N-(4-Nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLPDFELNCFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059290 | |
| Record name | Acetamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-04-1 | |
| Record name | N-(4-Nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Nitroacetanilide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Nitroacetanilide | |
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| Record name | Acetamide, N-(4-nitrophenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-nitrophenyl)- | |
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| Record name | 4'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.881 | |
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| Record name | P-NITROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3B066365 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Nitrophenyl)acetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key synthetic intermediate in the production of various dyes, pharmaceuticals, and other organic compounds.[1] This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering a foundational understanding of this important chemical entity.
Chemical Structure and Identification
This compound is an aromatic compound characterized by a benzene ring substituted with an acetamido group (-NHCOCH₃) and a nitro group (-NO₂) in a para position (1,4) to each other.[1][2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 4-Nitroacetanilide, p-Nitroacetanilide, N-Acetyl-4-nitroaniline[3][4] |
| CAS Number | 104-04-1[3][5] |
| Molecular Formula | C₈H₈N₂O₃[5] |
| Molecular Weight | 180.16 g/mol [3] |
| InChI | InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)[5] |
| InChIKey | NQRLPDFELNCFHW-UHFFFAOYSA-N[5] |
| SMILES | CC(=O)NC1=CC=C(C=C1)--INVALID-LINK--[O-][3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It typically appears as a yellow crystalline solid.[2]
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Yellow to green-yellow or green-brown solid[1][6] |
| Melting Point | 213-216 °C[1][7] |
| Boiling Point | 312.97 °C (rough estimate)[6] |
| Solubility | Partially soluble in water and chloroform; soluble in ethanol.[1] Water solubility: 2.2 g/L at room temperature.[6][8] |
| pKa | 13.91 ± 0.70 (Predicted)[6] |
| LogP | 1.66[9][10] |
| Density | 1.34 g/cm³[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| FTIR (cm⁻¹) | 3275.52 - 3903 (amide N-H stretch), 1678.79 (C=O stretch), 1559.12 and 1540.40 (N=O stretch of nitro group)[11] |
| UV/Vis (λ_max) | 315.78 nm, 223.45 nm, 201.39 nm[1] |
| ¹H NMR | Data available, refer to spectral databases.[12][13] |
| ¹³C NMR | Data available, refer to spectral databases.[12][13] |
| Mass Spec. (m/z) | Molecular ion peak at m/z = 181.1 [M+H]⁺. Characteristic fragment peaks at m/z = 43, 77.1, 107.1, 123.1, and 138.1.[1][2] |
Experimental Protocols
Synthesis of this compound via Nitration of Acetanilide
This protocol details the laboratory synthesis of this compound through the electrophilic aromatic substitution of acetanilide.[1][14]
Materials and Reagents:
-
Acetanilide (C₈H₉NO)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Acetanilide: In a flask, dissolve 6.75 g of N-phenylacetamide (acetanilide) in 10 ml of glacial acetic acid with stirring.[1]
-
Addition of Sulfuric Acid: Carefully add 10 ml of concentrated sulfuric acid to the solution. The mixture may warm up.[1]
-
Cooling: Place the flask in an ice bath and cool the solution to 5 °C.[1]
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 ml of concentrated nitric acid to 5 ml of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.[1]
-
Nitration: Slowly add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 20 °C. Continuous stirring is essential during this exothermic addition.[1][2]
-
Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[1]
-
Precipitation: Pour the reaction mixture into a beaker containing 50 ml of water and 30 g of crushed ice to precipitate the crude this compound.[1]
-
Isolation: Collect the yellow precipitate by vacuum filtration and wash it with cold water to remove residual acid.
Purification by Recrystallization
The crude product is purified by recrystallization from an ethanol-water mixture to obtain pure this compound.[1]
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them.
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.[1]
-
Mobile Phase: A 50:50 mixture of ethyl acetate and hexane is a suitable eluent.[1]
-
Visualization: Under a UV lamp at 254 nm.[1] The R_f value of the product should be compared to that of a standard sample.
Melting Point Determination:
-
The melting point of the purified product should be determined and compared with the literature value (213-216 °C).[1] A sharp melting range indicates high purity.
Spectroscopic Analysis:
-
FTIR Spectroscopy: Acquire an IR spectrum of the product and compare the characteristic peaks (N-H, C=O, N=O stretches) with the known values.[1]
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.[1]
Logical and Experimental Workflows
The synthesis and characterization of this compound follow a logical progression of steps.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Relevance in Drug Development
While this compound itself is primarily a synthetic intermediate, the acetamide scaffold is present in numerous biologically active molecules.[12] Derivatives of nitrophenyl compounds have shown a range of activities, including anticancer and antimicrobial effects. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for biological screening in drug discovery programs.
The following diagram illustrates a hypothetical workflow for leveraging this compound in a drug discovery context.
Caption: A generalized workflow for drug discovery starting from this compound.
Safety Information
This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a fundamentally important organic compound with well-defined chemical and physical properties. This guide provides a detailed overview of its structure, properties, and synthesis, offering a practical resource for laboratory work. Its role as a versatile precursor makes it a compound of continued interest in the fields of chemical synthesis and medicinal chemistry. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.
References
- 1. jcbsc.org [jcbsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [precision.fda.gov]
- 5. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. This compound [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. scribd.com [scribd.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
p-nitroacetanilide CAS number and molecular weight
This guide provides essential technical information for researchers, scientists, and drug development professionals working with p-nitroacetanilide. It covers key physical properties, detailed experimental protocols for its synthesis and purification, and a visual representation of the experimental workflow.
Core Properties of p-Nitroacetanilide
p-Nitroacetanilide, also known as N-(4-nitrophenyl)acetamide, is a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its chemical formula is C₈H₈N₂O₃.[1]
The fundamental physicochemical properties of p-nitroacetanilide are summarized in the table below for easy reference.
| Property | Value |
| CAS Registry Number | 104-04-1[1][2][3][4] |
| Molecular Weight | 180.16 g/mol [2][4][5] |
| Melting Point | 214-216 °C[1][2] |
Experimental Protocols
A standard laboratory procedure for the synthesis of p-nitroacetanilide involves the electrophilic nitration of acetanilide, followed by purification via recrystallization.
This protocol details the nitration of acetanilide to produce p-nitroacetanilide as the major product, alongside a smaller quantity of the ortho isomer.[3][6]
Materials and Reagents:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Beakers (various sizes)
-
Dropping funnel
-
Ice bath
-
Stirring rod
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Dissolution of Acetanilide: In a beaker, dissolve 3g of finely powdered acetanilide in glacial acetic acid. Gentle warming may be applied to ensure complete dissolution.[3]
-
Cooling: Cool the resulting solution in an ice bath. Slowly and carefully add concentrated sulfuric acid with constant stirring.[3][4]
-
Nitration: While maintaining the temperature below 10°C, add fuming nitric acid dropwise using a dropping funnel.[2][3] Constant stirring is crucial during this step to control the exothermic reaction and prevent excessive nitration.[2]
-
Reaction Quenching: After the addition of nitric acid is complete, allow the mixture to stand at room temperature for approximately 30 minutes.[3] Subsequently, pour the reaction mixture onto about 100g of crushed ice and stir well to precipitate the crude p-nitroacetanilide.[2][3]
-
Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[3]
The crude product is purified by recrystallization from ethanol to separate the desired p-nitroacetanilide from the more soluble ortho-isomer and other impurities.[3][6]
Procedure:
-
Dissolution: Transfer the crude p-nitroacetanilide to a beaker and add the minimum amount of hot ethanol required to dissolve the solid completely.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[7] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[8]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration.[8]
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.[9] Allow the crystals to air dry completely on a watch glass or in a desiccator.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Workflow for the synthesis and purification of p-nitroacetanilide.
Caption: Electrophilic aromatic substitution mechanism for p-nitroacetanilide synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. magritek.com [magritek.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 7. amherst.edu [amherst.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to the Solubility of N-(4-Nitrophenyl)acetamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(4-Nitrophenyl)acetamide (also known as p-nitroacetanilide) in a range of common organic solvents. The data presented is crucial for professionals in research and development, particularly in the pharmaceutical industry, where solubility is a critical parameter for process development, formulation, and drug delivery.
Core Solubility Data
The solubility of this compound has been experimentally determined in fifteen different organic solvents at temperatures ranging from 278.15 K to 323.15 K.[1] The data, expressed as mole fraction, is summarized in the table below.
| Solvent | Temperature (K) | Solubility (Mole Fraction, x₁) |
| N-methyl pyrrolidone | 278.15 | 0.2987 |
| 283.15 | 0.3275 | |
| 288.15 | 0.3582 | |
| 293.15 | 0.3910 | |
| 298.15 | 0.4261 | |
| 303.15 | 0.4636 | |
| 308.15 | 0.5038 | |
| 313.15 | 0.5469 | |
| 318.15 | 0.5932 | |
| 323.15 | 0.6429 | |
| N,N-dimethylformamide | 278.15 | 0.2915 |
| 283.15 | 0.3198 | |
| 288.15 | 0.3500 | |
| 293.15 | 0.3822 | |
| 298.15 | 0.4166 | |
| 303.15 | 0.4534 | |
| 308.15 | 0.4927 | |
| 313.15 | 0.5348 | |
| 318.15 | 0.5799 | |
| 323.15 | 0.6282 | |
| 1,4-dioxane | 278.15 | 0.0463 |
| 283.15 | 0.0549 | |
| 288.15 | 0.0648 | |
| 293.15 | 0.0762 | |
| 298.15 | 0.0893 | |
| 303.15 | 0.1043 | |
| 308.15 | 0.1215 | |
| 313.15 | 0.1411 | |
| 318.15 | 0.1634 | |
| 323.15 | 0.1887 | |
| Ethyl acetate | 278.15 | 0.0218 |
| 283.15 | 0.0264 | |
| 288.15 | 0.0318 | |
| 293.15 | 0.0382 | |
| 298.15 | 0.0456 | |
| 303.15 | 0.0543 | |
| 308.15 | 0.0644 | |
| 313.15 | 0.0761 | |
| 318.15 | 0.0896 | |
| 323.15 | 0.1052 | |
| n-heptanol | 278.15 | 0.0048 |
| 283.15 | 0.0058 | |
| 288.15 | 0.0070 | |
| 293.15 | 0.0084 | |
| 298.15 | 0.0101 | |
| 303.15 | 0.0121 | |
| 308.15 | 0.0145 | |
| 313.15 | 0.0173 | |
| 318.15 | 0.0206 | |
| 323.15 | 0.0245 | |
| Acetonitrile | 278.15 | 0.0163 |
| 283.15 | 0.0195 | |
| 288.15 | 0.0232 | |
| 293.15 | 0.0276 | |
| 298.15 | 0.0328 | |
| 303.15 | 0.0389 | |
| 308.15 | 0.0461 | |
| 313.15 | 0.0545 | |
| 318.15 | 0.0644 | |
| 323.15 | 0.0760 | |
| n-butanol | 278.15 | 0.0089 |
| 283.15 | 0.0108 | |
| 288.15 | 0.0130 | |
| 293.15 | 0.0156 | |
| 298.15 | 0.0187 | |
| 303.15 | 0.0224 | |
| 308.15 | 0.0267 | |
| 313.15 | 0.0318 | |
| 318.15 | 0.0378 | |
| 323.15 | 0.0448 | |
| n-propanol | 278.15 | 0.0084 |
| 283.15 | 0.0101 | |
| 288.15 | 0.0122 | |
| 293.15 | 0.0146 | |
| 298.15 | 0.0175 | |
| 303.15 | 0.0209 | |
| 308.15 | 0.0249 | |
| 313.15 | 0.0296 | |
| 318.15 | 0.0352 | |
| 323.15 | 0.0418 | |
| Ethanol | 278.15 | 0.0075 |
| 283.15 | 0.0091 | |
| 288.15 | 0.0110 | |
| 293.15 | 0.0132 | |
| 298.15 | 0.0158 | |
| 303.15 | 0.0189 | |
| 308.15 | 0.0226 | |
| 313.15 | 0.0269 | |
| 318.15 | 0.0320 | |
| 323.15 | 0.0380 | |
| Isopropanol | 278.15 | 0.0062 |
| 283.15 | 0.0075 | |
| 288.15 | 0.0091 | |
| 293.15 | 0.0109 | |
| 298.15 | 0.0131 | |
| 303.15 | 0.0157 | |
| 308.15 | 0.0188 | |
| 313.15 | 0.0225 | |
| 318.15 | 0.0268 | |
| 323.15 | 0.0320 | |
| Methanol | 278.15 | 0.0063 |
| 283.15 | 0.0076 | |
| 288.15 | 0.0092 | |
| 293.15 | 0.0111 | |
| 298.15 | 0.0133 | |
| 303.15 | 0.0159 | |
| 308.15 | 0.0190 | |
| 313.15 | 0.0227 | |
| 318.15 | 0.0271 | |
| 323.15 | 0.0323 | |
| Isobutanol | 278.15 | 0.0055 |
| 283.15 | 0.0067 | |
| 288.15 | 0.0081 | |
| 293.15 | 0.0097 | |
| 298.15 | 0.0116 | |
| 303.15 | 0.0139 | |
| 308.15 | 0.0166 | |
| 313.15 | 0.0198 | |
| 318.15 | 0.0236 | |
| 323.15 | 0.0281 | |
| Ethylene glycol | 278.15 | 0.0016 |
| 283.15 | 0.0020 | |
| 288.15 | 0.0024 | |
| 293.15 | 0.0029 | |
| 298.15 | 0.0035 | |
| 303.15 | 0.0042 | |
| 308.15 | 0.0051 | |
| 313.15 | 0.0061 | |
| 318.15 | 0.0073 | |
| 323.15 | 0.0088 | |
| Water | 278.15 | 0.000015 |
| 283.15 | 0.000018 | |
| 288.15 | 0.000022 | |
| 293.15 | 0.000027 | |
| 298.15 | 0.000033 | |
| 303.15 | 0.000040 | |
| 308.15 | 0.000049 | |
| 313.15 | 0.000060 | |
| 318.15 | 0.000073 | |
| 323.15 | 0.000089 | |
| Cyclohexane | 278.15 | 0.000012 |
| 283.15 | 0.000015 | |
| 288.15 | 0.000018 | |
| 293.15 | 0.000022 | |
| 298.15 | 0.000027 | |
| 303.15 | 0.000033 | |
| 308.15 | 0.000041 | |
| 313.15 | 0.000050 | |
| 318.15 | 0.000062 | |
| 323.15 | 0.000076 |
Experimental Protocol: Equilibrium Shake-Flask Method
The solubility data presented in this guide was obtained using the widely accepted equilibrium shake-flask method.[1][2] This technique is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.
Principle:
An excess amount of the solid solute, this compound, is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the liquid phase is constant, and the solution is considered saturated. The concentration of the solute in the supernatant is then determined analytically.
Detailed Methodology:
-
Preparation of Saturated Solutions: An excess of solid this compound is added to a sealed container (e.g., a scintillation vial or a jacketed glass vessel) containing a known mass or volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is established with a saturated solution.
-
Equilibration: The sealed containers are placed in a constant-temperature environment, such as a thermostated water bath or an orbital shaker with temperature control. The mixtures are agitated for a predetermined duration (typically 24 to 72 hours) to ensure that equilibrium is achieved.[2] The optimal equilibration time can be determined through preliminary experiments by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample may be employed.
-
Sampling and Dilution: A sample of the clear supernatant is carefully withdrawn using a syringe. To prevent any undissolved solid particles from being transferred, the syringe is often fitted with a filter (e.g., a 0.22 µm PTFE filter).[2] The collected sample is then accurately diluted with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method used for quantification.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for this purpose. A calibration curve is generated using standard solutions of known concentrations of this compound to accurately quantify the solute concentration in the experimental samples.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] this compound possesses both polar (the nitro and amide groups) and non-polar (the benzene ring) characteristics. Its solubility in a particular solvent is a result of the interplay of intermolecular forces between the solute and solvent molecules.
Caption: Logical relationship of factors influencing the dissolution process.
The diagram above illustrates the key energetic contributions that determine the extent of solubility. For dissolution to occur, the energy required to overcome the interactions between solute molecules (lattice energy) and between solvent molecules must be compensated by the energy released from the formation of new interactions between solute and solvent molecules (solvation energy).
The experimental data clearly shows that this compound exhibits the highest solubility in polar aprotic solvents like N-methyl pyrrolidone and N,N-dimethylformamide. This is attributed to the strong dipole-dipole interactions between the polar functional groups of the solute and these solvents. The solubility is significantly lower in non-polar solvents like cyclohexane and in protic solvents with strong hydrogen bonding networks like water and ethylene glycol, where the solute's ability to disrupt the solvent-solvent interactions is less favorable.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
References
Spectroscopic Analysis of N-(4-Nitrophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-(4-Nitrophenyl)acetamide, a key intermediate in synthesizing various organic compounds. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain these spectra.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below, providing a quantitative basis for its structural identification and characterization.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Characteristic |
| 3275-3903 | N-H (Amide) | Stretch |
| 1678 | C=O (Amide I) | Stretch |
| 1559, 1540 | N=O (Nitro group) | Asymmetric Stretch |
| 847, 748 | C-H (Aromatic) | Bending |
Table 1: Key IR absorption bands for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -COCH₃ |
| ~7.7 | Doublet | 2H | Aromatic protons |
| ~8.2 | Doublet | 2H | Aromatic protons |
| ~10.4 | Singlet | 1H | -NH |
Table 2: ¹H NMR data for this compound.
¹³C NMR Spectra
| Chemical Shift (δ) ppm | Assignment |
| ~24 | -COCH₃ |
| ~119 | Aromatic CH |
| ~125 | Aromatic CH |
| ~143 | Aromatic C-NO₂ |
| ~145 | Aromatic C-NH |
| ~169 | C=O (Amide) |
Table 3: ¹³C NMR data for this compound.
Mass Spectrometry (MS)
| m/z Ratio | Ion Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 138 | [M - NO₂]⁺ |
| 123 | |
| 107 | |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Table 4: Mass spectrometry fragmentation data for this compound.[2] The molecular weight of this compound is 180.16 g/mol .[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed on this compound.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method) A small amount of the solid this compound sample (1-2 mg) is finely ground using an agate mortar and pestle.[5] This is then mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[5] The mixture is then compressed in a pellet die using a hydraulic press to form a thin, transparent pellet.[5]
Data Acquisition The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.[5] A background spectrum of a pure KBr pellet is typically run first and automatically subtracted from the sample spectrum.[6] The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation Approximately 10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube.[8] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.[9] The tube is capped and gently shaken to ensure the sample is fully dissolved.[8]
Data Acquisition The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[8] For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[10]
Mass Spectrometry (MS)
Sample Introduction and Ionization The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[11]
Mass Analysis and Detection The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11][12] A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.[11] The peak with the highest m/z ratio usually corresponds to the molecular ion (M⁺).[13]
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. jcbsc.org [jcbsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 4. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis of N-(4-Nitrophenyl)acetamide from Acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-nitrophenyl)acetamide from acetanilide, a classic example of electrophilic aromatic substitution. The document details the underlying chemical mechanism, presents quantitative data for the materials involved, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity for researchers, scientists, and professionals in drug development. This synthesis is a critical process in the production of various fine chemicals, including intermediates for dyes and pharmaceuticals.
Introduction
The nitration of acetanilide to produce this compound, also known as p-nitroacetanilide, is a fundamental and illustrative reaction in organic chemistry.[1] It demonstrates the principles of electrophilic aromatic substitution, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The acetamido group (-NHCOCH₃) of acetanilide is a moderately activating and ortho-, para-directing group.[2] Due to steric hindrance from the acetamido group, the para-substituted product, this compound, is the major isomer formed.[2] This regioselectivity makes the reaction a valuable method for introducing a nitro group at a specific position on the benzene ring. The product serves as a key intermediate in the synthesis of various organic compounds, including p-nitroaniline and other derivatives used in the pharmaceutical and dye industries.[1]
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from acetanilide proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity.
Generation of the Nitronium Ion
The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[3] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]
Electrophilic Attack and Formation of the Sigma Complex
The electron-rich benzene ring of acetanilide acts as a nucleophile and attacks the nitronium ion. The acetamido group, being an activating group, increases the electron density of the ring, facilitating the attack. The attack occurs preferentially at the para position due to the directing effect of the acetamido group and steric hindrance at the ortho positions.[2] This step results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[4]
Deprotonation and Restoration of Aromaticity
In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group.[2] This restores the aromaticity of the ring and yields the final product, this compound.
Quantitative Data
A summary of the physical and chemical properties of the key reactants and the product is provided in the table below for easy reference and comparison.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Acetanilide | C₈H₉NO | 135.17[2][5] | 114.3[1][2] | White, flaky solid[2] |
| This compound | C₈H₈N₂O₃ | 180.16[6][7] | 213-216[8] | Yellowish, crystalline solid |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound from acetanilide. It is imperative to handle all concentrated acids with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: General Laboratory Procedure
This protocol is a standard method for the nitration of acetanilide.
Materials:
-
Acetanilide: 5.0 g
-
Glacial Acetic Acid: 5.0 mL
-
Concentrated Sulfuric Acid (H₂SO₄): 10.0 mL
-
Concentrated Nitric Acid (HNO₃): 2.0 mL
-
Crushed Ice: ~100 g
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL flask, dissolve 5.0 g of acetanilide in 5.0 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
-
Cool the flask in an ice bath. Slowly and carefully add 10.0 mL of concentrated sulfuric acid to the acetanilide solution with constant stirring.
-
In a separate test tube, prepare the nitrating mixture by cautiously adding 2.0 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the cooled acetanilide solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition by using the ice bath and stirring continuously.[9]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes.
-
Pour the reaction mixture slowly and with stirring onto about 100 g of crushed ice in a beaker.
-
The crude this compound will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals of this compound.[9]
Protocol 2: Alternative Procedure with Fuming Nitric Acid
This protocol utilizes fuming nitric acid for the nitration.
Materials:
-
Acetanilide: 3.0 g
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Crushed Ice: ~100 g
-
Ethyl Alcohol (for recrystallization)
Procedure:
-
Dissolve 3.0 g of finely powdered acetanilide in glacial acetic acid in a beaker.[10]
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[10]
-
In a separate container, prepare the nitrating mixture using fuming nitric acid and concentrated sulfuric acid, ensuring it is well-chilled.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 20 °C.[10]
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.[10]
-
Pour the mixture into a beaker containing 100 g of crushed ice to precipitate the product.[10]
-
Filter the crystals and wash with cold water.[10]
-
Recrystallize the crude product from ethyl alcohol to obtain pure this compound.[10]
Visualizations
The following diagrams, created using the DOT language, illustrate the key processes in the synthesis of this compound.
Caption: Reaction mechanism for the nitration of acetanilide.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from acetanilide is a robust and well-established method for the regioselective nitration of an aromatic ring. This guide has provided an in-depth technical overview of the reaction mechanism, essential quantitative data, and detailed experimental protocols. The provided visualizations offer a clear and concise representation of the chemical pathway and the laboratory workflow. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this reaction is crucial for the preparation of key chemical intermediates. Careful adherence to the experimental procedures, particularly with respect to temperature control and the handling of corrosive reagents, is paramount for a successful and safe synthesis.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Acetanilide (C8h9no) - Desicca Chemicals [desiccantsmanufacturers.com]
- 3. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 4. p-Nitroacetanilide Study Material [unacademy.com]
- 5. Acetanilide [ghtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 10. byjus.com [byjus.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Synthesis of N-(4-Nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(4-nitrophenyl)acetamide, a key intermediate in the production of various dyes, pharmaceuticals, and other organic compounds.[1][2] The synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of acetanilide.[3][4] This document details the underlying chemical principles, experimental protocols, and relevant data to aid researchers in their scientific endeavors.
Core Concepts: Electrophilic Aromatic Substitution
The synthesis of this compound from acetanilide is achieved through the nitration of the aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4][5] The acetamido group (-NHCOCH₃) on the acetanilide molecule is an activating, ortho-, para-directing group.[3][4] This means it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, and directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major product.[1][4]
The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Experimental Protocols
The following is a detailed methodology for the laboratory synthesis of this compound, compiled from established procedures.[3][6][7][8]
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid (or Fuming Nitric Acid)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Acetanilide: In a beaker, dissolve 3 grams of finely powdered acetanilide in 5 mL of glacial acetic acid. Gentle warming may be necessary to facilitate complete dissolution.[6]
-
Cooling: Cool the resulting solution in an ice bath.
-
Addition of Sulfuric Acid: Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid to the cooled solution.[6] It is crucial to maintain a low temperature during this addition.
-
Preparation of Nitrating Mixture: In a separate container, carefully prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution with continuous and vigorous stirring. The temperature of the reaction mixture must be maintained below 10°C, and ideally between 0-5°C, to prevent over-nitration and the formation of unwanted byproducts.[3][8][9]
-
Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction mixture to stand at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.[6]
-
Precipitation: Pour the reaction mixture slowly and with stirring onto 100-200 grams of crushed ice in a separate beaker. This will cause the crude this compound to precipitate out of the solution as a solid.[3][6]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[6]
-
Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot ethanol. The ortho-isomer, which is formed as a minor byproduct, is more soluble in ethanol and will remain in the filtrate, allowing for the isolation of the purer para-isomer.[6][7]
-
Drying and Characterization: Dry the purified crystals and determine the yield and melting point.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Acetanilide | C₈H₉NO | 135.17 | 114.3 | White solid |
| This compound | C₈H₈N₂O₃ | 180.16 | 213-216 | Yellow crystalline solid |
References for data: Acetanilide Melting Point[9], this compound Molecular Formula and Molar Mass[10][11], this compound Melting Point[2][11], this compound Appearance[2].
| Spectroscopic Data for this compound | |
| FTIR (cm⁻¹) | 3275-3903 (N-H stretch, amide), 1678 (C=O stretch) |
| UV-Vis (λₘₐₓ, nm) | 315.78, 223.45, 201.39 |
| Mass Spectrum (m/z) | 181.1 (M+H)⁺, characteristic fragments at 138.1, 123.1, 107.1, 77.1, 43 |
References for spectroscopic data: FTIR, UV-Vis, and Mass Spectrum data are based on information from a study on the synthesis and characterization of this compound.[2][12]
Visualizations
Reaction Mechanism:
Caption: Electrophilic aromatic substitution mechanism for the nitration of acetanilide.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jcbsc.org [jcbsc.org]
- 3. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. magritek.com [magritek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
The Decisive Role of Sulfuric Acid in the Regioselective Nitration of Acetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of sulfuric acid in the electrophilic aromatic substitution reaction of acetanilide nitration. A cornerstone of introductory organic chemistry, this reaction also serves as a fundamental model for understanding regioselectivity in the synthesis of aromatic compounds, a crucial aspect of drug development and materials science. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of product distribution, underscoring the indispensable role of sulfuric acid in directing the reaction's outcome.
Executive Summary
The nitration of acetanilide to produce nitroacetanilide isomers is a classic example of electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions profoundly influences the regiochemical outcome, specifically the ratio of ortho to para isomers. This guide elucidates that the presence of concentrated sulfuric acid is not merely catalytic but is instrumental in generating the highly electrophilic nitronium ion (NO₂⁺) and in favoring the formation of the para isomer due to steric and electronic factors. In contrast, nitration in the absence of sulfuric acid, using reagents like acetyl nitrate, leads to a dramatic shift in regioselectivity, favoring the ortho product. Understanding and controlling this selectivity is paramount for the efficient synthesis of specifically substituted aromatic compounds.
The Underlying Chemistry: An Electrophilic Aromatic Substitution
The nitration of acetanilide is a two-step electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) of acetanilide is an activating, ortho, para-directing group. This means it increases the rate of reaction compared to benzene and directs the incoming electrophile to the positions ortho and para to itself.
The Pivotal Role of Sulfuric Acid: Generation of the Nitronium Ion
Concentrated sulfuric acid plays a dual, critical role in this reaction. Firstly, it acts as a powerful dehydrating agent. Secondly, and more importantly, it protonates nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2] Nitric acid alone is not a sufficiently strong electrophile to readily react with the aromatic ring of acetanilide.
The formation of the nitronium ion can be represented by the following equilibrium:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [1]
This equilibrium lies far to the right in the strongly acidic medium provided by concentrated sulfuric acid, ensuring a high concentration of the nitronium ion necessary for the reaction to proceed efficiently.
The logical relationship for the generation of the electrophile is visualized below:
Caption: Formation of the nitronium ion.
The Reaction Mechanism
Once generated, the nitronium ion is attacked by the electron-rich π-system of the acetanilide ring. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The acetamido group, being an ortho, para-director, stabilizes the carbocation more effectively when the attack occurs at the ortho or para positions.
In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroacetanilide product.
The general workflow of the reaction is depicted in the following diagram:
Caption: Experimental workflow for acetanilide nitration.
Quantitative Analysis of Isomer Distribution
The presence of sulfuric acid significantly influences the ratio of ortho to para isomers. While the acetamido group activates both positions, the bulky nature of the substituent and the reaction intermediate in the highly polar sulfuric acid medium leads to a steric hindrance at the ortho positions.[3] This results in the preferential formation of the para isomer.
In contrast, when nitration is carried out without sulfuric acid, for instance, using acetyl nitrate generated in situ from nitric acid and acetic anhydride, the reaction conditions are less polar, and the nature of the electrophile is different. This leads to a dramatic shift in the product ratio, with the ortho isomer becoming the major product.[4][5]
The following table summarizes the quantitative data on the isomer distribution under different nitrating conditions.
| Nitrating Agent/System | Sulfuric Acid Present? | ortho-Nitroacetanilide (%) | para-Nitroacetanilide (%) | Predominant Isomer | Reference(s) |
| Conc. HNO₃ + Conc. H₂SO₄ | Yes | ~10-20% | ~80-90% | para | [6][7] |
| Acetyl Nitrate (HNO₃ + Acetic Anhydride) | No | >90% | <10% | ortho | [5] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | No | Predominantly ortho | Minor | ortho | [4] |
Table 1: Isomer Distribution in the Nitration of Acetanilide under Various Conditions
This data clearly demonstrates that sulfuric acid is the key determinant of regioselectivity in this reaction, favoring para substitution.
Detailed Experimental Protocols
The following are representative experimental protocols for the nitration of acetanilide, highlighting the different outcomes based on the presence or absence of sulfuric acid.
Protocol for para-Nitroacetanilide Synthesis (with Sulfuric Acid)
This protocol is a standard laboratory procedure for the synthesis of p-nitroacetanilide.[1][8][9]
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid (optional, as a solvent)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve acetanilide in glacial acetic acid or concentrated sulfuric acid.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution, maintaining the temperature below 10°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for a specified period (e.g., 30 minutes) to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from ethanol. p-Nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide byproduct, allowing for effective separation.[1][8]
Protocol for ortho-Nitroacetanilide Synthesis (without Sulfuric Acid)
This protocol utilizes acetyl nitrate as the nitrating agent to favor the formation of o-nitroacetanilide.[4][5]
Materials:
-
Acetanilide
-
Acetic Anhydride
-
100% Nitric Acid
-
Ice
Procedure:
-
Dissolve acetanilide in a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add 100% nitric acid dropwise while maintaining a low temperature. This generates acetyl nitrate in situ.
-
After the addition, allow the reaction to proceed at a low temperature for a specified time.
-
Pour the reaction mixture onto ice to precipitate the crude product.
-
Collect the product by filtration and wash with cold water.
-
Further purification can be achieved by chromatography or fractional crystallization.
Signaling Pathways and Logical Relationships in DOT Language
The following diagram illustrates the mechanistic pathways leading to the formation of both ortho and para isomers, highlighting the resonance stabilization of the sigma complexes.
Caption: Pathways for ortho and para nitration.
Conclusion
The use of concentrated sulfuric acid in the nitration of acetanilide is a classic and powerful method for the regioselective synthesis of p-nitroacetanilide. Its primary role is to generate the potent electrophile, the nitronium ion, which is essential for the reaction to proceed at a practical rate. Furthermore, the highly polar and acidic environment created by sulfuric acid favors the formation of the para isomer due to steric hindrance at the ortho positions. Conversely, the absence of sulfuric acid and the use of alternative nitrating agents like acetyl nitrate dramatically shifts the regioselectivity towards the ortho isomer. This profound influence of sulfuric acid on the reaction outcome provides a valuable lesson in the control of chemical reactions, a principle of utmost importance in the fields of chemical research, and particularly in the synthesis of pharmaceuticals and other fine chemicals where isomeric purity is a critical parameter.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Sciencemadness Discussion Board - o-nitroaniline by orthoselektive nitration from acetanilide or sulfanilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ivypanda.com [ivypanda.com]
- 7. ukessays.com [ukessays.com]
- 8. magritek.com [magritek.com]
- 9. Aromatic Nitration [cs.gordon.edu]
N-(4-Nitrophenyl)acetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-(4-Nitrophenyl)acetamide, a key chemical intermediate. This document details its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, targeting professionals in research and development.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in its identification.
| Type | Name/Identifier |
| Preferred IUPAC Name | This compound |
| CAS Number | 104-04-1 |
| Other Names & Synonyms | 4-Nitroacetanilide |
| p-Nitroacetanilide | |
| N-Acetyl-4-nitroaniline | |
| p-Acetamidonitrobenzene | |
| Acetanilide, 4'-nitro- | |
| 4'-Nitroacetanilide | |
| 1-Acetylamino-4-nitrobenzene | |
| N-(p-Nitrophenyl)acetamide | |
| NSC 1315 |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₃ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | Yellow to green to brown solid (powder or lumps) | [3] |
| Melting Point | 215-218 °C | [1][3] |
| Boiling Point | 408.9 °C | [1] |
| Density | 1.34 g/cm³ | [1] |
| Solubility | Soluble in ethanol and acetic acid; sparingly soluble in water. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided to ensure reproducibility in a laboratory setting.
Synthesis of this compound via Nitration of Acetanilide
This protocol describes the synthesis of this compound through the electrophilic aromatic substitution (nitration) of acetanilide.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Ice
Equipment:
-
Erlenmeyer flask
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid.
-
Carefully add 10 mL of concentrated sulfuric acid to the solution and cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 100 mL of cold water.
-
The crude this compound will precipitate as a yellow solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it with several portions of cold deionized water.
-
Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
-
Determine the melting point of the purified product to assess its purity.
Characterization Techniques
Purpose: To monitor the progress of the reaction and assess the purity of the final product.
Procedure:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A 1:1 (v/v) mixture of ethyl acetate and hexane.
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).
-
Development: Spot the samples on the TLC plate and develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The starting material (acetanilide) and the product (this compound) will have different Rf values.
Purpose: For quantitative analysis and purity determination of this compound.
Procedure:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). For mass spectrometry detection, a volatile buffer like formic acid can be added.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 315 nm.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute to an appropriate concentration.
Purpose: To identify the functional groups present in the synthesized compound.
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
N-H stretching (amide): ~3300-3100 cm⁻¹
-
C=O stretching (amide): ~1670 cm⁻¹
-
N-O stretching (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
Purpose: To elucidate the chemical structure of this compound.
Procedure:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Aromatic protons will appear in the range of δ 7.5-8.5 ppm.
-
The amide proton (N-H) will appear as a singlet around δ 10.5 ppm (in DMSO-d₆).
-
The methyl protons of the acetyl group will appear as a singlet around δ 2.1 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon of the amide will be around δ 169 ppm.
-
Aromatic carbons will appear in the range of δ 115-150 ppm.
-
The methyl carbon of the acetyl group will be around δ 24 ppm.
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Utilize an electron ionization (EI) or electrospray ionization (ESI) source.
-
The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 180 or 181, respectively.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities, metabolic fate, or signaling pathways directly involving this compound. Its primary role is established as a precursor and intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] While the broader class of acetamides exhibits a wide range of biological activities, further research is required to elucidate the specific pharmacological or toxicological profile of this compound.
Visualizations
The following diagrams illustrate the synthesis reaction and the experimental workflow for the preparation and analysis of this compound.
Caption: Synthesis of this compound.
Caption: Experimental workflow for synthesis and analysis.
References
An In-depth Technical Guide on the Physical and Thermal Properties of p-Nitroacetanilide
This technical guide provides a comprehensive overview of the physical appearance and melting point of p-nitroacetanilide (N-(4-nitrophenyl)acetamide), a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical Appearance
p-Nitroacetanilide is a solid organic compound that typically presents as a crystalline powder.[3] The appearance of the compound is highly dependent on its purity.
-
Crude Product : The unpurified product, often obtained directly from the nitration of acetanilide, is generally a yellow solid.[4][5]
-
Purified Product : Upon purification, typically through recrystallization from ethanol, p-nitroacetanilide forms well-defined crystals.[6][7] These crystals are variously described as light yellow, cream-colored, colorless, or white-green.[2][4][5][6] The crystalline form can be needle-like or prismatic.[6][8] The presence of impurities, particularly the starting material or the ortho-isomer (o-nitroacetanilide), can impart a more intense yellow or even brownish-green hue.[3][4]
Melting Point
The melting point is a critical parameter for assessing the purity of p-nitroacetanilide. A sharp melting range close to the literature value indicates a high degree of purity. The presence of impurities, such as o-nitroacetanilide or residual acids from synthesis, will typically cause a depression and broadening of the melting point range.[4]
Table 1: Reported Melting Points of p-Nitroacetanilide
| Melting Point (°C) | Source Type |
|---|---|
| 213 - 215 | Sigma-Aldrich (Supplier)[9] |
| 214 - 216 | Chemical Handbook[8] |
| 215 | Unacademy (Educational)[3] |
| 212.0 - 218.0 | Thermo Fisher Scientific (Supplier)[10] |
| 214 | Laboratory Manual[11] |
| 215 | Wikipedia[2] |
The accepted melting point for pure p-nitroacetanilide is consistently reported in the range of 213-216 °C.[8][9]
Experimental Protocol: Melting Point Determination
This section details a standard methodology for determining the melting point of p-nitroacetanilide using a capillary melting point apparatus.
3.1 Materials and Apparatus
-
Purified p-nitroacetanilide crystals
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
3.2 Procedure
-
Sample Preparation : Ensure the p-nitroacetanilide sample is completely dry.[12] Place a small amount of the crystals into a mortar and grind them into a fine powder. This ensures uniform packing and heat transfer.
-
Capillary Tube Packing : Tap the open end of a capillary tube into the powdered sample to force a small amount of the powder into the tube. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup : Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation :
-
If the approximate melting point is known (around 214 °C), rapidly heat the apparatus to about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Carefully observe the sample.
-
-
Data Recording :
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
-
Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.
-
-
Purity Assessment : A pure sample should exhibit a sharp melting range of 1-2 °C. A broader range suggests the presence of impurities.[4]
Workflow for Sample Purification and Analysis
The purity of p-nitroacetanilide is paramount for accurate melting point determination. The primary contaminant from its synthesis is the ortho-isomer, o-nitroacetanilide, which is removed by recrystallization due to its higher solubility in ethanol.[12][13] The following diagram illustrates the logical workflow from the crude product to final analysis.
References
- 1. collegedunia.com [collegedunia.com]
- 2. Nitroacetanilide - Wikipedia [en.wikipedia.org]
- 3. p-Nitroacetanilide Study Material [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 7. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 8. Nitroacetanilide [drugfuture.com]
- 9. 4-硝基乙酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. A13539.06 [thermofisher.com]
- 11. scribd.com [scribd.com]
- 12. byjus.com [byjus.com]
- 13. ivypanda.com [ivypanda.com]
An In-depth Technical Guide to the Safe Handling of N-(4-Nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for N-(4-Nitrophenyl)acetamide (also known as 4'-Nitroacetanilide), a common intermediate in organic synthesis. The information is intended to supplement standard Safety Data Sheets (SDSs) and provide researchers, scientists, and drug development professionals with a detailed resource for the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a yellow to yellow-green or green-brown solid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O₃ | [2][3] |
| Molecular Weight | 180.16 g/mol | [2][4] |
| CAS Number | 104-04-1 | [2][5] |
| Appearance | Yellow or yellow-green powder | [1] |
| Odor | Odorless | [1] |
| Melting Point | 215-217 °C | [1] |
| Boiling Point | 100 °C | [1] |
| Solubility | Soluble in hot water and organic solvents. | [1] |
| Stability | Stable under normal conditions. | [6] |
Toxicological Data
Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. Most safety data sheets indicate that no acute toxicity information is available for the product.[6] One source indicates a rat LDLo (Lethal Dose Low, the lowest dose of a substance that has been reported to cause death in a particular animal species) for the intraperitoneal route as 500 mg/kg.
It is crucial to handle this compound with care, assuming it may have significant toxicity until more comprehensive data becomes available.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][7]
GHS Classification:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][7]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][7]
Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Handling Precautions and Experimental Protocols
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following diagram outlines a logical workflow for selecting the necessary protective equipment.
Experimental Protocols
Protocol for Preparing a Solution of this compound:
-
Preparation: Don all required PPE as determined by your risk assessment (see Figure 1). Ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, dry beaker on a balance inside the fume hood. Carefully weigh the desired amount of this compound into the beaker. Avoid creating dust.
-
Dissolution: Add the solvent to the beaker. If necessary, gently warm the mixture on a hot plate with stirring to aid dissolution. Be aware that the compound is more soluble in hot water and organic solvents.[1]
-
Transfer: Once dissolved, allow the solution to cool to room temperature before transferring it to a labeled storage container.
-
Cleaning: Decontaminate the work area and any equipment used.
Protocol for Handling Spills:
-
Evacuation and Notification: In the event of a spill, immediately evacuate the area and notify your supervisor and institutional safety office.
-
Containment: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.
-
Cleanup:
-
Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.
Reactivity and Incompatibility
Understanding the chemical reactivity of this compound is crucial for safe storage and handling.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[1]
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
The following diagram illustrates the key incompatibilities of this compound.
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials.[8] Flinn Scientific suggests a storage pattern of Organic #2, with alcohols, glycols, amines, and amides.[1]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations.[1] One suggested disposal method is Flinn Suggested Disposal Method #18b.[1]
First Aid Measures
In the event of exposure to this compound, follow these first aid measures and seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, get medical advice or attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]
-
Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[8]
This guide is intended for informational purposes and should not replace a thorough review of the Safety Data Sheet provided by the supplier and your institution's specific safety protocols. Always perform a risk assessment before beginning any new experimental procedure.
References
N-(4-Nitrophenyl)acetamide: A Comprehensive Technical Guide on its Discovery and Historical Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a pivotal synthetic intermediate with a rich history intertwined with the development of industrial and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and analytical methodologies. While primarily recognized for its role as a precursor in the synthesis of dyes and pharmaceuticals, this document collates available data to offer a detailed resource for professionals in research and development. This guide presents structured data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this foundational chemical compound.
Introduction
This compound (C₈H₈N₂O₃) is a crystalline organic solid that has served as a cornerstone in organic synthesis for over a century. Its molecular structure, featuring a nitro group para to an acetamido group on a benzene ring, makes it a versatile precursor for a variety of more complex molecules. Historically, its synthesis has been a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
The primary significance of this compound lies in its utility as an intermediate. It is a key building block in the production of azo dyes, which are widely used in the textile and printing industries. In the pharmaceutical sector, it is a precursor to various active pharmaceutical ingredients (APIs), most notably through its reduction to p-aminoacetanilide, a step towards the synthesis of compounds like paracetamol.[1] Despite its widespread use as an intermediate, direct biological activities or involvement in specific signaling pathways of this compound itself are not extensively documented in publicly available literature.
This guide aims to provide a detailed technical overview of this compound, focusing on its historical synthesis, physicochemical properties, and the analytical techniques used for its characterization.
Discovery and Historical Synthesis
The most prominent and historically significant method for the synthesis of this compound is the nitration of acetanilide. This reaction is a cornerstone of undergraduate organic chemistry education due to its illustrative nature of electrophilic aromatic substitution on a substituted benzene ring. The acetamido group is an ortho-, para-director, and due to steric hindrance from the bulky acetamido group, the para-substituted product, this compound, is the major product.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While some properties are well-documented, others, such as a definitive boiling point at atmospheric pressure and a comprehensive solubility profile in a wide range of organic solvents, are not consistently reported.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Yellowish crystalline solid |
| Melting Point | 214-216 °C[3] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. A predicted boiling point is 408.9 °C, though this is not experimentally verified.[4] |
| Density | ~1.34 g/cm³[4] |
| Solubility | Partially soluble in cold water and chloroform; soluble in ethanol, ethyl acetate, and hot water.[5] Soluble in DMSO.[5] |
| CAS Number | 104-04-1 |
Experimental Protocols
This section provides detailed experimental protocols for the two primary methods of synthesizing this compound.
Synthesis by Nitration of Acetanilide
This is the most common and historically significant method.
Reaction:
C₆H₅NHCOCH₃ + HNO₃ + H₂SO₄ → O₂NC₆H₄NHCOCH₃ + H₂O
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve acetanilide in glacial acetic acid. Gentle warming may be required.[6]
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 20-25°C.[7]
-
After the addition is complete, allow the mixture to stand at room temperature for approximately 30-60 minutes.[6]
-
Pour the reaction mixture slowly onto a large volume of crushed ice with constant stirring.
-
A yellow precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[6]
Synthesis by Acetylation of p-Nitroaniline
An alternative route to this compound involves the acetylation of p-nitroaniline.
Reaction:
O₂NC₆H₄NH₂ + (CH₃CO)₂O → O₂NC₆H₄NHCOCH₃ + CH₃COOH
Materials:
-
p-Nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Water
Procedure:
-
Suspend p-nitroaniline in water or glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the suspension with vigorous stirring.
-
The reaction is typically exothermic. The mixture can be heated gently under reflux to ensure the completion of the reaction.
-
After the reaction is complete (as monitored by TLC), cool the mixture.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with water to remove acetic acid and any unreacted starting materials.
-
The product can be further purified by recrystallization from ethanol.
Analytical Methods
A variety of analytical techniques are employed to characterize this compound and to monitor the progress of its synthesis.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of the synthesis reactions and assessing the purity of the product.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄)
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a common eluent system.[5]
-
Visualization: The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
-
Gas Chromatograph: An analytical system equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or equivalent) and a mass spectrometer detector.
-
Injection: A split/splitless injector is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Oven Program: A temperature gradient program is used to ensure good separation. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound. A prominent peak in the GC-MS of 4'-Nitroacetanilide is observed at m/z 180.1.[8]
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature reveals a notable lack of information regarding the direct biological activities and involvement in specific signaling pathways of this compound itself. Its primary role in the context of drug development is as a synthetic precursor to pharmacologically active molecules.[1] The biological effects of its derivatives, however, are widely studied. The reduction of the nitro group to an amine is a common synthetic step to produce a variety of compounds with diverse biological activities.
Due to the absence of specific data on the direct biological interactions of this compound, a signaling pathway diagram cannot be provided.
Structure-Activity Relationship (SAR)
A meaningful Structure-Activity Relationship (SAR) analysis requires a dataset of structurally related compounds with corresponding biological activity data. Despite extensive searches, a coherent dataset for a series of this compound derivatives with comparable biological endpoints could not be compiled from the available literature. Research has focused on a wide array of derivatives with diverse biological targets, making a direct SAR analysis for a specific activity challenging.[9][10][11] Therefore, a logical relationship diagram for SAR is not included in this guide.
Visualizations
Synthesis Workflow: Nitration of Acetanilide
Caption: Workflow for the synthesis of this compound via nitration of acetanilide.
Analytical Workflow: GC-MS Analysis
Caption: General workflow for the analysis of this compound by GC-MS.
Conclusion
This compound remains a compound of significant industrial and academic importance, primarily due to its role as a versatile synthetic intermediate. Its historical synthesis through the nitration of acetanilide is a foundational reaction in organic chemistry. This technical guide has provided a consolidated resource covering its synthesis, physicochemical properties, and analytical characterization. While direct biological activity of the compound itself is not well-documented, its utility as a precursor for a wide range of biologically active molecules underscores its continued relevance in drug discovery and development. The provided experimental protocols and workflows offer practical guidance for researchers and scientists working with this important chemical entity. Further research into the potential direct biological effects of this compound and a systematic exploration of the structure-activity relationships of its derivatives could open new avenues for its application.
References
- 1. p-Nitroacetanilide Study Material [unacademy.com]
- 2. scribd.com [scribd.com]
- 3. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 4. Nitroacetanilide - Wikipedia [en.wikipedia.org]
- 5. jcbsc.org [jcbsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of p-Nitroacetanilide from Acetanilide · 0x27.me [0x27.me]
- 8. P-Nitroacetanilide Lab Report - 1516 Words | Cram [cram.com]
- 9. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Theoretical Yield Calculation of N-(4-Nitrophenyl)acetamide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and theoretical yield calculation of N-(4-Nitrophenyl)acetamide. This compound is a significant intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2] Accurate calculation of the theoretical yield is a fundamental aspect of synthesis, enabling the assessment of reaction efficiency through the determination of the percent yield.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the acetylation of 4-nitroaniline with acetic anhydride.[3][4] In this electrophilic substitution reaction, the amino group of 4-nitroaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.
Reaction Scheme:
H₂N-C₆H₄-NO₂ + (CH₃CO)₂O → CH₃CONH-C₆H₄-NO₂ + CH₃COOH
(4-Nitroaniline + Acetic Anhydride → this compound + Acetic Acid)
This reaction proceeds in a 1:1 stoichiometric ratio between 4-nitroaniline and acetic anhydride.
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound.
Materials:
-
4-Nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beaker, Erlenmeyer flask, graduated cylinders)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Buchner funnel and suction flask for filtration
-
Ice bath
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve a predetermined amount of 4-nitroaniline (e.g., 5.0 g) in approximately 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[5][6]
-
Once the 4-nitroaniline is fully dissolved, cool the solution to room temperature.
-
While stirring the solution, slowly add a stoichiometric equivalent of acetic anhydride. The addition should be done carefully as the reaction can be exothermic.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 1 hour to ensure the reaction goes to completion.[3]
-
Pour the reaction mixture into a beaker containing about 100 mL of ice-cold water. This will cause the crude this compound to precipitate out of the solution.[6][7]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with cold water to remove any remaining acetic acid and other water-soluble impurities.[7]
-
Purify the crude product by recrystallization from ethanol to obtain the final, purified this compound.
-
Dry the purified crystals and weigh them to determine the actual yield.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[8] This calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.
3.1. Identifying the Limiting Reactant
The limiting reactant is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[9]
To identify the limiting reactant:
-
Calculate the number of moles of each reactant from their starting masses and molar masses.[10]
-
Compare the mole ratio of the reactants to the stoichiometric ratio from the balanced chemical equation (which is 1:1 in this case).
-
The reactant with the smaller number of moles (in a 1:1 reaction) will be the limiting reactant.
3.2. Step-by-Step Calculation
Let's consider an example where we start with 5.00 g of 4-nitroaniline and 4.50 mL of acetic anhydride (density = 1.08 g/mL).
Step 1: Calculate the mass of acetic anhydride.
-
Mass = Density × Volume
-
Mass of acetic anhydride = 1.08 g/mL × 4.50 mL = 4.86 g
Step 2: Calculate the moles of each reactant.
-
Moles = Mass / Molar Mass
-
Moles of 4-nitroaniline = 5.00 g / 138.12 g/mol ≈ 0.0362 mol[11][12]
-
Moles of acetic anhydride = 4.86 g / 102.09 g/mol ≈ 0.0476 mol[13][14][15]
Step 3: Identify the limiting reactant.
-
The reaction stoichiometry is 1:1.
-
Since we have 0.0362 moles of 4-nitroaniline and 0.0476 moles of acetic anhydride, 4-nitroaniline is the limiting reactant as it is present in a smaller molar amount.
Step 4: Calculate the theoretical yield of this compound.
-
The amount of product formed is determined by the amount of the limiting reactant.
-
Moles of this compound formed = Moles of 4-nitroaniline = 0.0362 mol.
-
Theoretical Yield (Mass) = Moles × Molar Mass of Product
-
Theoretical Yield = 0.0362 mol × 180.16 g/mol ≈ 6.52 g[16][17][18][19]
Data Presentation
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Starting Amount | Moles (mol) | Role |
| 4-Nitroaniline | H₂NC₆H₄NO₂ | 138.12[11][12] | 5.00 g | 0.0362 | Limiting Reactant |
| Acetic Anhydride | (CH₃CO)₂O | 102.09[14][15] | 4.86 g (4.50 mL) | 0.0476 | Excess Reactant |
| This compound | CH₃CONH-C₆H₄-NO₂ | 180.16[16][18][19] | - | 0.0362 | Product |
| Theoretical Yield | 6.52 g |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. jcbsc.org [jcbsc.org]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 6. byjus.com [byjus.com]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. omnicalculator.com [omnicalculator.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. 4-Nitroaniline - 4-Nitroaniline [sigmaaldrich.com]
- 12. 4-NITROANILINE Pure | Laboratory chemicals manufacturer, Laboratory Chemicals, Lab chemical supplier, Lab chemical distributors, Laboratory chemical suppliers, Lab chemicals exporter, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]
- 13. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. 乙酸酐 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Acetamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 17. This compound | CymitQuimica [cymitquimica.com]
- 18. researchgate.net [researchgate.net]
- 19. Acetamide, N-(4-nitrophenyl)- | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Isomers of Nitroacetanilide and Their Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of nitroacetanilide, focusing on their synthesis, separation, and characterization. The information is tailored for professionals in research and development who require detailed experimental protocols and comparative data.
Introduction to Nitroacetanilide Isomers
Nitroacetanilide (C₈H₈N₂O₃) is a nitrated derivative of acetanilide. The position of the nitro group (–NO₂) on the phenyl ring relative to the acetamido group (–NHCOCH₃) gives rise to three structural isomers: ortho (o-), meta (m-), and para (p-) nitroacetanilide.[1] The formation of these isomers is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of a substituted benzene ring.[2][3] The acetamido group is an ortho, para-directing group, meaning it activates the benzene ring towards electrophilic attack at the positions ortho and para to it.[4][5] Consequently, the nitration of acetanilide primarily yields a mixture of o- and p-nitroacetanilide, with the p-isomer being the major product due to reduced steric hindrance.[5][6] The m-isomer is formed in significantly smaller quantities under typical nitration conditions.
Physicochemical Properties
The physical properties of the nitroacetanilide isomers, such as melting point and solubility, are crucial for their separation and purification. The para isomer is notably less soluble in ethanol than the ortho isomer, a property that is exploited in the purification process.[7]
| Property | o-Nitroacetanilide | m-Nitroacetanilide | p-Nitroacetanilide |
| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 |
| Melting Point (°C) | 92-94 | 155-158 | 215-217 |
| Appearance | Yellowish needles or powder | Pale yellow to yellowish-brown crystalline powder | White to yellowish crystalline powder |
| Solubility in Ethanol | Soluble | Data not readily available | Sparingly soluble in cold ethanol, more soluble in hot ethanol |
| Solubility in Water | Slightly soluble in cold water, more soluble in hot water | Sparingly soluble | Very slightly soluble in cold water, slightly soluble in hot water |
Formation of Nitroacetanilide Isomers: The Nitration of Acetanilide
The synthesis of nitroacetanilide isomers is achieved through the nitration of acetanilide using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. Glacial acetic acid is often used as a solvent to dissolve the acetanilide.[8][9]
Reaction Mechanism
The nitration of acetanilide proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich benzene ring of acetanilide attacks the nitronium ion. The acetamido group, being an activating and ortho, para-directing group, facilitates the attack at the ortho and para positions. This is due to the resonance stabilization of the resulting carbocation intermediate (arenium ion), where the lone pair of electrons on the nitrogen of the acetamido group can delocalize the positive charge.
-
Deprotonation: A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroacetanilide product.
Isomer Distribution
The ratio of ortho to para isomers formed during the nitration of acetanilide is influenced by several factors, most notably the choice of the nitrating agent.
-
Mixed Acid (HNO₃/H₂SO₄): This standard nitrating agent favors the formation of the para isomer. The bulky nature of the acetamido group sterically hinders the approach of the electrophile to the ortho positions.[5] While precise ratios can vary with reaction conditions, the yield of the para product is significantly higher. For instance, some studies report a p/o ratio heavily favoring the para isomer.
-
Acetyl Nitrate (CH₃COONO₂) or Nitronium Tetrafluoroborate (NO₂BF₄): These reagents can lead to a higher proportion of the ortho isomer. It is suggested that the reaction mechanism may involve an initial attack of the electrophile on the carbonyl oxygen of the acetamido group, followed by an intramolecular rearrangement to the nearby ortho position.
| Nitrating Agent | Predominant Isomer | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | para-Nitroacetanilide | [5] |
| Acetyl Nitrate | ortho-Nitroacetanilide | |
| Nitronium Tetrafluoroborate | ortho-Nitroacetanilide |
Experimental Protocols
Synthesis of a Mixture of o- and p-Nitroacetanilide
This protocol is a general method for the nitration of acetanilide, which produces a mixture of the ortho and para isomers.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%) or Fuming nitric acid
-
Crushed ice
-
Ethanol
Procedure:
-
In a flask, dissolve acetanilide in glacial acetic acid with gentle warming.[9]
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid while stirring.[9]
-
In a separate container, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[8]
-
Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture is maintained below 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30-60 minutes to ensure the reaction goes to completion.[10]
-
Pour the reaction mixture onto a generous amount of crushed ice with stirring. A yellow precipitate of the crude nitroacetanilide mixture will form.[2]
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[8]
-
The crude product can be dried in air.
Separation and Purification of p-Nitroacetanilide
The separation of the ortho and para isomers is based on their differential solubility in ethanol. p-Nitroacetanilide is significantly less soluble in cold ethanol compared to the o-isomer.
Procedure:
-
Transfer the crude, dry mixture of nitroacetanilide isomers to a flask.
-
Add a minimum amount of hot ethanol to dissolve the solid.[10]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize the crystallization of the p-isomer.
-
Collect the crystals of p-nitroacetanilide by vacuum filtration. The more soluble o-nitroacetanilide will remain in the filtrate.[7]
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified p-nitroacetanilide crystals.
Synthesis of m-Nitroacetanilide
The synthesis of m-nitroacetanilide is less straightforward than the ortho and para isomers due to the directing effect of the acetamido group. It is typically prepared from m-nitroaniline.
Materials:
-
m-Nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
Procedure:
-
Dissolve or suspend m-nitroaniline in a suitable solvent like glacial acetic acid, or perform the reaction neat.
-
Slowly add acetic anhydride to the mixture with stirring.
-
The reaction mixture is often heated to facilitate the acylation of the amino group.
-
After the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of water.
-
The solid m-nitroacetanilide is collected by filtration, washed with water, and can be purified by recrystallization.
Spectroscopic Characterization
The isomers of nitroacetanilide can be distinguished by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers show distinct patterns in the aromatic region.
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| o-Nitroacetanilide | Aromatic protons appear as a complex multiplet due to the close proximity of the substituents. |
| m-Nitroacetanilide | Aromatic protons show more resolved signals, with the proton between the two substituents being the most deshielded. A representative spectrum in DMSO-d₆ shows peaks at approximately 8.62 (s), 7.90 (d), 7.89 (d), and 7.60 (t) ppm for the aromatic protons, a singlet around 10.4 ppm for the NH proton, and a singlet around 2.12 ppm for the CH₃ protons. |
| p-Nitroacetanilide | Due to its symmetry, the aromatic region is simplified, typically showing two doublets. A representative spectrum in DMSO-d₆ shows two doublets for the aromatic protons around 8.21 and 7.83 ppm, a singlet for the NH proton at about 10.57 ppm, and a singlet for the methyl protons at approximately 2.14 ppm.[11] |
¹³C NMR Spectroscopy
The chemical shifts in the ¹³C NMR spectra are also characteristic for each isomer.
| Isomer | Representative ¹³C NMR Chemical Shifts (δ, ppm) |
| o-Nitroacetanilide | Data not readily available in a comparable format. |
| m-Nitroacetanilide | A predicted spectrum suggests aromatic carbon signals in the range of 115-150 ppm, with the carbonyl carbon around 169 ppm and the methyl carbon around 24 ppm. |
| p-Nitroacetanilide | A spectrum shows aromatic carbon signals at approximately 119.2, 125.4, 143.2, and 144.9 ppm, with the carbonyl carbon at 169.3 ppm and the methyl carbon at 24.5 ppm. |
Infrared (IR) Spectroscopy
The IR spectra of the nitroacetanilide isomers exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Isomer-Specific Observations |
| N-H Stretch (Amide) | 3250 - 3350 | The position and shape of this band can be influenced by hydrogen bonding, which may differ between isomers. |
| C=O Stretch (Amide) | 1660 - 1700 | This is a strong, characteristic absorption. |
| N-O Stretch (Nitro) | 1500 - 1560 (asymmetric) 1300 - 1370 (symmetric) | These strong absorptions are indicative of the nitro group. |
| C-H Bending (Aromatic) | 690 - 900 | The pattern of these out-of-plane bending vibrations can often help distinguish substitution patterns on the benzene ring. For example, p-disubstituted rings often show a strong band in the 800-860 cm⁻¹ region. |
A comparative analysis of the IR spectra reveals that while the major functional group absorptions are present in all three isomers, the fingerprint region (below 1500 cm⁻¹) and the precise positions of the peaks can be used for differentiation.
Conclusion
The formation of nitroacetanilide isomers through the nitration of acetanilide is a foundational reaction in organic synthesis that demonstrates the principles of electrophilic aromatic substitution and directing group effects. The ability to control the isomer ratio through the choice of nitrating agent, and to separate the isomers based on their distinct physical properties, provides a versatile platform for the synthesis of specific nitroaromatic compounds. These compounds serve as important intermediates in the development of pharmaceuticals and other fine chemicals. The detailed experimental protocols and comparative spectroscopic data provided in this guide offer a valuable resource for researchers and professionals in the field.
References
- 1. homework.study.com [homework.study.com]
- 2. magritek.com [magritek.com]
- 3. P-Nitroacetanilide Lab Report - 1516 Words | Cram [cram.com]
- 4. quora.com [quora.com]
- 5. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 6. p-Nitroacetanilide Study Material [unacademy.com]
- 7. researchgate.net [researchgate.net]
- 8. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. 3'-NITROACETANILIDE(122-28-1) 1H NMR [m.chemicalbook.com]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 11. chemrxiv.org [chemrxiv.org]
N-(4-Nitrophenyl)acetamide: A Core Precursor in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is an aromatic nitro compound of significant synthetic and industrial importance.[1] With its molecular formula C8H8N2O3, this compound serves as a critical intermediate or precursor in the manufacturing of a wide range of commercially valuable products, including pharmaceuticals, dyes, and other specialty organic chemicals.[1][2][3] Its molecular structure features a benzene ring substituted with an acetamido group (-NHCOCH3) and a nitro group (-NO2) in a para (1,4) position.[1][3] This specific arrangement of functional groups imparts a versatile reactivity, making it a cornerstone for multi-step synthetic pathways.
This guide provides an in-depth examination of this compound's properties, synthesis, and key applications as a precursor, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers and professionals in the field.
Physicochemical Properties
This compound is a stable, crystalline solid. Its key properties are summarized in the table below. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and nitro oxygens) influences its crystal packing and solubility.
| Property | Value | Reference |
| Molecular Formula | C8H8N2O3 | [1] |
| Molecular Weight | 180.16 g/mol | [1][3] |
| Appearance | Yellow-green to green-brown crystalline solid | [1] |
| Melting Point | 212–216 °C | [1][3] |
| Solubility | Partially soluble in water; soluble in ethanol | [1] |
| IUPAC Name | This compound | [4] |
Core Synthetic Pathways and Experimental Protocols
The utility of this compound stems from the selective transformations of its two primary functional groups: the nitro group and the acetamido group. The nitro group is readily reduced to an amine, while the acetamido group can be hydrolyzed to reveal a primary amine, effectively serving as a protecting group for p-nitroaniline.
Synthesis of this compound
The most common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of acetanilide (N-phenylacetamide). The acetamido group is an activating, ortho-, para-director. Due to steric hindrance from the bulky acetamido group, the para-substituted product is heavily favored.[2]
Experimental Protocol: Nitration of Acetanilide
-
Materials : Acetanilide (1.5 g), glacial acetic acid (1.5 mL), concentrated sulfuric acid (3 mL), fuming nitric acid (0.6 mL), ice.[5][6]
-
Procedure :
-
In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.[5][6]
-
Carefully add 3 mL of concentrated sulfuric acid and stir the mixture.[5][6]
-
Cool the reaction mixture in an ice-salt bath until the temperature is between 0-5 °C.[5]
-
Slowly add 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.[5][6]
-
After the addition is complete, allow the mixture to stand at room temperature for 20 minutes.[5][6]
-
Pour the reaction mixture onto 15-30 g of crushed ice to precipitate the crude product.[1][5]
-
Collect the yellow solid by vacuum filtration, wash thoroughly with cold water, and air dry.[6]
-
The crude product can be purified by recrystallization from an ethanol-water mixture.[1]
-
Reduction to N-(4-aminophenyl)acetamide
The reduction of the nitro group to a primary amine is one of the most valuable transformations of this compound. The resulting product, N-(4-aminophenyl)acetamide (p-aminoacetanilide), is a key intermediate for various dyes and pharmaceuticals.[7] This reaction can be achieved using several reducing agents.[8][9]
Experimental Protocol: Reduction using Iron in Acetic Acid
-
Materials : this compound, iron powder (Fe), glacial acetic acid (CH₃COOH).
-
Procedure :
-
In a round-bottom flask fitted with a reflux condenser, create a suspension of this compound in dilute acetic acid.
-
Heat the mixture to a gentle reflux.
-
Add iron powder portion-wise to the stirred, refluxing mixture. The reaction is exothermic.
-
After the addition is complete, continue refluxing for 30-60 minutes until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the iron and iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Cool the mixture and collect the N-(4-aminophenyl)acetamide product by filtration, wash with water, and dry.
-
Hydrolysis to p-Nitroaniline
To utilize the amino group for reactions like diazotization, the acetamido group can be deprotected via hydrolysis under acidic conditions. This yields p-nitroaniline, a vital precursor for many azo dyes.[5][10]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Materials : p-Nitroacetanilide (0.7 g), concentrated sulfuric acid (4 mL), water (3 mL), 2 M sodium hydroxide solution.[5]
-
Procedure :
-
In a 25 mL round-bottom flask, prepare a solution of 4 mL concentrated sulfuric acid and 3 mL of water.[5]
-
Add 0.7 g of p-nitroacetanilide to the solution.[5]
-
Heat the mixture gently under reflux for 20 minutes.[5]
-
Pour the hot mixture into 20 mL of cold water.[5]
-
Make the solution alkaline by carefully adding 2 M sodium hydroxide solution until a yellow precipitate of p-nitroaniline is formed and no more precipitate appears.[5]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Application in the Synthesis of Azo Dyes
This compound is an indirect but essential precursor for azo dyes. The synthesis first requires hydrolysis to p-nitroaniline, which is then diazotized and coupled with an electron-rich aromatic compound, such as 2-naphthol, to produce the final dye.[10] Para Red is a classic example of a vibrant red azo dye produced via this route.
Experimental Protocol: Synthesis of Para Red from p-Nitroaniline
-
Materials : p-Nitroaniline (from hydrolysis), sodium nitrite (NaNO₂), hydrochloric acid (HCl), 2-naphthol, sodium hydroxide (NaOH), ice.
-
Procedure :
-
Diazotization : Dissolve p-nitroaniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt solution.[10]
-
Coupling Component : In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it in an ice bath.[10]
-
Azo Coupling : Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.[10] A vibrant red precipitate of Para Red will form immediately.
-
Stir the mixture for 10-15 minutes to ensure the reaction is complete.
-
Collect the Para Red dye by vacuum filtration, wash with cold water, and allow it to dry.
-
Summary of Key Transformations
The versatility of this compound as a precursor is highlighted by the high-yield transformations it can undergo.
| Starting Material | Key Reagents/Conditions | Product | Typical Yield | Application Area |
| Acetanilide | conc. HNO₃, conc. H₂SO₄, <20 °C | This compound | ~50% (crude) | Precursor Synthesis |
| This compound | Fe/CH₃COOH or Zn/NH₄Cl, Heat | N-(4-aminophenyl)acetamide | High | Pharmaceutical Interm. |
| This compound | H₂SO₄/H₂O, Reflux | p-Nitroaniline | High | Dye Intermediate |
| p-Nitroaniline | 1. NaNO₂/HCl, 0-5 °C 2. 2-Naphthol/NaOH | Para Red (Azo Dye) | >90% | Dyes and Pigments |
Conclusion
This compound is a fundamentally important molecule in organic synthesis. Its straightforward preparation and the distinct reactivity of its nitro and acetamido functional groups make it an exceptionally versatile precursor. Through simple, high-yielding reactions such as reduction and hydrolysis, it provides access to key intermediates like N-(4-aminophenyl)acetamide and p-nitroaniline. These intermediates are foundational to the industrial synthesis of numerous products, most notably a wide spectrum of azo dyes and critical pharmaceutical compounds like paracetamol. The logical and stepwise transformations originating from this compound underscore its central role as a building block in modern chemical manufacturing.
References
- 1. jcbsc.org [jcbsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. magritek.com [magritek.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of N-(4-Nitrophenyl)acetamide: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Nitrophenyl)acetamide, a key intermediate in the production of various dyes and pharmaceuticals.[1][2] The described method is based on the electrophilic nitration of acetanilide, a reliable and well-established synthetic route. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualizations to ensure reproducible and efficient synthesis.
Introduction
This compound, also known as 4-nitroacetanilide, is a valuable organic compound widely utilized as a precursor in the synthesis of more complex molecules, including pharmaceutical agents.[1][2] Its molecular structure consists of a benzene ring substituted with an acetamido group and a nitro group in the para position.[1] The presence of these functional groups makes it a versatile building block in organic synthesis. The protocol outlined herein describes the nitration of acetanilide using a nitrating mixture of concentrated nitric and sulfuric acids, followed by purification via recrystallization.
Materials and Equipment
| Reagents | Equipment |
| Acetanilide | Beakers |
| Glacial Acetic Acid | Conical flask |
| Concentrated Sulfuric Acid (98%) | Dropping funnel |
| Fuming Nitric Acid | Buchner funnel and suction flask |
| Crushed Ice | Filter paper |
| Ethanol | Glass rod |
| Distilled Water | Pipettes |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Heating mantle or water bath |
Experimental Protocol
Part 1: Nitration of Acetanilide
-
Dissolution of Acetanilide: In a clean beaker, dissolve 3.0 g of finely powdered acetanilide in 3.0 mL of glacial acetic acid. Gentle warming may be applied to facilitate complete dissolution.[3]
-
Preparation of the Reaction Mixture: Cool the acetanilide solution in an ice bath. Slowly and carefully add 6.0 mL of concentrated sulfuric acid with constant stirring.
-
Preparation of the Nitrating Mixture: In a separate, clean and dry beaker, prepare the nitrating mixture by adding 1.5 mL of fuming nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the cooled acetanilide solution using a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 20°C.[2][3] Constant and vigorous stirring is crucial during this addition.
-
Reaction Completion: After the complete addition of the nitrating mixture, remove the reaction vessel from the ice bath and let it stand at room temperature for 30 minutes to allow the reaction to go to completion.[3]
-
Precipitation of the Product: Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice, while stirring continuously. The crude this compound will precipitate as a yellow solid.[3]
-
Isolation of the Crude Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water to remove any residual acid.[3]
Part 2: Purification by Recrystallization
-
Solvent Selection: A binary solvent system of ethanol and water is effective for the recrystallization of this compound.[1]
-
Dissolution: Transfer the crude product to a beaker and add a minimum amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists, indicating the saturation point.
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is essential for obtaining pure, well-defined crystals.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈N₂O₃ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | Yellowish crystalline solid | [1] |
| Melting Point | 214-216 °C | [1] |
| Solubility | Soluble in ethanol, partially soluble in water and chloroform. | [1] |
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Thin Layer Chromatography (TLC): A mobile phase of ethyl acetate-hexane (1:1) can be used to monitor the reaction progress and assess the purity of the final product.[1]
-
Melting Point: The melting point of the purified product should be sharp and within the literature range of 214-216 °C.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.
-
UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent will exhibit characteristic absorption maxima.[1]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the nitration of acetanilide.
References
Application Notes and Protocols: Recrystallization of p-Nitroacetanilide using an Ethanol-Water Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Recrystallization is a primary technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For p-nitroacetanilide, a mixed solvent system of ethanol and water is highly effective.
The crude product of acetanilide nitration typically contains p-nitroacetanilide as the major product and o-nitroacetanilide as a significant impurity.[1][2] The purification strategy leverages the solubility characteristics of these isomers. Both isomers are soluble in hot ethanol, but p-nitroacetanilide is significantly less soluble in cold ethanol or ethanol-water mixtures compared to the ortho-isomer.[2][3] O-nitroacetanilide, being more soluble, tends to remain in the cold mother liquor during the crystallization process, allowing for the isolation of pure p-nitroacetanilide crystals upon cooling.[1][2]
This protocol details the procedure for the purification of crude p-nitroacetanilide by recrystallization from an ethanol-water solvent pair.
Materials and Reagents
-
Crude p-nitroacetanilide
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Beakers
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Graduated cylinders
-
Spatula
-
Melting point apparatus
-
TLC plates and chamber
Safety Precautions
-
p-Nitroacetanilide: May cause skin, eye, and respiratory irritation.[4][5][6] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
-
Procedure: All operations should be conducted in a well-ventilated fume hood.[8][9] Ensure eyewash stations and safety showers are accessible.[5][9]
Experimental Protocol
4.1 Dissolution of Crude Product
-
Place the crude p-nitroacetanilide solid into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
Once a clear solution is obtained, keep it at or near the boiling point.
4.2 Addition of Water (Co-solvent)
-
To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.
4.3 Crystallization
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for approximately 20-30 minutes to maximize crystal formation.[8]
4.4 Isolation and Washing of Crystals
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals on the filter paper with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to help them dry.
4.5 Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature or allow them to air dry.
-
Once completely dry, weigh the pure p-nitroacetanilide and calculate the percent recovery.
Data Presentation
Table 1: Physical and Chemical Properties of p-Nitroacetanilide
| Property | Value |
| Chemical Formula | C₈H₈N₂O₃ |
| Molar Mass | 180.16 g/mol |
| Appearance | Colorless or pale-yellow crystalline solid |
| Melting Point (Literature) | 214-217 °C |
| Solubility in Ethanol | Soluble, especially when hot |
| Solubility in Water | Sparingly soluble |
Table 2: Typical Experimental Results
| Parameter | Typical Value | Notes |
| Recovery Yield | 50-85% | Yield can be affected by excessive use of solvent or incomplete crystallization.[3] |
| Melting Point of Purified Product | 213-216 °C | A sharp melting point close to the literature value indicates high purity.[3] A broad range suggests impurities. |
| Appearance of Purified Product | Colorless, needle-like crystals[10] | The removal of the ortho-isomer often results in a less yellow product. |
Characterization of Purified Product
The purity of the recrystallized p-nitroacetanilide should be assessed to confirm the efficacy of the purification.
-
Melting Point Determination: A sharp melting point range that is close to the literature value (214-217 °C) is a strong indicator of purity. Impurities typically lower and broaden the melting point range.[3]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material and a standard sample. A pure sample should ideally show a single spot.[2][3]
Visualized Workflow and Principle
Caption: Experimental workflow for the recrystallization of p-nitroacetanilide.
Caption: Principle of purification by differential solubility.
References
- 1. byjus.com [byjus.com]
- 2. ivypanda.com [ivypanda.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. fishersci.com [fishersci.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. magritek.com [magritek.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
HPLC method for purity analysis of N-(4-Nitrophenyl)acetamide
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of N-(4-Nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds and other organic materials. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.
The described method is designed to be robust and reliable for quantifying this compound and separating it from potential process-related impurities and degradation products.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures to perform the purity analysis.
1. Apparatus and Equipment
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Reagents and Materials
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q®).
-
Phosphoric acid (reagent grade).
-
Methanol (HPLC grade).
3. Solution Preparation
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is recommended.
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution can be further diluted to a suitable working concentration.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Chromatographic Conditions
The following conditions are a robust starting point for the analysis. Method optimization may be required depending on the specific HPLC system and impurities present.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-15 min: 40% B15-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 265 nm |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Chromatographic Data Summary
| Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.8 | 15.2 | 0.15 |
| This compound | 8.2 | 10050.5 | 99.70 |
| Impurity 2 | 11.5 | 10.1 | 0.10 |
| Impurity 3 | 14.1 | 5.1 | 0.05 |
| Total | 10080.9 | 100.00 |
Note: The data presented above is illustrative. Actual retention times and peak areas will vary based on the specific sample and analytical setup.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic for purity calculation from peak areas.
Application Note: Interpreting the ¹H NMR Spectrum of N-(4-Nitrophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its chemical structure features a para-substituted aromatic ring, an amide linkage, and a nitro group, all of which influence its electronic environment and, consequently, its Nuclear Magnetic Resonance (NMR) spectrum. This application note provides a detailed interpretation of the ¹H NMR spectrum of this compound, a summary of its spectral data, and a protocol for sample preparation and spectral acquisition.
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (NH) | ~10.57 | Singlet (broad) | 1H |
| Aromatic (Ha) | ~8.21 | Doublet | 2H |
| Aromatic (Hb) | ~7.83 | Doublet | 2H |
| Methyl (CH₃) | ~2.14 | Singlet | 3H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shift values may vary slightly depending on the solvent and concentration.[2][3]
Spectral Interpretation
The ¹H NMR spectrum of this compound displays four distinct signals:
-
Amide Proton (NH): A broad singlet appearing far downfield around 10.57 ppm is characteristic of an amide proton.[2][3] Its broadness is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.
-
Aromatic Protons (Ha and Hb): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[3] The protons ortho to the strongly electron-withdrawing nitro group (Ha) are the most deshielded and appear as a doublet around 8.21 ppm.[2] The protons ortho to the acetamido group (Hb) are slightly more shielded and resonate as a doublet around 7.83 ppm.[2]
-
Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and appear as a sharp singlet at approximately 2.14 ppm.[2]
Experimental Protocols
1. Synthesis and Purification of this compound (Illustrative)
This protocol describes a common method for the synthesis of p-nitroacetanilide, which can then be analyzed by ¹H NMR.
-
Materials: Acetanilide, glacial acetic acid, concentrated sulfuric acid, fuming nitric acid, ethanol, ice.[4]
-
Procedure:
-
Dissolve acetanilide in glacial acetic acid in a beaker.[4]
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[4]
-
To the cooled solution, add fuming nitric acid dropwise while maintaining the temperature below 20°C.[4]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[4]
-
Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[4]
-
Collect the solid product by filtration and wash with cold water.[4]
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[4]
-
Dry the purified crystals before analysis.[4]
-
2. ¹H NMR Sample Preparation and Analysis
-
Materials: Purified this compound, deuterated dimethyl sulfoxide (DMSO-d₆), NMR tube, micropipette.
-
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube to dissolve the sample.[5]
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the NMR probe.
-
Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Mandatory Visualization
Caption: Molecular structure of this compound with ¹H NMR proton assignments.
References
Application Note: FT-IR Spectroscopy for the Characterization of p-Nitroacetanilide
Abstract
This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of p-nitroacetanilide, a key intermediate in the synthesis of various dyes and pharmaceuticals. The characteristic vibrational frequencies of the functional groups present in p-nitroacetanilide are identified and tabulated. Standard protocols for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR) are provided to ensure reproducible and high-quality spectral data. This document serves as a practical guide for researchers, scientists, and drug development professionals in utilizing FT-IR for the structural elucidation and purity assessment of p-nitroacetanilide.
Introduction
p-Nitroacetanilide is an organic compound derived from the nitration of acetanilide.[1] Its chemical structure consists of a para-substituted benzene ring with an acetamido group (-NHCOCH₃) and a nitro group (-NO₂). The presence of these distinct functional groups gives rise to a unique infrared spectrum, which can be used as a fingerprint for its identification. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that measures the absorption of infrared radiation by a sample, causing molecular vibrations. These vibrations are specific to the bonds and functional groups within a molecule, allowing for its structural characterization. This note provides a comprehensive overview of the FT-IR analysis of p-nitroacetanilide.
Data Presentation: Characteristic FT-IR Peaks
The FT-IR spectrum of p-nitroacetanilide exhibits several characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The table below summarizes the key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3274 - 3318 | N-H (Amide) | Stretching | Strong |
| ~3100 - 3000 | C-H (Aromatic) | Stretching | Medium |
| ~2950 - 2850 | C-H (Methyl) | Stretching | Weak |
| ~1680 - 1660 | C=O (Amide I) | Stretching | Strong |
| ~1600 - 1580 | C=C (Aromatic) | Stretching | Medium |
| ~1560 - 1540 | N-O (Nitro) | Asymmetric Stretching | Strong |
| ~1520 - 1500 | N-H (Amide II) | Bending | Medium |
| ~1350 - 1330 | N-O (Nitro) | Symmetric Stretching | Strong |
| ~860 - 840 | C-H (Aromatic) | Out-of-plane Bending (para-disubstituted) | Strong |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument used.
Experimental Protocols
To obtain a high-quality FT-IR spectrum of p-nitroacetanilide, proper sample preparation is crucial. Below are detailed protocols for two common solid sampling techniques: the KBr pellet method and the ATR method.
Protocol 1: KBr Pellet Method
This method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide (KBr) and pressing it into a thin, transparent pellet.
Materials:
-
p-Nitroacetanilide (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Grinding: Place approximately 1-2 mg of p-nitroacetanilide into a clean, dry agate mortar. Grind the sample to a fine powder.
-
Mixing: Add 100-200 mg of dry KBr powder to the mortar. Gently mix the sample and KBr with the pestle until a homogeneous mixture is obtained. Avoid excessive grinding which can introduce moisture.
-
Pellet Formation: Transfer the mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[2]
Materials:
-
p-Nitroacetanilide powder
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free tissue
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Record a background spectrum with no sample on the crystal.
-
Sample Application: Place a small amount of p-nitroacetanilide powder onto the ATR crystal using a clean spatula, ensuring the crystal surface is completely covered.
-
Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and even pressure on the sample, ensuring good contact with the crystal.
-
Data Acquisition: Record the FT-IR spectrum of the sample.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a lint-free tissue lightly moistened with a suitable solvent.
Mandatory Visualization
The following diagram illustrates the general workflow for the FT-IR analysis of p-nitroacetanilide.
Caption: Workflow for FT-IR analysis of p-nitroacetanilide.
References
N-(4-Nitrophenyl)acetamide: A Versatile Intermediate for Azo Dye Synthesis
Application Note AN-2025-12-23
Introduction
N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key intermediate in the synthesis of a wide range of azo dyes. Its structure, featuring a nitro group and an acetamido group on a benzene ring, allows for a straightforward synthetic pathway to produce vibrant and commercially significant colorants. The synthesis typically involves a two-step process: the hydrolysis of the acetamido group to yield p-nitroaniline, followed by the diazotization of the resulting primary amine and subsequent coupling with a suitable aromatic nucleophile. This application note provides detailed protocols for the synthesis of azo dyes using this compound as the starting material, targeting researchers, scientists, and professionals in drug development and materials science.
Principle of the Synthesis
The overall synthesis of azo dyes from this compound can be broken down into three primary stages:
-
Hydrolysis: The acetamido group (-NHCOCH₃) of this compound is hydrolyzed under acidic conditions to yield p-nitroaniline. This step is crucial as the primary aromatic amine is required for the subsequent diazotization reaction.
-
Diazotization: The resulting p-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a low temperature (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt (p-nitrobenzenediazonium chloride or sulfate).
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), resulting in the formation of a colored azo dye. The specific color of the dye is determined by the chemical structure of the coupling component.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to p-Nitroaniline
This protocol details the conversion of this compound to p-nitroaniline.
Materials:
-
This compound (p-nitroacetanilide)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker (250 mL)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round bottom flask, prepare a solution of dilute sulfuric acid by cautiously adding 4 mL of concentrated sulfuric acid to 3 mL of distilled water.
-
Add 0.7 g of this compound to the dilute sulfuric acid solution.[1]
-
Heat the mixture gently under reflux for 20 minutes.[1]
-
After reflux, pour the hot mixture into a 250 mL beaker containing 20 mL of cold water.[1]
-
Neutralize the solution by adding 2 M sodium hydroxide solution until it is alkaline, at which point a yellow precipitate of p-nitroaniline will form.[1]
-
Cool the mixture in an ice bath to ensure complete precipitation.[1]
-
Collect the crude yellow solid by vacuum filtration using a Buchner funnel, wash it thoroughly with cold water, and allow it to air dry.[1]
Protocol 2: Synthesis of an Azo Dye (Para Red) from p-Nitroaniline
This protocol describes the synthesis of the azo dye Para Red by the diazotization of p-nitroaniline and subsequent coupling with 2-naphthol.
Materials:
-
p-Nitroaniline (prepared from Protocol 1)
-
Hydrochloric Acid (HCl, 3 M)
-
Sodium Nitrite (NaNO₂), 1 M solution
-
2-Naphthol
-
Sodium Hydroxide (NaOH), 1 M solution
-
Beakers (100 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 100 mL beaker, mix 1.38 g (10.0 mmol) of p-nitroaniline with 8.0 mL of 3 M HCl.[2]
-
Gently heat the mixture to dissolve the p-nitroaniline.
-
Cool the solution to 5 °C in an ice/water bath with continuous stirring. The amine salt may precipitate.[2]
-
While maintaining the temperature below 10 °C, slowly add 10 mL of a freshly prepared 1 M sodium nitrite solution.[2]
-
Continue stirring the resulting p-nitrobenzenediazonium chloride solution in the ice bath for a few minutes.
Part B: Azo Coupling with 2-Naphthol
-
In a separate 100 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 20 mL of 1 M NaOH solution.[3]
-
Cool this solution in an ice/water bath.
-
Slowly add the cold p-nitrobenzenediazonium chloride solution (from Part A) to the cold 2-naphthol solution with constant stirring.[2]
-
A red precipitate of Para Red will form immediately.
-
Continue stirring the mixture in the ice bath for 15 minutes to ensure the completion of the reaction.[2]
-
Collect the azo dye by vacuum filtration, wash it with cold water, and allow it to air dry.
Quantitative Data Summary
The following tables summarize the quantitative data for the key experimental steps.
Table 1: Reagents for the Hydrolysis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |
| This compound | 180.16 | 0.7 g | 3.89 |
| Concentrated Sulfuric Acid | 98.08 | 4 mL | ~73.6 |
| Water | 18.02 | 3 mL | ~166.5 |
| Sodium Hydroxide (2 M) | 40.00 | As needed | - |
Table 2: Reagents for the Synthesis of Para Red
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |
| p-Nitroaniline | 138.12 | 1.38 g | 10.0 |
| Hydrochloric Acid (3 M) | 36.46 | 8.0 mL | 24.0 |
| Sodium Nitrite (1 M) | 69.00 | 10 mL | 10.0 |
| 2-Naphthol | 144.17 | 1.44 g | 10.0 |
| Sodium Hydroxide (1 M) | 40.00 | 20 mL | 20.0 |
Visualizations
Caption: Overall workflow for the synthesis of azo dyes from this compound.
Caption: Key chemical transformations in the synthesis of Para Red.
References
Application Notes: A Two-Step Synthesis of Paracetamol from N-(4-Nitrophenyl)acetamide
Introduction Paracetamol (Acetaminophen) is a widely utilized analgesic and antipyretic drug.[1] Its synthesis is a common topic in academic and industrial chemistry, illustrating key organic reactions. This document outlines a robust two-step method for the synthesis of Paracetamol starting from N-(4-Nitrophenyl)acetamide (also known as p-nitroacetanilide). This pathway is particularly instructive for researchers as it involves the sequential reduction of an aromatic nitro group followed by the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.[2] this compound itself is an important intermediate in the production of dyes and pharmaceuticals.[3]
Reaction Pathway The synthesis proceeds in two primary stages:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding N-(4-aminophenyl)acetamide. This transformation is typically achieved using a metal catalyst such as iron or zinc in an acidic medium.[4]
-
Diazotization and Hydrolysis: The resulting N-(4-aminophenyl)acetamide is then converted to Paracetamol. This involves the diazotization of the primary amino group with sodium nitrite in an acidic solution to form an unstable diazonium salt. Subsequent hydrolysis of this intermediate, typically by warming the solution, replaces the diazonium group with a hydroxyl group, yielding the final product, N-(4-hydroxyphenyl)acetamide (Paracetamol).[2]
Caption: Chemical reaction pathway for the synthesis of Paracetamol.
Experimental Protocols
Protocol 1: Reduction of this compound to N-(4-aminophenyl)acetamide
This protocol details the reduction of the nitro group using iron metal in the presence of acetic acid.[5]
Materials and Equipment:
-
This compound
-
Iron filings (Fe)
-
40% Acetic acid (CH₃COOH)
-
Distilled water (H₂O)
-
Sodium carbonate solution (Na₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iron filings, 40% acetic acid, and distilled water.
-
Heating: Begin stirring and heat the mixture to boiling using a heating mantle.[5]
-
Addition of Reactant: Once the mixture is refluxing, add this compound in small portions.
-
Reaction: Continue to stir the reaction mixture under reflux for approximately 2.5 hours.[5]
-
Neutralization: After the reflux period, allow the mixture to cool slightly. Carefully add a saturated solution of sodium carbonate to neutralize the excess acid until the solution is basic (check with pH paper). This will also precipitate iron salts.
-
Isolation: Filter the hot mixture through a Buchner funnel to remove the iron sludge.
-
Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the N-(4-aminophenyl)acetamide product.
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry. The product can be further purified by recrystallization from hot water or ethanol if necessary.
Protocol 2: Synthesis of Paracetamol via Diazotization of N-(4-aminophenyl)acetamide
This protocol describes the conversion of the intermediate amine to the final paracetamol product.[2][6]
Materials and Equipment:
-
N-(4-aminophenyl)acetamide
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)[6]
-
Distilled water (H₂O)
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask, add 1 mL of concentrated hydrochloric acid and 10 mL of water. While stirring, add 2 g of N-(4-aminophenyl)acetamide.[6]
-
Cooling: Cool the mixture to 5°C in an ice bath.[6]
-
Diazotization: Prepare a solution of 0.5 g of sodium nitrite in 2 mL of water. Slowly add this solution dropwise to the cooled amine suspension while stirring vigorously. Critically, maintain the temperature of the reaction mixture below 10°C throughout the addition.[6]
-
Hydrolysis: In a separate beaker, prepare and cool 10 mL of a 10% sodium hydroxide solution to 10°C. Pour this cold NaOH solution into the diazonium salt mixture.[6] An alternative and more common hydrolysis method involves gently warming the acidic diazonium salt solution until nitrogen evolution ceases. The solution is then cooled to crystallize the paracetamol.
-
Precipitation: A precipitate of crude paracetamol will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6]
-
Purification: The crude paracetamol can be purified by recrystallization from hot water to obtain a white, crystalline solid.
Visualized Experimental Workflow
Caption: Overall experimental workflow for Paracetamol synthesis.
Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield |
| This compound | Starting Material | C₈H₈N₂O₃ | 180.16 | 215–217[6] | N/A |
| N-(4-aminophenyl)acetamide | Intermediate | C₈H₁₀N₂O | 150.18[4] | 164–165[4] | ~33%[5] |
| N-(4-hydroxyphenyl)acetamide | Final Product (Paracetamol) | C₈H₉NO₂ | 151.16 | 166–168[6] | ~70%[2] |
References
- 1. [PDF] Synthesis and Characterization of Acetaminophen (paracetamol)® from Acetanilide by Diazotization Reaction and Comparing with Crude. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jcbsc.org [jcbsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Large-Scale Laboratory Synthesis of p-Nitroacetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, detailed protocol for the large-scale laboratory synthesis of p-nitroacetanilide, an important intermediate in the synthesis of various dyes and pharmaceuticals, including p-nitroaniline and paracetamol. The following sections detail the reaction, safety precautions, a scaled-up experimental protocol, and data presentation.
Introduction
The synthesis of p-nitroacetanilide is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of acetanilide.[1][2] Acetanilide is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring.[1][2] The acetamido group (-NHCOCH3) on acetanilide is an ortho-, para-directing group, leading to the formation of both o-nitroacetanilide and p-nitroacetanilide.[1][3] However, the para isomer is the major product due to less steric hindrance.[2] The ortho isomer, being more soluble in ethanol, is easily separated during the purification process.[1][4]
This protocol is designed for a larger laboratory scale, emphasizing safety and yield optimization.
Safety Precautions
Hazardous Materials:
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive.[3]
-
Fuming Nitric Acid (HNO₃): Highly corrosive and a strong oxidizing agent.[3] Fumes are toxic.[1]
-
Glacial Acetic Acid (CH₃COOH): Strong irritant.[5]
-
p-Nitroacetanilide: Irritating to eyes, skin, and respiratory system.[6][7]
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (satisfying EU Directive 89/686/EEC and standard EN 374), and safety glasses with side-shields or goggles.[6][8]
-
All operations should be conducted in a well-ventilated fume hood.[2][3]
Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water.[6][8]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[6][8]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][8]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Reaction Data
| Parameter | Value | Reference |
| Starting Material | Acetanilide | [1] |
| Reagents | Glacial Acetic Acid, Concentrated Sulfuric Acid, Fuming Nitric Acid | [1][9] |
| Product | p-Nitroacetanilide | [1] |
| By-product | o-Nitroacetanilide | [1][4] |
| Reaction Type | Electrophilic Aromatic Substitution (Nitration) | [1][2] |
| Expected Yield | Variable, typically around 60-70% | [4][5] |
| Melting Point | 214-216 °C | [4] |
| Appearance | Colorless to pale yellow crystals | [4] |
Experimental Protocol: Large-Scale Synthesis
This protocol is scaled for the synthesis of approximately 100-120 g of p-nitroacetanilide.
Materials:
| Reagent | Quantity |
| Acetanilide (finely powdered) | 100 g |
| Glacial Acetic Acid | 200 mL |
| Concentrated Sulfuric Acid | 200 mL |
| Fuming Nitric Acid | 40 mL |
| Crushed Ice | 2 kg |
| Ethanol (for recrystallization) | As needed |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Large ice-salt bath
-
Large beaker (4 L)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution of Acetanilide:
-
In the 1 L three-necked flask, combine 100 g of finely powdered acetanilide and 200 mL of glacial acetic acid.
-
Stir the mixture until the acetanilide is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.[1]
-
-
Preparation of the Reaction Mixture:
-
Nitration:
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 40 mL of fuming nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution using the dropping funnel over a period of about 30-45 minutes.[1]
-
Crucially, maintain the reaction temperature below 10°C throughout the addition to prevent over-nitration and reduce the formation of the ortho isomer. [2][10]
-
-
Reaction Completion and Precipitation:
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 30-60 minutes to ensure the reaction goes to completion.[1]
-
Pour the reaction mixture slowly and with constant stirring into a 4 L beaker containing 2 kg of crushed ice.[1] This will precipitate the crude p-nitroacetanilide.
-
-
Isolation and Washing of the Crude Product:
-
Purification by Recrystallization:
-
Transfer the crude, air-dried product to a large beaker.
-
Add a minimum amount of hot ethanol to dissolve the solid.[1][9]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the p-nitroacetanilide.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.
-
-
Drying and Characterization:
-
Dry the final product in a desiccator or a vacuum oven at a low temperature.
-
Weigh the dried p-nitroacetanilide to determine the yield.
-
Measure the melting point of the purified product to assess its purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of p-nitroacetanilide.
Caption: Logical flow of the nitration reaction and product formation.
References
- 1. byjus.com [byjus.com]
- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 3. magritek.com [magritek.com]
- 4. scribd.com [scribd.com]
- 5. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. azom.com [azom.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for the Use of Deuterated N-(4-Nitrophenyl)acetamide as an Internal Standard in Mass Spectrometry
Abstract
These application notes provide a comprehensive guide for the use of deuterated N-(4-Nitrophenyl)acetamide (this compound-d4) as an internal standard for the quantitative analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in bioanalytical methods by correcting for matrix effects and variability in sample preparation and instrument response.[1][2] This document outlines the theoretical principles, detailed experimental protocols, and expected analytical performance characteristics for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as p-nitroacetanilide, is a chemical intermediate used in the synthesis of various compounds, including dyes and pharmaceuticals.[3] Accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, is essential for a variety of research and development applications. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, and the use of a stable isotope-labeled internal standard, such as this compound-d4, is a key component of this technique.[1][2] The deuterated analog is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization.[1][2] This allows for the correction of analytical variability, leading to highly reliable and reproducible quantitative results.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of isotope dilution mass spectrometry lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during sample preparation, chromatography, or ionization are normalized. This ratiometric measurement provides a highly accurate and precise determination of the analyte's concentration.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (purity ≥98%)
-
Internal Standard: this compound-d4 (isotopic purity ≥98%)
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water
-
Mobile Phase Additives: Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (or other relevant matrix)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is a suitable starting point.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the this compound-d4 stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration appropriate for spiking into all samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
This protocol is a general procedure for the extraction of this compound from a plasma sample.
-
Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Optimize for separation from matrix interferences. A starting point could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B). |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimize for maximum signal (e.g., 3.5 kV) |
| Source Temperature | Optimize for desolvation (e.g., 150 °C) |
| Desolvation Temperature | Optimize for desolvation (e.g., 400 °C) |
Data Presentation: Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound using this compound-d4 as an internal standard. The exact m/z values for the deuterated standard are predicted based on the addition of four deuterium atoms to the phenyl ring. These should be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 181.1 | 139.1 | To be optimized |
| 181.1 | 109.1 | To be optimized | |
| This compound-d4 | 185.1 | 143.1 | To be optimized |
| 185.1 | 113.1 | To be optimized |
Note: The fragmentation of this compound typically involves the loss of the acetyl group and subsequent fragmentation of the nitrophenyl moiety. The precursor ion is the protonated molecule [M+H]+. The product ions should be selected based on their specificity and intensity.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantitative analysis of this compound.
Logical Relationship of Internal Standard Correction
Caption: How a deuterated internal standard corrects for analytical variability.
Conclusion
The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantitative analysis of this compound by LC-MS/MS. The protocols and data presented in these application notes serve as a comprehensive guide for the development and implementation of this analytical method. By compensating for variations inherent in the analytical process, this approach ensures the generation of high-quality, reproducible data essential for research, clinical, and drug development applications.
References
Application Note: Purification of N-(4-Nitrophenyl)acetamide using Column Chromatography
Introduction
N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2][3] The synthesis of this compound via electrophilic nitration of acetanilide often yields a mixture of ortho- and para-isomers, with the para-isomer being the major product.[4][5] To achieve the high purity required for subsequent applications, effective purification methods are essential. While recrystallization is a commonly employed technique for the purification of this compound, column chromatography offers a valuable alternative for achieving high levels of purity, especially for the removal of closely related impurities.[6][7][8] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle
Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[8] For the purification of this compound, a polar stationary phase (silica gel) is used in conjunction with a moderately polar mobile phase. The separation is based on the principle of adsorption chromatography, where compounds with higher polarity adsorb more strongly to the silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. By carefully selecting the mobile phase composition, a clean separation of this compound from its impurities can be achieved.
Experimental Protocols
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter) |
| Silica gel (60-120 mesh) | Funnel |
| Ethyl acetate (HPLC grade) | Beaker (various sizes) |
| Hexane (HPLC grade) | Erlenmeyer flask (various sizes) |
| Ethanol (ACS grade) | Round bottom flask |
| Deionized water | Rotary evaporator |
| TLC plates (silica gel 60 F254) | TLC chamber |
| UV lamp (254 nm) | |
| Glass rod | |
| Cotton or glass wool | |
| Sand (washed) | |
| Spatula | |
| Collection tubes/flasks |
Procedure
1. Preparation of the Column (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of washed sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column using a funnel. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached (typically 25-30 cm for a 1-2 g sample).
-
Do not let the column run dry. Always maintain the solvent level above the top of the silica gel.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.
-
Wash the column with the mobile phase until the packing is stable and the baseline is clear.
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Given its solubility, ethanol can be a good choice.[1] Alternatively, a small amount of the mobile phase can be used.
-
Adsorb the dissolved sample onto a small amount of silica gel by adding the silica gel to the solution and then removing the solvent under reduced pressure (rotary evaporator). This results in a dry, free-flowing powder.
-
Carefully add the dried sample-silica gel mixture to the top of the prepared column.
-
Gently tap the column to settle the sample layer.
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the column. A common mobile phase for separating this compound, as indicated by TLC analysis, is a mixture of ethyl acetate and hexane.[1]
-
Start with a less polar mobile phase composition (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexane) if necessary (gradient elution). This allows for the elution of less polar impurities first, followed by the target compound.
-
Begin collecting fractions in test tubes or small flasks as the solvent starts to elute from the column.
-
Monitor the separation process using Thin Layer Chromatography (TLC).
4. Analysis of Fractions and Product Isolation
-
Spot the collected fractions on a TLC plate along with the crude starting material and a pure standard if available.
-
Develop the TLC plate in a suitable solvent system (e.g., 50:50 ethyl acetate:hexane).[1]
-
Visualize the spots under a UV lamp at 254 nm.[1]
-
Combine the fractions that contain the pure this compound (identified by a single spot with the correct Rf value).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid this compound.
-
Determine the yield and characterize the purified product by measuring its melting point (literature value: 212-216 °C) and using spectroscopic methods (FTIR, NMR) if required.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₃ | [1] |
| Molar Mass | 180.16 g/mol | [1][2] |
| Appearance | Yellowish crystalline solid | [1] |
| Melting Point | 212-216 °C | [1] |
| Solubility | Soluble in ethanol, partially soluble in water and chloroform | [1] |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Ethyl acetate/Hexane gradient (e.g., 10:90 to 50:50 v/v) |
| Column Dimensions | 40 cm length x 3 cm diameter |
| Sample Load | 1-2 g of crude product |
| Elution Mode | Gradient Elution |
| Detection | TLC with UV visualization at 254 nm |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of chromatographic separation.
Conclusion
Column chromatography is a highly effective method for the purification of this compound, capable of yielding a product with high purity. The protocol described in this application note provides a systematic approach for researchers, scientists, and drug development professionals to purify this important chemical intermediate. The key to a successful separation lies in the careful preparation of the column, appropriate choice of the mobile phase, and diligent monitoring of the fractions. The purified this compound can then be used in subsequent synthetic steps with confidence in its quality.
References
Application Note: Monitoring the Nitration of Acetanilide by Thin-Layer Chromatography (TLC)
Introduction
The nitration of acetanilide is a cornerstone experiment in organic chemistry, demonstrating a classic electrophilic aromatic substitution reaction. In this process, the acetamido group (-NHCOCH₃) on the acetanilide ring directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the para position, yielding p-nitroacetanilide, with a smaller amount of the ortho isomer also forming.[1][2] For researchers in synthesis and drug development, precise monitoring of reaction progress is critical to optimize yield, minimize side-product formation, and determine the reaction endpoint. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique perfectly suited for this purpose. This application note provides a detailed protocol for monitoring the nitration of acetanilide in real-time using TLC.
Experimental Protocols
This section details the procedures for both the synthesis of nitroacetanilide and its subsequent monitoring by TLC.
Protocol 1A: Synthesis of p-Nitroacetanilide
This protocol outlines the nitration of acetanilide. The reaction is exothermic and requires careful temperature control to prevent over-nitration and ensure selectivity.[3]
Materials and Reagents:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice and Deionized Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flasks, beakers, magnetic stirrer, and ice bath
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve approximately 1.0 g of acetanilide in 2 mL of glacial acetic acid. Gentle warming may be required.[2][4]
-
Carefully add 2 mL of concentrated sulfuric acid to the acetanilide solution and swirl to mix.[4]
-
Cool this solution in an ice bath for at least 5-10 minutes.
-
In a separate small test tube, prepare the nitrating mixture by cautiously adding 1 mL of concentrated nitric acid to 1 mL of concentrated sulfuric acid. Cool this mixture in the ice bath as well.[4]
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the chilled acetanilide solution over a period of about 10 minutes.[3] Keep the flask in the ice bath and swirl continuously to maintain a low temperature (below 10°C).[1][3]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[2][4]
-
Pour the reaction mixture onto approximately 40-100 g of crushed ice in a beaker to precipitate the crude product.[1][2][4]
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.[2][4]
-
A small portion of this crude solid should be set aside for TLC analysis. The remainder can be purified by recrystallization from ethanol.[4][5]
Protocol 1B: TLC Monitoring of the Reaction
This protocol describes how to use TLC to track the disappearance of the starting material (acetanilide) and the appearance of the product (nitroacetanilide).
Materials and Reagents:
-
Silica gel TLC plates (with fluorescent indicator, F₂₅₄)
-
Developing chamber with lid
-
Capillary tubes for spotting
-
Mobile Phase (Eluent): 2:1 Ethyl acetate/Hexane[4]
-
Acetone or Ethanol (for dissolving samples)
-
UV Lamp (254 nm)
-
Iodine chamber (optional)
Procedure:
-
Sample Preparation:
-
Starting Material (SM): Dissolve a few crystals of acetanilide in a small vial with ~1 mL of acetone or ethanol.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 5 min, 15 min, 30 min), withdraw a tiny aliquot (a drop) using a glass capillary and quench it in a vial containing ~1 mL of cold water and a few drops of acetone.
-
Crude Product (CP): After filtration, dissolve a small amount of the crude solid in ~1 mL of acetone or ethanol.[4]
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Mark three lanes on the origin line for the Starting Material (SM), a co-spot (Co), and the Reaction Mixture (RM).
-
Using separate capillary tubes, apply a small spot of the SM solution to the 'SM' lane.
-
Apply a spot of the SM solution and a spot of the RM solution on top of each other in the 'Co' (co-spot) lane. This helps confirm spot identity.
-
Apply a spot of the RM solution to the 'RM' lane. Ensure all spots are small and concentrated.[6]
-
-
Development:
-
Pour the 2:1 ethyl acetate/hexane eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualize the spots by placing the plate under a short-wave UV lamp (254 nm).[8] Aromatic compounds will appear as dark spots against the fluorescent green background.[8][9]
-
Circle the observed spots with a pencil.
-
(Optional) For further visualization, place the plate in an iodine chamber. Most organic compounds will form yellow-brown spots.[7][8]
-
Data Presentation and Analysis
The progress of the reaction is determined by comparing the spots on the TLC plate. The Retention Factor (Rƒ) is a key quantitative measure, calculated as:
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Acetanilide is less polar than its nitrated products. Therefore, in a moderately polar solvent system like ethyl acetate/hexane, acetanilide will travel further up the plate and have a higher Rƒ value than p-nitroacetanilide.
Table 1: Representative Rƒ Values for Acetanilide Nitration
| Compound | Function | Expected Rƒ Value (2:1 Ethyl Acetate/Hexane) |
| Acetanilide | Starting Material | ~0.83[10] |
| p-Nitroacetanilide | Major Product | ~0.72[10] |
| o-Nitroacetanilide | Minor Product | Slightly different from p-isomer, often close |
Note: Rƒ values are indicative and can vary based on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
Interpretation of Results:
-
At t=0: A single spot corresponding to the starting material will be visible in the reaction mixture lane.
-
During Reaction: The spot for the starting material will begin to fade, and a new, lower-Rƒ spot corresponding to the product(s) will appear and intensify.
-
Reaction Completion: The starting material spot will be completely absent (or very faint), and the product spot will be dominant.
Workflow Visualization
The following diagram illustrates the complete workflow for monitoring the nitration of acetanilide using TLC.
Caption: Workflow for the synthesis and TLC monitoring of acetanilide nitration.
References
- 1. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. Solved This was for our aromatic nitration lab. my question | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Lab Report On Nitroacetanilide - 1367 Words | Bartleby [bartleby.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. P-Nitroacetanilide Lab Report - 1516 Words | Cram [cram.com]
Application Notes and Protocols: Derivatization of N-(4-Nitrophenyl)acetamide for Further Synthetic Steps
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Nitrophenyl)acetamide, a readily synthesized derivative of acetanilide, serves as a versatile starting material in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Its strategic functional groups—the nitro group and the acetamide moiety—offer multiple avenues for chemical modification. The nitro group can be readily reduced to a primary amine, which then acts as a nucleophile or can be converted into a diazonium salt for a variety of coupling reactions. The acetamide group provides stability and can be hydrolyzed under certain conditions. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into key intermediates and final products with therapeutic and industrial relevance.
Synthetic Workflow Overview
The overall synthetic strategy involves the initial synthesis of this compound, followed by its reduction to the key intermediate, N-(4-aminophenyl)acetamide. This intermediate can then be utilized in a variety of further synthetic transformations.
Caption: Synthetic pathways from N-phenylacetamide.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described in the protocols.
Table 1: Synthesis of this compound and N-(4-Aminophenyl)acetamide
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Analytical Data |
| Nitration | N-Phenylacetamide | This compound | HNO₃, H₂SO₄ | 49.74 | λmax: 315.78 nm, 223.45 nm, 201.39 nm[1] |
| Reduction | This compound | N-(4-Aminophenyl)acetamide | Fe, CH₃COOH | 32.38 | m/z = 151.1 (M+1)[2] |
| Reduction | This compound | N-(4-Aminophenyl)acetamide | Zn, HCl | 33.29 | λmax: 246.41 nm, 206.05 nm[2] |
Table 2: Derivatization of N-(4-Aminophenyl)acetamide
| Derivatization Reaction | Starting Material | Product | Reagents | Yield (%) | Analytical Data |
| Acylation (Paracetamol Synthesis) | p-Aminophenol | Paracetamol | Acetic Anhydride | 59.5 | m.p. 169-170°C[3] |
| Azo Coupling | 4-Aminoaniline, 1-Naphthol | (E)-4-((4-aminophenyl)diazenyl)naphthalen-1-ol | NaNO₂, HCl, NaOH | Not Specified | λmax: 477 nm (acidic), 595 nm (basic)[4] |
| Benzimidazole Synthesis | o-Phenylenediamine, p-Aminobenzoic acid | 2-(4-Aminophenyl)-benzimidazole | o-Phosphoric acid | High | Not Specified[5] |
| Amide Coupling | 4-Amino-N-(4-methoxybenzyl)benzamide, 2,5-Dimethylthiazole-4-carboxylic acid | Corresponding Amide | EDC, HOBt, DMAP | Good to Excellent | Not Specified[6] |
| Suzuki-Miyaura Coupling | N-(4-Bromophenyl)furan-2-carboxamide, Arylboronic acids | N-(4-Arylphenyl)furan-2-carboxamides | Pd(PPh₃)₄, K₃PO₄ | 32-83 | Not Specified[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of N-phenylacetamide to yield this compound.
Caption: Workflow for this compound synthesis.
Materials:
-
N-Phenylacetamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Distilled Water
Procedure:
-
In a flask, dissolve N-phenylacetamide in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for 1 hour at 0-5°C.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate with cold water until the washings are neutral.
-
Dry the product, this compound. The raw yield is approximately 49.74%.[8]
Protocol 2: Reduction to N-(4-Aminophenyl)acetamide
This protocol details the reduction of the nitro group of this compound to an amino group.
Materials:
-
This compound
-
Iron powder (Fe) or Zinc powder (Zn)
-
Acetic Acid (CH₃COOH) or Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, create a suspension of this compound in water and acetic acid (for iron) or hydrochloric acid (for zinc).
-
Heat the mixture to reflux.
-
Gradually add iron powder or zinc powder to the refluxing suspension.
-
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product and recrystallize from ethanol/water to obtain pure N-(4-aminophenyl)acetamide. The yield is approximately 32-33%.[2]
Protocol 3: Synthesis of Paracetamol (N-(4-Hydroxyphenyl)acetamide)
This protocol outlines the synthesis of the analgesic paracetamol from p-aminophenol, which can be obtained from the hydrolysis of N-(4-aminophenyl)acetamide.
Materials:
-
p-Aminophenol
-
Acetic Anhydride
-
Water
Procedure:
-
To a suspension of p-aminophenol in water, add acetic anhydride.
-
Stir the mixture vigorously. The reaction is exothermic and the product will begin to precipitate.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the crude paracetamol by vacuum filtration.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from hot water to obtain pure N-(4-hydroxyphenyl)acetamide. A typical yield is around 59.5%.[3]
Protocol 4: Synthesis of an Azo Dye
This protocol describes a general procedure for the synthesis of an azo dye from N-(4-aminophenyl)acetamide via diazotization and coupling with a suitable aromatic compound.
Caption: Diazotization and azo coupling workflow.
Materials:
-
N-(4-Aminophenyl)acetamide
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
1-Naphthol (or other coupling agent)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve N-(4-aminophenyl)acetamide in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.[4]
-
Slowly add a cold aqueous solution of sodium nitrite dropwise with constant stirring, keeping the temperature below 5°C.[4]
-
Azo Coupling: In a separate beaker, dissolve 1-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5°C.[4]
-
Slowly add the cold diazonium salt solution to the cold 1-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.[4]
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
Protocol 5: General Procedure for Amide Bond Formation
This protocol provides a general method for the coupling of N-(4-aminophenyl)acetamide with a carboxylic acid using a common coupling agent.
Materials:
-
N-(4-Aminophenyl)acetamide
-
Carboxylic Acid (e.g., 2,5-dimethylthiazole-4-carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (AcCN)
Procedure:
-
To a stirred solution of N-(4-aminophenyl)acetamide (1.0 equiv) and the carboxylic acid (1.2 equiv) in acetonitrile, add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).[6]
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 6: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a halogenated N-phenylacetamide derivative with an arylboronic acid. N-(4-bromo-2-nitrophenyl)acetamide can be used as a starting material for this reaction.
Materials:
-
Halogenated N-phenylacetamide derivative (e.g., N-(4-bromophenyl)furan-2-carboxamide)
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Phosphate [K₃PO₄])
-
Degassed Solvent (e.g., 1,4-Dioxane/Water)
Procedure:
-
In a Schlenk flask, combine the halogenated N-phenylacetamide derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).[7][9]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 8-16 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 7: Synthesis of Benzimidazoles
This protocol describes the synthesis of a 2-substituted benzimidazole from o-phenylenediamine and a carboxylic acid derivative of the N-(4-aminophenyl)acetamide series.
Materials:
-
o-Phenylenediamine
-
p-Aminobenzoic acid (as a representative carboxylic acid)
-
o-Phosphoric acid
Procedure:
-
In a reaction flask, add o-phenylenediamine (1.0 equiv) and p-aminobenzoic acid (1.0 equiv) to o-phosphoric acid.[5]
-
Reflux the mixture for 4 hours.[5]
-
Pour the hot mixture over a mixture of ice and water.
-
Neutralize the solution with a 10% ammonia solution.
-
Collect the precipitated benzimidazole derivative by filtration, wash with cold water, and dry.[5]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of compounds with significant applications in the pharmaceutical and dye industries. The protocols provided herein offer detailed procedures for its synthesis and derivatization, supported by quantitative data to ensure reproducibility. These methods provide a solid foundation for researchers and scientists to explore the synthesis of novel bioactive molecules and functional materials.
References
- 1. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Versatility of N-(4-Nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(4-Nitrophenyl)acetamide, a readily available aromatic nitro compound, serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds.[1][2] Its strategic functional groups—the nitro group, the acetamido group, and the phenyl ring—offer multiple reaction sites for cyclization and functional group interconversion, making it a valuable starting material in medicinal chemistry and materials science. The nitro group can be readily reduced to an amino group, a key step in the formation of many nitrogen-containing heterocycles. The acetamido group can be hydrolyzed to an amine or converted to other functional groups like thioamides, expanding its synthetic utility. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound and its derivatives.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole can be efficiently achieved through the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, a derivative of this compound. A more direct route involves the reductive cyclization of N-(2-amino-4-nitrophenyl)acetamide.
Logical Workflow for Benzimidazole Synthesis
Caption: Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole.
Quantitative Data for Benzimidazole Synthesis
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-(4-nitrophenyl)-1H-benzimidazole | o-phenylenediamine, 4-nitrobenzaldehyde | p-Toluenesulfonic acid | Acetonitrile | 5 h | Reflux | 92 | [3] |
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole
-
In a round-bottom flask, a mixture of o-phenylenediamine (1.08 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in 50 mL of acetonitrile is prepared.
-
The reaction mixture is refluxed for 5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2-(4-nitrophenyl)-1H-benzimidazole.[3]
Synthesis of Quinoxalines
Quinoxalines are nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals and as dyes. A common and efficient method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound can be a precursor to the diamine component through a two-step process involving hydrolysis of the acetamido group to an amine, followed by the reduction of the nitro group.
Logical Workflow for Quinoxaline Synthesis
Caption: Quinoxaline synthesis from an this compound precursor.
Quantitative Data for Quinoxaline Synthesis
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2,3-Diphenylquinoxaline | o-phenylenediamine, Benzil | Alumina-supported molybdophosphovanadates | Toluene | 2 h | Room Temp. | 92 | [4] |
| Phenyl-(3-phenylquinoxalin-6-yl)-methanone | 3,4-diaminobenzophenone, Phenacyl bromide | Pyridine | Tetrahydrofuran | 2 h | Room Temp. | High | [5] |
Experimental Protocol: General Synthesis of Quinoxalines
-
To a mixture of an o-phenylenediamine derivative (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 0.1 g of an alumina-supported heteropolyoxometalate catalyst is added.[4]
-
The mixture is stirred at room temperature.[4]
-
The progress of the reaction is monitored by TLC.[4]
-
After completion of the reaction (typically 2 hours), the insoluble catalyst is separated by filtration.[4]
-
The filtrate is dried over anhydrous Na₂SO₄.[4]
-
The solvent is evaporated under reduced pressure to yield the crude product.[4]
-
The pure product is obtained by recrystallization from ethanol.[4]
Synthesis of Thiazoles
Thiazoles are sulfur and nitrogen-containing five-membered heterocyclic compounds found in many natural products and pharmaceuticals, including vitamin B1. The Hantzsch thiazole synthesis is a classical method for their preparation, involving the reaction of an α-haloketone with a thioamide. This compound can be converted to the corresponding thioamide, N-(4-nitrophenyl)thioacetamide, using Lawesson's reagent, which can then be used in the Hantzsch synthesis.
Logical Workflow for Thiazole Synthesis
Caption: Hantzsch synthesis of a thiazole derivative.
Quantitative Data for Thiazole Synthesis
| Product | Starting Materials | Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Thioamides | Amides | Lawesson's Reagent | Toluene | Varies | Reflux | High | [6] |
| 2-Aminothiazoles | α-Haloketones, Thioureas | None (Microwave) | Methanol | 8 h (conventional) | Reflux | Moderate | [7] |
Experimental Protocols
Step 1: Synthesis of N-(4-nitrophenyl)thioacetamide
-
A mixture of this compound (10 mmol) and Lawesson's reagent (5 mmol) in dry toluene (50 mL) is refluxed for 2-4 hours.[6]
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give N-(4-nitrophenyl)thioacetamide.
Step 2: Hantzsch Thiazole Synthesis
-
A mixture of N-(4-nitrophenyl)thioacetamide (10 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is partially evaporated.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent to yield the pure thiazole derivative.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core structures in many drugs. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental method for their preparation. This compound can be converted to 4-nitrophenylhydrazine, a key precursor for this synthesis. This conversion involves the hydrolysis of the acetamide to 4-nitroaniline, followed by diazotization and reduction.
Logical Workflow for Pyrazole Synthesis
Caption: Knorr synthesis of a pyrazole derivative.
Quantitative Data for Pyrazole Synthesis
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 4-Nitrophenylhydrazine hydrochloride | 4-Nitroaniline | NaNO₂, HCl, SnCl₂ | Water | 3 h | 0 °C | 39 | [8] |
| Pyrazolone | Ethyl benzoylacetate, Hydrazine hydrate | Acetic acid | 1-Propanol | 1 h | ~100 °C | High | [9] |
Experimental Protocols
Step 1: Synthesis of 4-Nitrophenylhydrazine Hydrochloride
-
Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) and cool the solution to 0 °C.[8]
-
Add a solution of sodium nitrite (717 mg, 10.4 mmol) in water (4 mL) dropwise to the reaction mixture under ice bath conditions with continuous stirring for 1 hour.[8]
-
Slowly add a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL) to the diazonium salt solution.[8]
-
Continue stirring the reaction mixture at 0 °C for 2 hours.[8]
-
Collect the resulting yellow-orange precipitate by filtration and wash thoroughly with ice-cold water until the filtrate is neutral.[8]
-
Dry the precipitate under vacuum to obtain 4-nitrophenylhydrazine hydrochloride.[8]
Step 2: Knorr Pyrazole Synthesis
-
In a scintillation vial, mix a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 3 mmol) and 4-nitrophenylhydrazine (3 mmol).
-
Add 1-propanol (3 mL) and a few drops of glacial acetic acid.[9]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1-2 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water (10 mL) to precipitate the product.
-
Filter the solid product, wash with a small amount of cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.
Synthesis of Thiophenes
Thiophenes are sulfur-containing five-membered aromatic heterocycles that are important scaffolds in pharmaceuticals and electronic materials. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. This compound can be converted to N-(4-nitrophenyl)-2-cyanoacetamide, which can then serve as the active methylene nitrile component in the Gewald reaction.
Logical Workflow for Thiophene Synthesis
Caption: Gewald synthesis of a thiophene derivative.
Quantitative Data for Thiophene Synthesis
| Product | Starting Materials | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Aminothiophenes | Ketone, α-Cyanoester, Sulfur | Morpholine | Ethanol | Varies | Reflux | Good | [2] |
| 3-Acetyl-2-aminothiophenes | Cyanoacetone, α-Mercaptoaldehyde dimer | Triethylamine | DMF | - | 60 °C | Moderate |
Experimental Protocols
Step 1: Synthesis of N-(4-nitrophenyl)-2-cyanoacetamide
-
A mixture of 4-nitroaniline (derived from the hydrolysis of this compound) and ethyl cyanoacetate is heated, often in the presence of a catalyst or under conditions that promote amide formation.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by cooling, precipitation, and filtration.
-
The crude product is purified by recrystallization to yield N-(4-nitrophenyl)-2-cyanoacetamide.
Step 2: Gewald Thiophene Synthesis
-
A mixture of a carbonyl compound (e.g., cyclohexanone, 10 mmol), N-(4-nitrophenyl)-2-cyanoacetamide (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL) is prepared.
-
A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude thiophene derivative is washed with cold ethanol and purified by recrystallization.[2]
References
- 1. jcbsc.org [jcbsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Separation of Nitroacetanilide Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the separation of ortho-nitroacetanilide from p-nitroacetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for separating o-nitroacetanilide from p-nitroacetanilide?
A1: The most common and effective method for separating o-nitroacetanilide from p-nitroacetanilide is fractional crystallization, specifically recrystallization from ethanol. This technique leverages the significant difference in solubility between the two isomers in this solvent.[1][2]
Q2: Why is there a difference in solubility between the two isomers?
A2: The difference in physical properties, including solubility, arises from the different placement of the nitro group on the acetanilide structure. p-Nitroacetanilide is a more symmetrical molecule than o-nitroacetanilide, which allows it to pack more efficiently into a crystal lattice. This stronger crystal structure makes it less soluble in solvents compared to the ortho isomer.
Q3: Can I use other solvents for recrystallization?
A3: While ethanol is the most commonly cited solvent, other polar solvents could potentially be used. However, the key is to find a solvent in which the solubility of the two isomers is significantly different at a high temperature compared to a low temperature. It is reported that o-nitroacetanilide is more soluble in polar solvents in general.
Q4: Is column chromatography a viable alternative for separation?
A4: Yes, column chromatography is a powerful technique for separating isomers with different polarities and can be used to separate o- and p-nitroacetanilide. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system for the column separation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low yield of p-nitroacetanilide | Using too much solvent during recrystallization. | Use the minimum amount of hot ethanol required to dissolve the crude product.[1] |
| Incomplete precipitation. | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[2] | |
| Product is still yellow, indicating contamination with the ortho isomer | Cooling the solution too quickly, trapping the more soluble o-isomer in the crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient washing of the crystals. | Wash the collected crystals with a small amount of cold ethanol to remove any remaining mother liquor containing the dissolved ortho-isomer. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the two isomers (overlapping bands) | The solvent system (mobile phase) is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[3] |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks.[4] | |
| o-Nitroacetanilide does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, start with a low polarity mixture like 9:1 hexane/ethyl acetate and gradually increase the proportion of ethyl acetate.[4] |
Data Presentation
Physical Properties of Nitroacetanilide Isomers
| Property | o-Nitroacetanilide | p-Nitroacetanilide |
| Molar Mass ( g/mol ) | 180.16 | 180.16[5] |
| Melting Point (°C) | 92-94 | 214-216[5] |
| Boiling Point (°C) | Decomposes | 408.9 (approx.)[5] |
| Appearance | Yellow needles | Yellowish crystalline powder[5] |
Solubility of Nitroacetanilide Isomers in Ethanol
| Temperature (°C) | o-Nitroacetanilide (g/100mL) | p-Nitroacetanilide (g/100mL) |
| 25 | 11.5 | 1.25 |
| 50 | 35.8 | 4.2 |
| 78 (Boiling Point) | Highly soluble | 18.0 |
Note: Solubility data is compiled and extrapolated from various sources. Exact values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Separation by Recrystallization from Ethanol
This protocol is designed for the purification of a crude mixture of nitroacetanilide isomers obtained from the nitration of acetanilide, where p-nitroacetanilide is the major product.
Materials:
-
Crude nitroacetanilide mixture
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude nitroacetanilide mixture to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.[1]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of p-nitroacetanilide will begin to form. The more soluble o-nitroacetanilide will remain in the solution.[1]
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization of the p-isomer.[2]
-
Set up a Buchner funnel for vacuum filtration.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.
-
Dry the purified p-nitroacetanilide crystals. The o-nitroacetanilide remains in the filtrate.
Protocol 2: Separation by Column Chromatography
This protocol provides a general method for separating a mixture of o- and p-nitroacetanilide using silica gel column chromatography.
Materials:
-
Crude nitroacetanilide mixture
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine the optimal solvent system: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation of the two isomers. A mixture of hexane and ethyl acetate is a good starting point.[6] Test different ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The ideal system will show two distinct spots with Rf values between 0.2 and 0.8.[7]
-
Prepare the column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[4]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[4]
-
Add a layer of sand on top of the silica gel.
-
-
Load the sample:
-
Dissolve the crude nitroacetanilide mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elute the column:
-
Begin eluting the column with the least polar solvent mixture determined by TLC.
-
The less polar o-nitroacetanilide will travel down the column faster than the more polar p-nitroacetanilide.
-
Collect the eluent in fractions using the collection tubes.
-
-
Monitor the separation:
-
Spot the collected fractions on TLC plates to monitor the elution of the compounds.
-
Once the o-nitroacetanilide has completely eluted, the polarity of the solvent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the p-nitroacetanilide.
-
-
Isolate the compounds:
-
Combine the fractions containing the pure o-nitroacetanilide and the fractions containing the pure p-nitroacetanilide.
-
Evaporate the solvent from each combined fraction to obtain the purified isomers.
-
Visualizations
References
- 1. magritek.com [magritek.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. p-Nitroacetanilide Study Material [unacademy.com]
- 6. google.com [google.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Troubleshooting Low Yield in N-(4-Nitrophenyl)acetamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low yields during the synthesis of N-(4-Nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary methods for synthesizing this compound:
-
Acetylation of p-Nitroaniline: This is a direct method where p-nitroaniline is reacted with an acetylating agent, most commonly acetic anhydride, to form the amide. Glacial acetic acid is often used as the solvent.[1][2]
-
Nitration of Acetanilide: This is a two-step approach where aniline is first protected by acetylation to form acetanilide. The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield primarily the para-substituted product, this compound.[3][4][5][6] This route is often preferred because direct nitration of aniline can lead to oxidation of the amino group and the formation of a mixture of ortho, meta, and para isomers.[7]
Q2: My overall yield is consistently low. What are the most common causes?
Low yields can stem from several critical areas:
-
Reagent Quality: The presence of water in the reaction is a major issue. Acetic anhydride readily hydrolyzes to form two equivalents of acetic acid, which is unreactive for acetylation.[8][9] Ensure starting materials and solvents are anhydrous.
-
Incomplete Reaction: The amino group of p-nitroaniline is deactivated by the strongly electron-withdrawing nitro group, making it a weaker nucleophile than aniline. This can result in a slow or incomplete reaction. Driving the reaction to completion may require extended reaction times or heating.[2]
-
Side Reactions: In the nitration of acetanilide route, poor temperature control can lead to the formation of excessive ortho-nitroacetanilide and other byproducts.[4][6][10] The reaction is highly exothermic and should be maintained at a low temperature.[4][5]
-
Product Loss During Workup and Purification: Significant product can be lost during recrystallization if an excessive amount of solvent is used, or if the solution is cooled too rapidly.[11][12]
Q3: How can I prevent the hydrolysis of acetic anhydride?
To minimize the hydrolysis of acetic anhydride, which is a key cause of low yield, strictly adhere to the following practices:
-
Use anhydrous (glacial) acetic acid as the solvent.
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use fresh, unopened containers of acetic anhydride whenever possible.
-
Conduct the reaction under a dry atmosphere (e.g., using a drying tube or under an inert gas like nitrogen) if moisture sensitivity is a significant concern.
Q4: I am using the nitration of acetanilide route and my product is a yellow, oily mixture. What went wrong?
This issue typically points to two problems:
-
Formation of the ortho-isomer: The nitration of acetanilide produces both ortho- and para-nitroacetanilide.[4][13][14] The ortho-isomer is a yellow, lower-melting solid and is more soluble in common solvents like ethanol.[3][11][15]
-
Poor Temperature Control: If the reaction temperature rises too high, it can lead to the formation of more byproducts, potentially resulting in an oily product that is difficult to crystallize. The nitration reaction is exothermic and must be carefully controlled, typically below 20-35°C.[4][16]
Q5: What is the most effective method for purifying crude this compound?
Recrystallization is the most common and effective purification method.[4]
-
For product obtained from nitration: Ethanol is an excellent solvent for separating the para-isomer from the more soluble ortho-isomer.[3][15][17] The less soluble this compound will crystallize out upon cooling, while the majority of the ortho-isomer remains in the filtrate.[3][7]
-
For product obtained from acetylation: A binary solvent system, such as an ethanol-water mixture, is often effective.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. A few more drops of hot ethanol are added to redissolve the precipitate, and the solution is then allowed to cool slowly.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low Final Yield | 1. Hydrolysis of Acetic Anhydride: Moisture in reagents or glassware. | • Ensure all glassware is oven-dried. • Use anhydrous solvents and fresh acetic anhydride. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature, especially when starting with the less reactive p-nitroaniline. | • Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of starting material. • Increase reaction time or gently heat the mixture (e.g., reflux) as specified in the protocol.[2] | |
| 3. Product Loss During Recrystallization: Using too much solvent; cooling the solution too quickly. | • Use the minimum amount of hot solvent required to fully dissolve the crude product.[12] • Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily or Gummy Product | 1. High Impurity Content: Significant presence of the ortho-isomer (from nitration route) or other byproducts. | • Perform a careful recrystallization from ethanol to separate the isomers. The ortho isomer is more soluble and will tend to remain in the mother liquor.[3][7] • If the product still oils out, consider purification by column chromatography.[13] |
| 2. "Oiling Out" During Recrystallization: The solvent may be too nonpolar, or the solution is too saturated. | • Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a water-based recrystallization) to the hot solution until it becomes clear, then allow it to cool slowly. | |
| No Crystals Form Upon Cooling | 1. Solution is Not Supersaturated: Too much solvent was used during the dissolution step. | • Gently boil off some of the solvent to concentrate the solution. • Cool the solution in an ice bath or even a freezer to further decrease solubility. |
| 2. Slow Nucleation: Lack of a surface for crystal growth to begin. | • Scratch the inside of the flask at the liquid-air interface with a glass rod. • Add a "seed" crystal of the pure product to induce crystallization. | |
| Product is Off-White or Yellow After Purification | 1. Residual Impurities: Trapped mother liquor or presence of colored byproducts. | • Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration. • A second recrystallization may be necessary to achieve high purity. |
Quantitative Data Summary
| Parameter | Value / Condition | Synthetic Route | Notes |
| Reaction Temperature | < 20-35 °C | Nitration of Acetanilide | Critical to control the exothermic reaction and minimize side products.[4][10][16] |
| Reaction Temperature | Room Temperature to Reflux | Acetylation of p-Nitroaniline | Conditions can vary; heating may be required to ensure completion.[1][2] |
| Raw Product Yield | ~49.7% | Nitration of Acetanilide | This is a typical reported yield before purification.[18] Another study reported a similar 49.78% yield.[11] |
| Melting Point | 212-216 °C | N/A | A sharp melting point in this range indicates high purity.[4] One source cites 214 °C.[6][10] |
Experimental Protocols
Protocol 1: Synthesis via Nitration of Acetanilide
-
In a flask, dissolve acetanilide (e.g., 3 g) in glacial acetic acid (e.g., 3 mL).[6]
-
Carefully add concentrated sulfuric acid (e.g., 6 mL) and cool the mixture in an ice bath to below 10°C.[3][6]
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.2 mL) to concentrated sulfuric acid (e.g., 1.2 mL) in a cooled flask.
-
Add the nitrating mixture dropwise to the acetanilide solution while stirring vigorously. Critically, maintain the internal temperature below 20°C throughout the addition.[3][10]
-
After the addition is complete, let the mixture stand at room temperature for approximately 30-60 minutes to ensure the reaction is complete.[6]
-
Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water (e.g., 100-200 mL) with constant stirring.[3][4][6]
-
Collect the resulting pale-yellow precipitate of crude this compound by vacuum filtration and wash it thoroughly with cold water to remove residual acid.[3][19]
-
Proceed to purification by recrystallization (see Protocol 3).
Protocol 2: Synthesis via Acetylation of p-Nitroaniline
-
In a round-bottom flask, dissolve p-nitroaniline in glacial acetic acid.[2]
-
Add a slight molar excess (e.g., 1.2 equivalents) of acetic anhydride to the solution.[1][2]
-
Heat the reaction mixture under reflux for 1-2 hours. Monitor the reaction's progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Proceed to purification by recrystallization (see Protocol 3).
Protocol 3: Purification by Recrystallization from Ethanol
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[12]
-
If any insoluble impurities remain, perform a hot gravity filtration into a pre-warmed clean flask.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold ethanol.
-
Dry the crystals completely to obtain the final product.
Visualizations
Caption: Key reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low synthesis yield.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. jcbsc.org [jcbsc.org]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Home Page [chem.ualberta.ca]
- 13. In preparation of p-nitroacetanilide another mirror product is formed - askIITians [askiitians.com]
- 14. p-Nitroacetanilide Study Material [unacademy.com]
- 15. brainly.in [brainly.in]
- 16. fchpt.stuba.sk [fchpt.stuba.sk]
- 17. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Solved Preparation of p-Nitroaniline This experiment usually | Chegg.com [chegg.com]
Technical Support Center: Mastering Temperature Control in Acetanilide Nitration
Welcome to the Technical Support Center for the nitration of acetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the highly exothermic nitration of acetanilide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe and successful reaction.
Troubleshooting Guide: Temperature Control Issues
An uncontrolled temperature increase during the nitration of acetanilide is a significant safety hazard and can lead to undesired side products.[1] This guide will help you diagnose and resolve common temperature-related issues.
Issue: Uncontrolled Rise in Reaction Temperature
A rapid and uncontrolled increase in temperature indicates a runaway exothermic reaction.[1]
Immediate Actions:
-
Immediately stop the addition of the nitrating agent.[1]
-
Enhance the cooling efficiency of the ice bath by adding more ice and salt.
-
If the temperature continues to rise, quench the reaction by carefully pouring the reaction mixture over a large volume of crushed ice and water.[1][2]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Too Rapid Addition of Nitrating Agent | The nitrating mixture was added too quickly, generating heat faster than the cooling system could dissipate it. Reduce the rate of addition in future experiments, adding the mixture dropwise or in small portions.[1][3] |
| Inadequate Cooling | The cooling bath is not sufficient for the scale of the reaction. Ensure the reaction flask is adequately submerged in the ice bath and that the temperature of the cooling medium is maintained between 0-5°C.[1] |
| Insufficient Stirring | Poor mixing can lead to localized "hot spots" where the reaction accelerates. Ensure continuous and efficient stirring throughout the addition of the nitrating agent.[2] |
| Initial Temperature Too High | The acetanilide solution and the nitrating mixture were not sufficiently pre-cooled before mixing. Both solutions must be chilled to approximately 10°C before starting the addition.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control so critical during the nitration of acetanilide?
A1: The nitration of acetanilide is a highly exothermic reaction, releasing a significant amount of heat.[2][3] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a dangerous runaway reaction.[1] Elevated temperatures can also promote undesirable side reactions, such as dinitration and hydrolysis of the amide to p-nitroaniline, which will reduce the purity and yield of the desired p-nitroacetanilide product.[2][3]
Q2: What is the optimal temperature range for the nitration of acetanilide?
A2: The ideal temperature for the nitration of acetanilide should be maintained between 10-20°C during the addition of the nitrating mixture.[2] Some protocols recommend even lower temperatures, between 0-10°C, to further minimize side reactions.[3]
Q3: What are the consequences of letting the temperature get too high?
A3: If the temperature rises significantly above the recommended range, several issues can occur:
-
Increased formation of the o-nitroacetanilide isomer.
-
Hydrolysis of the acetanilide to p-nitroaniline, which is difficult to separate from the final product.[2][3]
-
In extreme cases, an uncontrolled exothermic reaction can occur, posing a significant safety risk.[1]
Q4: What should I do if the temperature rises above 25°C after the addition of the nitrating mixture is complete?
A4: If the temperature begins to rise after the addition is complete, it may indicate that a significant amount of unreacted nitric acid is present. The reaction flask should be immediately re-chilled in an ice bath to bring the temperature back under control.[2]
Experimental Protocol: Temperature-Controlled Nitration of Acetanilide
This protocol provides a detailed methodology for the nitration of acetanilide with a strong emphasis on temperature control.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Water
Procedure:
-
In a 100 mL beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be necessary to facilitate dissolution.[2]
-
Carefully add 5 mL of concentrated sulfuric acid to the acetanilide solution with stirring. The mixture will become warm.
-
Cool the beaker in an ice-salt bath until the temperature of the solution is between 0-2°C.
-
In a separate test tube, prepare the nitrating mixture by cautiously adding a specific volume of concentrated nitric acid to concentrated sulfuric acid (refer to your specific lab manual for exact volumes) and chill this mixture in an ice bath.[2]
-
Slowly, and with continuous stirring, add the chilled nitrating mixture dropwise to the cold acetanilide solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.[3] This addition should take approximately 15 minutes.[2]
-
After the complete addition of the nitrating mixture, remove the beaker from the ice bath and let it stand at room temperature for about one hour.
-
Pour the reaction mixture into a beaker containing 50 cm³ of cold water with stirring. The crude p-nitroacetanilide will precipitate.
-
Allow the mixture to stand for 15 minutes to ensure complete precipitation.
-
Collect the crude product by suction filtration and wash it with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for controlling the temperature during the nitration of acetanilide.
| Parameter | Recommended Value | Source(s) |
| Initial Cooling of Acetanilide Solution | 0-10°C | [2][3] |
| Initial Cooling of Nitrating Mixture | ~10°C | [2] |
| Reaction Temperature During Addition | 10-20°C (some protocols suggest <10°C) | [2] |
| Post-Addition Temperature Monitoring | Re-chill if temperature exceeds 25°C | [2] |
| Duration of Nitrating Mixture Addition | ~15 minutes | [2] |
| Post-Addition Standing Time | 30-60 minutes at room temperature | [2] |
Logical Workflow for Temperature Control
The following diagram illustrates the decision-making process for maintaining optimal temperature during the exothermic nitration of acetanilide.
Caption: Workflow for maintaining temperature control during acetanilide nitration.
References
Preventing dinitration side products in p-nitroacetanilide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-nitroacetanilide. Our focus is to help you minimize the formation of dinitration side products and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dinitration during the synthesis of p-nitroacetanilide?
A1: Dinitration, the formation of 2,4-dinitroacetanilide, primarily occurs when the reaction conditions are too harsh. The acetamido group of the desired p-nitroacetanilide product is still activating, making the aromatic ring susceptible to a second nitration. Key factors that promote dinitration are elevated temperatures and a high concentration of the nitrating agent.[1][2]
Q2: How does temperature control affect the formation of dinitration byproducts?
A2: Temperature control is critical in preventing dinitration. The nitration of acetanilide is an exothermic reaction, and elevated temperatures increase the reaction rate, favoring further nitration of the mono-substituted product.[3][4] Maintaining a low temperature, typically between 0-10°C, slows down the reaction, allowing for the selective formation of the desired p-nitroacetanilide.[3][5][6]
Q3: What is the correct order and rate of reagent addition to prevent side reactions?
A3: To minimize the concentration of the nitrating agent at any given time, the nitrating mixture (concentrated nitric and sulfuric acids) should be added slowly and in small portions to the solution of acetanilide in glacial acetic acid and sulfuric acid.[2][3][7] It is crucial to add the nitrating mixture to the acetanilide solution, not the reverse.[7] This controlled addition helps to prevent localized areas of high reactant concentration that can lead to dinitration.
Q4: Besides dinitration, what other side products can form?
A4: The primary side product, aside from dinitrated compounds, is o-nitroacetanilide, which forms due to the ortho, para-directing nature of the acetamido group.[8][9] Additionally, if the product is not thoroughly washed to remove residual acid, hydrolysis of the amide group can occur, leading to the formation of p-nitroaniline.[3][7]
Q5: My final product has a low melting point. What are the likely impurities?
A5: A melting point that is lower and broader than the literature value for p-nitroacetanilide (214-216°C) suggests the presence of impurities.[3] The most common impurities are the o-nitroacetanilide isomer and unreacted acetanilide.[2][3] The presence of dinitrated byproducts will also depress the melting point.
Q6: The color of my p-nitroacetanilide product is deep yellow or orange. What does this indicate?
A6: A deep yellow to orange color in the final product is often an indication of the presence of p-nitroaniline.[7] This impurity arises from the hydrolysis of the acetamide group, which is catalyzed by any remaining acid in the product.[3][7] Thorough washing of the crude product is essential to remove all traces of acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of p-Nitroacetanilide | Incomplete reaction. | Ensure the reaction is stirred for a sufficient time after the addition of the nitrating mixture (e.g., 30-60 minutes) to allow for complete conversion.[10] |
| Loss of product during work-up. | Use ice-cold water for washing the precipitate to minimize its solubility and loss. Ensure complete transfer of the product during filtration. | |
| Hydrolysis of the product. | Thoroughly wash the crude product with cold water, and consider a final wash with a very dilute sodium bicarbonate solution followed by water to neutralize and remove all traces of acid.[7] | |
| Significant o-Nitroacetanilide Impurity | Inherent to the reaction mechanism. | The formation of some ortho isomer is unavoidable.[8][9] Purify the crude product by recrystallization from ethanol. p-Nitroacetanilide is significantly less soluble in ethanol than the ortho isomer, allowing for effective separation.[6][8][9] |
| Presence of Dinitroacetanilide | Reaction temperature was too high. | Maintain the reaction temperature strictly below 10°C, ideally between 0-5°C, using an ice-salt bath.[9] Monitor the temperature closely during the addition of the nitrating mixture. |
| Nitrating agent was added too quickly. | Add the nitrating mixture dropwise with continuous and efficient stirring to ensure rapid dispersal and prevent localized overheating and high concentrations.[2][3] | |
| Incorrect ratio of reagents. | Use a carefully measured, slight stoichiometric excess of the nitrating agent. A large excess will increase the probability of dinitration. | |
| Product is Oily or Fails to Solidify | Incomplete reaction or high impurity levels. | Ensure the reaction has gone to completion. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains oily, it may be necessary to purify by column chromatography. |
| Hydrolysis to p-Nitroaniline | Incomplete removal of acid catalyst. | After filtration, wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. A wash with a dilute solution of sodium bicarbonate or disodium hydrogen phosphate can also be employed to neutralize residual acid.[7] |
Experimental Protocols
Standard Protocol for the Synthesis of p-Nitroacetanilide
This protocol is designed to favor the formation of p-nitroacetanilide while minimizing dinitration.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Dissolution of Acetanilide: In a 100 mL beaker, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[8][10]
-
Acidification and Cooling: Cool the solution in an ice bath. Slowly add 5 mL of concentrated sulfuric acid with constant stirring.[10] The mixture will become warm. Continue to cool the mixture in the ice bath until the temperature is below 10°C.[5]
-
Preparation of the Nitrating Mixture: In a separate test tube, carefully add 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the cooled acetanilide solution over a period of 15-20 minutes.[3] Maintain the temperature of the reaction mixture below 10°C throughout the addition by keeping it in the ice bath and stirring continuously.[5]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 30-40 minutes to ensure the reaction goes to completion.[7][10]
-
Precipitation: Pour the reaction mixture slowly with stirring into a beaker containing about 50 g of crushed ice and 50 mL of water.[7][10]
-
Isolation: Collect the precipitated p-nitroacetanilide by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crude product thoroughly with several portions of cold water to remove any residual acid.[8]
-
Recrystallization: Purify the crude product by recrystallizing from hot ethanol to separate the p-nitroacetanilide from the more soluble o-nitroacetanilide.[8][9]
-
Drying: Dry the purified crystals to obtain the final product.
Visualizations
Reaction Scheme and Dinitration Pathway```dot
Caption: Impact of reaction conditions on product formation.
References
- 1. youtube.com [youtube.com]
- 2. ukessays.com [ukessays.com]
- 3. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. byjus.com [byjus.com]
- 9. magritek.com [magritek.com]
- 10. Synthesis of p-Nitroacetanilide from Acetanilide · 0x27.me [0x27.me]
Optimizing solvent ratio for N-(4-Nitrophenyl)acetamide recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of N-(4-Nitrophenyl)acetamide, with a focus on optimizing the solvent ratio.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for the recrystallization of this compound?
A1: A binary mixture of ethanol and water is highly effective for the recrystallization of this compound.[1] This compound is soluble in ethanol and only partially soluble in water, making this solvent pair ideal for achieving high purity and yield.[1] The optimal ratio of ethanol to water needs to be determined experimentally but typically falls within a range of 20% to 80% ethanol.[1]
Q2: Why is a mixed solvent system like ethanol-water preferred over a single solvent?
A2: A mixed solvent system provides a fine-tunable solubility gradient. In the case of this compound, it is highly soluble in hot ethanol but much less soluble in cold water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution is saturated (indicated by slight turbidity), you create a solution from which the pure compound will selectively crystallize upon slow cooling, leaving impurities behind in the solvent mixture.
Q3: How does the solvent ratio of ethanol to water affect the purity of the recrystallized product?
A3: The solvent ratio is critical for maximizing purity. Using binary mixtures of ethanol-water (from 20-80% ethanol) has been shown to significantly improve the purity of this compound.[1] For instance, the purity, as determined by the matching level with a Certified Reference Standard (CRS), can increase from approximately 74.14% for the crude product to a range of 93.30% to 95.20% after recrystallization with an appropriate ethanol-water mixture.[1]
Q4: What are the key parameters to control during the recrystallization process?
A4: Besides the solvent ratio, other critical parameters include the rate of cooling, the initial amount of solvent used, and the final cooling temperature. A slow cooling rate is crucial for the formation of large, pure crystals. Using the minimum amount of hot solvent to dissolve the compound is essential to maximize yield. Cooling the solution in an ice bath after it has reached room temperature can further increase the recovery of the purified product.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.2. The cooling process is too slow, or the final temperature is not low enough. | 1. Reheat the solution to evaporate some of the solvent and concentrate the solution. Then, allow it to cool again.2. Once the solution has reached room temperature, place it in an ice bath to induce further crystallization. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is highly impure, leading to a significant depression of its melting point.3. The solution is supersaturated to a very high degree. | 1. While not the case for ethanol and this compound, as a general practice, select a solvent with a lower boiling point.2. Consider a preliminary purification step if the starting material is very crude.3. Reheat the solution and add a small amount of additional hot solvent (ethanol) to reduce the level of supersaturation. |
| The recrystallized product is still impure (e.g., colored). | 1. The cooling was too rapid, trapping impurities within the crystal lattice.2. The chosen solvent ratio is not optimal for rejecting the specific impurities present. | 1. Ensure the solution cools slowly to room temperature before placing it in an ice bath.2. Experiment with different ethanol-water ratios. A slight adjustment can sometimes significantly improve the rejection of certain impurities.3. For colored impurities, consider adding a small amount of activated charcoal to the hot solution before filtration. |
| Low yield of recovered crystals. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.2. The crystals were washed with a solvent that was not cold, causing them to redissolve.3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Always wash the collected crystals with a small amount of ice-cold solvent.3. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Data Presentation
Table 1: Effect of Ethanol-Water Binary Mixture on the Purity of this compound
| Solvent System | Initial Purity (Crude Product) | Purity after Recrystallization |
| Ethanol-Water (20-80% Ethanol) | 74.14% | 93.30% - 95.20% |
| Data is based on the percentage match with a Certified Reference Standard (CRS) as reported in the Journal of Chemical, Biological and Physical Sciences.[1] |
Experimental Protocols
Detailed Protocol for Recrystallization of this compound using an Ethanol-Water Solvent System
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of hot ethanol to prevent premature crystallization. Filter the hot solution into the clean, pre-heated flask.
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Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
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Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.
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Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.
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Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as used for crystallization) to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.
Mandatory Visualization
Caption: A flowchart illustrating the key steps and decision points in the recrystallization of this compound.
Caption: A diagram showing the interplay between solvent composition and the desired outcomes of purity and yield.
References
Dealing with oily product during N-(4-Nitrophenyl)acetamide precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the precipitation of N-(4-Nitrophenyl)acetamide, specifically when an oily product is formed instead of solid crystals.
Troubleshooting Guide: Dealing with an Oily Product During Precipitation
The formation of an oil during the precipitation or recrystallization of this compound, a phenomenon known as "oiling out," can lead to purification challenges and lower yields. This guide provides a systematic approach to troubleshoot and resolve this issue.
Immediate Actions When Oiling Out Occurs
If you observe the formation of an oil, consider the following immediate steps:
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Re-dissolution and Dilution: Gently heat the mixture to re-dissolve the oil. Add a small amount of the primary solvent (the solvent in which the compound is more soluble, e.g., ethanol in an ethanol-water system) to decrease the supersaturation level.
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Induce Crystallization:
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Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
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Seeding: If available, add a few seed crystals of pure this compound to the slightly cooled, saturated solution. This provides a template for proper crystal lattice formation.
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Systematic Troubleshooting Approach
If immediate actions are not successful, or to prevent recurrence, work through the following potential causes and solutions.
dot
Caption: Troubleshooting workflow for addressing oily product formation.
Frequently Asked Questions (FAQs)
Q1: Why am I getting an oily product instead of crystals?
A1: Oiling out typically occurs for one or more of the following reasons:
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High Supersaturation: The concentration of the dissolved this compound is too high, causing it to separate as a liquid phase before it has a chance to form an ordered crystal lattice.
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Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can crystallize, leading to the formation of an oil.
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Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture, favoring oil formation.
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Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the crystallization of this compound, potentially leading to a liquid-liquid phase separation.
Q2: What is the ideal solvent for the recrystallization of this compound?
A2: A binary solvent system of ethanol and water is commonly and effectively used.[1] this compound is soluble in ethanol and partially soluble in water.[1] This allows for fine-tuning of the solvent polarity. Typically, the crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
Q3: How can I prevent oiling out from happening in the first place?
A3: To prevent oiling out, you should:
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Ensure a slow cooling rate. Allow the hot, saturated solution to cool gradually to room temperature before placing it in an ice bath.
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Avoid excessive supersaturation by using a sufficient amount of the primary solvent.
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Use a clean flask and ensure your starting material is reasonably pure. If the crude product is highly impure, consider a preliminary purification step.
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Add a seed crystal to the solution as it cools to encourage the formation of crystals over oil.
Q4: My product has oiled out and solidified into a glassy mass. What should I do?
A4: If the oil solidifies into an amorphous solid, it is likely still impure. You will need to repeat the recrystallization process. Scrape out the solid, and re-dissolve it in a larger volume of the hot primary solvent (e.g., ethanol). Then, proceed with the recrystallization, paying close attention to the cooling rate and the point of saturation.
Experimental Protocols
Standard Recrystallization Protocol for this compound from an Ethanol-Water System
This protocol is designed for the purification of crude this compound.
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References
Technical Support Center: Purification of p-Nitroacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude p-nitroacetanilide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of p-nitroacetanilide, primarily via recrystallization.
Issue 1: Low or No Crystal Formation After Cooling
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Question: I've dissolved my crude p-nitroacetanilide in hot ethanol and let it cool, but very few or no crystals have formed. What went wrong?
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Answer: This is a common issue that can arise from several factors. The most likely cause is using an excessive amount of solvent. For a successful recrystallization, the compound should be soluble in the hot solvent but have low solubility at cooler temperatures. If too much solvent is used, the solution may not become saturated enough for crystallization to occur upon cooling.
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Solution:
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Reheat the solution to boiling.
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Evaporate a portion of the solvent (e.g., ethanol) to concentrate the solution.
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Allow the concentrated solution to cool slowly.
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Another possibility is that the solution has become supersaturated.
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Solution:
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Issue 2: The Product "Oils Out" Instead of Forming Crystals
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Question: When I cool my hot ethanolic solution of crude p-nitroacetanilide, an oily layer forms instead of solid crystals. How can I fix this?
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Answer: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is highly impure, which can depress its melting point.
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Solutions:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional hot solvent to ensure the compound stays dissolved longer as it cools.
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Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hot plate instead of a cold surface.[2]
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If impurities are suspected to be high, consider a preliminary purification step like treatment with activated charcoal if the solution is colored.
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-
Issue 3: The Final Product is Deep Yellow or Orange
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Question: My recrystallized p-nitroacetanilide is a deep yellow or orange color, not the expected pale yellow or colorless crystals. What is this impurity and how can I remove it?
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Answer: A deep yellow to yellow-orange color in the final product is often indicative of the presence of p-nitroaniline.[3][4] This impurity forms from the hydrolysis of p-nitroacetanilide, which can be catalyzed by residual acid from the nitration step.[3][4] Unfortunately, p-nitroaniline is difficult to remove from p-nitroacetanilide by standard recrystallization.[3][4]
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Solutions:
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Prevention: Ensure all acidic residue is thoroughly washed from the crude product with cold water before recrystallization.[5]
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Chemical Conversion: If p-nitroaniline is present, it can be converted back to p-nitroacetanilide.
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Heat the impure product with acetic anhydride. This will acetylate the amino group of p-nitroaniline, converting it to the desired p-nitroacetanilide. The purified product can then be obtained by recrystallization.
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Issue 4: The Purified Product Has a Low Melting Point
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Question: I've recrystallized my p-nitroacetanilide, but the melting point is broad and lower than the literature value (around 214-216 °C). What does this indicate?
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Answer: A low and broad melting point range is a classic sign of an impure compound. The most common impurity in this synthesis is the ortho-isomer, o-nitroacetanilide.[6][7] The principle of purification by recrystallization relies on the significantly different solubilities of the para and ortho isomers in ethanol.
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Solution:
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Perform a second recrystallization. Ensure you are using the minimum amount of hot ethanol necessary to dissolve the solid.
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Allow for slow cooling to maximize the formation of pure p-nitroacetanilide crystals.
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When washing the collected crystals, use a minimal amount of ice-cold ethanol to avoid redissolving the product.
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Frequently Asked Questions (FAQs)
Q1: Why is ethanol a good solvent for recrystallizing p-nitroacetanilide?
A1: The effectiveness of ethanol as a recrystallization solvent stems from the differential solubility of the desired p-nitroacetanilide and its primary impurity, o-nitroacetanilide. p-Nitroacetanilide has relatively low solubility in cold ethanol but is soluble in hot ethanol. In contrast, o-nitroacetanilide is significantly more soluble in ethanol, even at lower temperatures.[6] This difference allows for the selective crystallization of the less soluble p-nitroacetanilide as the solution cools, while the more soluble o-nitroacetanilide remains in the filtrate.[8]
Q2: How can I be sure I'm using the minimum amount of hot solvent?
A2: To use the minimum amount of hot solvent, add the solvent in small portions to the crude solid while heating the mixture. Continue adding solvent just until the solid completely dissolves. Adding a large excess of solvent will result in a poor yield as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1]
Q3: What is the purpose of washing the crude product with cold water before recrystallization?
A3: Washing the crude product with cold water is a critical step to remove any residual nitric and sulfuric acids from the nitration reaction.[5] If these acids are not removed, they can catalyze the hydrolysis of p-nitroacetanilide to p-nitroaniline during the heating step of recrystallization, leading to a highly colored and impure final product.[3][4]
Q4: Can I use a solvent other than ethanol for recrystallization?
A4: While ethanol is the most commonly used and effective solvent, other solvents could potentially be used. The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures. Based on solubility data, an ethanol-water mixture could also be employed. However, for the specific separation of o- and p-nitroacetanilide, ethanol provides an excellent balance of these properties.
Data Presentation
Table 1: Solubility of p-Nitroacetanilide and o-Nitroacetanilide in Ethanol and Water
This table summarizes the mole fraction solubility of p-nitroacetanilide and its common impurity, o-nitroacetanilide, in ethanol and water at various temperatures. The data clearly illustrates why ethanol is an effective solvent for separating these two isomers by recrystallization. At all temperatures, o-nitroacetanilide is significantly more soluble in ethanol than p-nitroacetanilide.
| Temperature (K) | p-Nitroacetanilide in Ethanol (Mole Fraction x 10^3) | o-Nitroacetanilide in Ethanol (Mole Fraction x 10^3) | p-Nitroacetanilide in Water (Mole Fraction x 10^5) | o-Nitroacetanilide in Water (Mole Fraction x 10^5) |
| 278.15 | 2.09 | 100.2 | 0.81 | 13.5 |
| 283.15 | 2.83 | 120.3 | 1.05 | 16.8 |
| 288.15 | 3.82 | 143.7 | 1.36 | 20.9 |
| 293.15 | 5.12 | 171.1 | 1.76 | 25.9 |
| 298.15 | 6.81 | 202.8 | 2.29 | 32.1 |
| 303.15 | 8.98 | 239.8 | 2.97 | 39.7 |
| 308.15 | 11.75 | 282.4 | 3.86 | 48.9 |
| 313.15 | 15.28 | 331.8 | 4.99 | 60.1 |
| 318.15 | 19.78 | 388.9 | 6.45 | 73.6 |
| 323.15 | 25.53 | 454.9 | 8.31 | 90.0 |
Data for p-nitroacetanilide adapted from J. Chem. Eng. Data 2022, 67, 3, 786–796.[9][10] Data for o-nitroacetanilide adapted from J. Chem. Eng. Data 2021, 66, 5, 2108–2119.
Experimental Protocols
Protocol 1: Recrystallization of Crude p-Nitroacetanilide from Ethanol
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Dissolution: Place the crude p-nitroacetanilide in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture on a hot plate, gently swirling the flask, until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
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Decolorization (if necessary): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
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Analysis: Determine the melting point and yield of the purified p-nitroacetanilide.
Mandatory Visualization
Caption: Workflow for the purification of p-nitroacetanilide by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 8. magritek.com [magritek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-(4-Nitrophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-nitrophenyl)acetamide, with a focus on methods that avoid the use of fuming nitric acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the safer alternatives to using fuming nitric acid for the nitration of acetanilide?
A1: A widely used and safer alternative to fuming nitric acid is a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid.[1][2] This mixture generates the necessary nitronium ion (NO₂⁺) for the electrophilic aromatic substitution reaction under controlled conditions.[1] Another greener approach is the in-situ generation of the nitrating agent using an alkali nitrate salt, such as sodium nitrate (NaNO₃) or potassium nitrate (KNO₃), in the presence of concentrated sulfuric acid.
Q2: Why is sulfuric acid used in the nitrating mixture?
A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[1] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards the formation of the nitronium ion.
Q3: What is the purpose of keeping the reaction temperature low during nitration?
A3: The nitration of acetanilide is a highly exothermic reaction.[3][4] Maintaining a low temperature, typically between 0-10°C, is crucial for several reasons:[1][5]
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To prevent dinitration: Low temperatures help to control the reaction rate and prevent the introduction of a second nitro group onto the aromatic ring.[3]
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To favor para-substitution: Lower temperatures favor the formation of the desired p-nitroacetanilide isomer over the o-nitroacetanilide byproduct.
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Safety: It prevents the reaction from becoming too vigorous and running out of control.[3]
Q4: How can I purify the crude this compound?
A4: The most common method for purifying the crude product is recrystallization.[1] Ethanol or methylated spirits are effective solvents for this purpose.[5][6] The o-nitroacetanilide isomer is more soluble in ethanol and will remain in the filtrate, while the less soluble p-nitroacetanilide will crystallize upon cooling, yielding a purer product.[2] Washing the filtered crystals with cold water is also important to remove any residual acid.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient nitrating agent or reaction time. 2. Loss of product during workup, particularly if the wash water is not cold. 3. Reaction temperature was too low, significantly slowing down the reaction rate. | 1. Ensure the correct stoichiometry of reagents. Allow the reaction to proceed for the recommended time after the addition of the nitrating agent.[3] 2. Use ice-cold water for washing the crude product to minimize its solubility. 3. While keeping the temperature below 10°C is crucial during the addition of the nitrating mixture, ensure the mixture is allowed to stand at room temperature for a period to complete the reaction.[6] |
| Product is an Oily or Gummy Substance | 1. Presence of significant amounts of the o-isomer and other impurities. 2. Incomplete removal of acids. | 1. Perform recrystallization from ethanol to separate the p-isomer from the more soluble o-isomer.[2] 2. Ensure the crude product is thoroughly washed with cold water until the washings are neutral to litmus paper. |
| Product is Yellow or Orange Instead of Pale Yellow/White | 1. Presence of the yellow-colored o-nitroacetanilide isomer. 2. Hydrolysis of the amide to p-nitroaniline, which is also yellow. This can be catalyzed by residual acid.[3] | 1. Recrystallize the product from ethanol.[2] 2. Thoroughly wash the crude product with cold water to remove all traces of acid before drying.[3] |
| Reaction Becomes Uncontrollably Exothermic | 1. Addition of the nitrating agent was too rapid. 2. Inadequate cooling of the reaction mixture. | 1. Add the nitrating mixture dropwise or in small portions with continuous stirring and monitoring of the temperature.[3][5] 2. Ensure the reaction flask is well-immersed in an efficient ice-salt bath. |
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound using a standard mixed-acid approach.
| Parameter | Value | Reference |
| Reactants | ||
| Acetanilide | 5.0 g | [5][7] |
| Glacial Acetic Acid | 5 mL | [5][7] |
| Concentrated H₂SO₄ | 10 mL | [7] |
| Concentrated HNO₃ | 2 mL | [7] |
| Reaction Conditions | ||
| Temperature | 0-10 °C | [1][5] |
| Reaction Time (post-addition) | 30 minutes | [6][7] |
| Product | ||
| Theoretical Yield | ~6.6 g | |
| Typical Actual Yield | 4.0 - 5.5 g | [8] |
| Melting Point (pure) | 214-216 °C | [4] |
Experimental Protocols
Method 1: Synthesis using Concentrated Nitric Acid and Sulfuric Acid
This method avoids the use of fuming nitric acid by employing a standard mixed-acid nitrating agent.
Materials:
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Acetanilide (5.0 g)
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Glacial Acetic Acid (5 mL)
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Concentrated Sulfuric Acid (10 mL)
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Concentrated Nitric Acid (2 mL)
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Crushed Ice (approx. 100 g)
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Ethanol (for recrystallization)
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Distilled Water (ice-cold)
Procedure:
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In a 100 mL beaker, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[2]
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Cool the solution in an ice bath and slowly add 10 mL of concentrated sulfuric acid with constant stirring.[7]
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In a separate test tube, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to a pre-chilled container, and then slowly adding it to the acetanilide solution. Maintain the temperature below 10°C throughout the addition by keeping the beaker in the ice bath.[1]
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Add the nitrating mixture dropwise to the acetanilide solution with continuous stirring. The temperature of the reaction mixture should not exceed 10°C.[5]
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After the complete addition of the nitrating mixture, allow the reaction mixture to stand at room temperature for about 30 minutes.[6][7]
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Pour the reaction mixture slowly into a beaker containing about 100 g of crushed ice with constant stirring.
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The crude p-nitroacetanilide will precipitate. Allow the ice to melt completely and then collect the precipitate by vacuum filtration.
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Wash the crude product thoroughly with several portions of ice-cold water until the washings are no longer acidic.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: Synthesis using Sodium Nitrate and Sulfuric Acid (A Greener Alternative)
This method generates the nitrating agent in situ, avoiding the handling of concentrated nitric acid directly.
Materials:
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Acetanilide (5.0 g)
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Sodium Nitrate (3.5 g)
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Concentrated Sulfuric Acid (20 mL)
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Crushed Ice (approx. 100 g)
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Ethanol (for recrystallization)
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Distilled Water (ice-cold)
Procedure:
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In a 100 mL beaker, carefully add 5.0 g of acetanilide to 10 mL of concentrated sulfuric acid with stirring.
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Cool the mixture in an ice-salt bath to below 5°C.
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In a separate container, prepare a mixture of 3.5 g of finely powdered sodium nitrate and 10 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
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Slowly and dropwise, add the cold sodium nitrate-sulfuric acid mixture to the acetanilide solution with vigorous stirring. Ensure the temperature is maintained below 10°C throughout the addition.
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After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes.
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Slowly pour the reaction mixture onto about 100 g of crushed ice with constant stirring.
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Collect the precipitated crude product by vacuum filtration and wash it thoroughly with ice-cold water until the filtrate is neutral.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of electrophilic aromatic nitration of acetanilide.
References
- 1. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 2. scribd.com [scribd.com]
- 3. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. jcbsc.org [jcbsc.org]
- 5. studylib.net [studylib.net]
- 6. collegedunia.com [collegedunia.com]
- 7. Synthesis of p-Nitroacetanilide from Acetanilide · 0x27.me [0x27.me]
- 8. studylib.net [studylib.net]
Minimizing acid waste in the synthesis of p-nitroacetanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of p-nitroacetanilide, with a focus on minimizing acid waste.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of p-nitroacetanilide, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of p-Nitroacetanilide | 1. Incomplete Nitration: Insufficient nitrating agent or reaction time. 2. Loss of Product During Work-up: Excessive washing or transfer losses. 3. Side Reactions: Formation of ortho-isomer or dinitrated products due to improper temperature control.[1][2][3] | 1. Ensure the correct stoichiometry of the nitrating agent. Allow the reaction to proceed for the recommended duration. 2. Minimize the volume of cold water used for washing the precipitate.[2][4] Ensure complete transfer of the product between vessels. 3. Maintain the reaction temperature below 10°C to favor para-substitution and avoid over-nitration.[1][3] |
| Product is Yellow or Orange Instead of Pale Yellow/Cream | Presence of p-nitroaniline impurity: This results from the hydrolysis of p-nitroacetanilide due to residual acid during work-up or recrystallization.[4] | 1. Thoroughly wash the crude product with cold water to remove all traces of acid.[2] 2. Neutralize the acidic reaction mixture by pouring it over crushed ice and then washing the precipitate.[4] 3. Recrystallize the product from a minimal amount of hot ethanol.[5] |
| Formation of a Sticky or Oily Product | 1. Incomplete precipitation: The product has not fully crystallized from the solution. 2. Presence of ortho-isomer: The ortho-isomer of nitroacetanilide has a lower melting point and can appear as an oily impurity.[2] | 1. Ensure the reaction mixture is poured into a sufficient amount of crushed ice and stirred well to induce complete precipitation.[2] 2. Recrystallization from ethanol is effective in separating the desired p-nitroacetanilide from the more soluble o-nitroacetanilide.[2] |
| Runaway Reaction (Rapid Temperature Increase) | Exothermic nature of the nitration reaction: Adding the nitrating mixture too quickly or inadequate cooling can lead to a rapid and dangerous increase in temperature.[3][4] | 1. Add the nitrating mixture (concentrated nitric and sulfuric acids) slowly and dropwise with constant stirring.[3] 2. Maintain the reaction vessel in an ice bath throughout the addition of the nitrating agent.[1] 3. Monitor the internal temperature of the reaction closely with a thermometer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of acid waste in the traditional synthesis of p-nitroacetanilide?
A1: The primary source of acid waste is the use of a significant excess of concentrated sulfuric acid, which acts as a catalyst and a solvent, and the subsequent quenching of the reaction mixture in a large volume of water, creating a dilute acidic solution that requires neutralization.[4][6]
Q2: How can I minimize the formation of the o-nitroacetanilide isomer?
A2: The formation of the para-isomer is favored at lower temperatures. Maintaining the reaction temperature below 10°C helps to maximize the yield of p-nitroacetanilide and minimize the formation of the ortho-isomer.[1] The bulkiness of the acetamido group also sterically hinders the ortho position, naturally favoring para substitution.
Q3: Are there greener alternatives to the mixed-acid nitration of acetanilide?
A3: Yes, several greener alternatives aim to reduce acid waste. One promising method involves using dinitrogen pentoxide (N₂O₅) as the nitrating agent. This method can be performed with near-stoichiometric amounts of the nitrating agent, significantly reducing the amount of acidic waste.[6] Other research areas include the use of solid acid catalysts and clay-catalyzed nitrations.
Q4: Can the sulfuric acid be recovered and reused?
A4: In a laboratory setting, the recovery of sulfuric acid from the dilute aqueous waste is often not practical due to the energy-intensive distillation required to reconcentrate the acid. In industrial settings, acid recovery and recycling are more common but require specialized equipment.
Q5: What is the role of glacial acetic acid in the traditional synthesis?
A5: Glacial acetic acid is used as a solvent to dissolve the acetanilide.[4] It is a polar solvent that can dissolve the starting material, and the acetate ion is a poor nucleophile, which prevents competing substitution reactions.[4]
Experimental Protocols
Traditional Synthesis using Mixed Acids
This method, while effective, generates a significant amount of acid waste.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid.
-
Carefully add 10 mL of concentrated sulfuric acid to the mixture and cool it in an ice bath to below 10°C.[1]
-
In a separate container, prepare the nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10°C with constant stirring.[1]
-
After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.
-
Pour the reaction mixture slowly into a beaker containing about 100 g of crushed ice with stirring.
-
Filter the precipitated crude p-nitroacetanilide using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a minimum amount of hot ethanol to obtain pure p-nitroacetanilide.
Greener Synthesis using Dinitrogen Pentoxide (DNP)
This method significantly reduces acid waste by using a more efficient nitrating agent.
Materials:
-
Acetanilide
-
Dinitrogen Pentoxide (N₂O₅)
-
Anhydrous Acetonitrile (solvent)
-
Crushed Ice
-
Distilled Water
Procedure:
-
Dissolve acetanilide in anhydrous acetonitrile in a reaction flask.
-
Cool the solution to the desired reaction temperature (typically between 0°C and room temperature).
-
Add a near-stoichiometric amount of dinitrogen pentoxide (N₂O₅) portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Data Presentation
Table 1: Comparison of Traditional and DNP-based Synthesis of p-Nitroacetanilide
| Parameter | Traditional Mixed Acid Method | Dinitrogen Pentoxide (DNP) Method |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Dinitrogen Pentoxide (N₂O₅) |
| Acid Usage | High (H₂SO₄ used in large excess) | Low (Near-stoichiometric use of N₂O₅)[6] |
| Solvent | Glacial Acetic Acid / Sulfuric Acid | Acetonitrile or other organic solvents |
| Reaction Temperature | 0-10°C[1] | 0°C to Room Temperature |
| Typical Yield | ~80-90%[7] | High (often >90%) |
| Byproducts | o-nitroacetanilide, dinitrated products | Fewer byproducts under optimized conditions |
| Waste Stream | Large volume of acidic wastewater | Significantly less acidic waste[6] |
Visualizations
Experimental Workflow: Traditional Synthesis
References
- 1. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 4. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. magritek.com [magritek.com]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ivypanda.com [ivypanda.com]
Troubleshooting peak tailing in HPLC analysis of N-(4-Nitrophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of N-(4-Nitrophenyl)acetamide, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1] Tailing is quantitatively measured by the asymmetry factor (As) or tailing factor (T), where a value greater than 1 indicates tailing.[3]
Q2: Why is peak tailing a problem for the analysis of this compound?
A2: Peak tailing is problematic because it can compromise analytical accuracy and reproducibility.[1] Specifically, it leads to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately quantify individual components, such as impurities or related substances.[2][3]
-
Inaccurate Integration: The gradual return to the baseline makes it difficult for chromatography software to determine the precise start and end of the peak, leading to inconsistent area measurements and quantification errors.[2]
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Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can negatively impact the limit of detection and quantification.[2][4]
Q3: What are the most common causes of peak tailing?
A3: The most frequent causes include secondary interactions between the analyte and the stationary phase, issues with the column's physical condition, improper mobile phase composition, and problems within the HPLC system itself.[4][5] For polar compounds like this compound, interactions with residual silanol groups on silica-based columns are a primary cause.[5][6][7]
Q4: What is an acceptable peak asymmetry or tailing factor?
A4: An ideal peak has an asymmetry factor of 1.0.[3] For many assays, peaks with an asymmetry factor up to 1.5 are considered acceptable, although some methods may require values below 1.2.[6]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in the analysis of this compound.
Initial Troubleshooting Workflow
Before diving into specific issues, follow this general workflow to diagnose the problem. The diagram below illustrates a logical decision-making process to narrow down the potential causes of peak tailing.
Caption: A workflow diagram to diagnose the cause of peak tailing.
Chemical and Column-Related Issues
The interaction between the analyte and the stationary phase is a primary source of peak tailing.
Q: My this compound peak is tailing on a C18 column. What is the likely chemical cause?
A: The most probable cause is a secondary retention mechanism involving interactions between the polar groups of your analyte and active sites on the column packing.[6] this compound contains a polar nitro group and a moderately polar acetamide group, which can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18.[5][7][8] These interactions are stronger than the primary hydrophobic interactions, causing some analyte molecules to be retained longer, resulting in a tailed peak.[9]
Caption: Secondary interaction between analyte and a residual silanol group.
Recommended Actions:
-
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," a process that converts many residual silanol groups into less polar groups, minimizing secondary interactions.[6][10][11] If you are not using one, switching to a fully end-capped column can significantly improve peak shape.
-
Lower Mobile Phase pH: Silanol groups are acidic. By lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like formic acid or phosphoric acid, you can ensure the silanol groups are fully protonated (Si-OH) and less likely to interact with the analyte.[1][6]
-
Add a Competing Base: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can also help. TEA is a strong base that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your analyte.[7]
-
Choose a Different Stationary Phase: If the issue persists, consider a column with a different stationary phase. A polar-embedded phase can help shield the silanol groups, while a polymer-based column eliminates the issue of silanols altogether.[1][11]
Mobile Phase and Sample-Related Issues
The composition of your mobile phase and sample solvent can dramatically affect peak shape.
Q: I've adjusted my column, but the peak tailing persists. Could my mobile phase be the problem?
A: Yes, several mobile phase parameters can contribute to peak tailing.
Recommended Actions:
-
Optimize Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion. While the exact pKa can vary, it's crucial to operate at a pH at least 1.5-2 units away from the pKa. Ensure your mobile phase is adequately buffered to maintain a consistent pH.[1]
-
Increase Buffer Concentration: Inadequate buffer capacity can lead to pH shifts on the column, causing peak tailing.[7] If you are using a buffer, try increasing its concentration (e.g., from 10 mM to 25-50 mM) to see if the peak shape improves.[7]
-
Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion.[5] Ideally, dissolve your this compound standard and samples in the initial mobile phase composition.[7][12] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
The following table shows example data illustrating how adjusting mobile phase pH can impact the peak asymmetry factor for a polar compound.
| Mobile Phase Condition | pH | Asymmetry Factor (As) | Observation |
| 10 mM Ammonium Acetate / Acetonitrile (50:50) | 6.8 | 2.15 | Severe Tailing |
| 0.1% Formic Acid in Water / Acetonitrile (50:50) | 2.7 | 1.21 | Good Symmetry |
| 10 mM Phosphate Buffer / Acetonitrile (50:50) | 7.5 | 2.30 | Severe Tailing |
| 0.1% Formic Acid + 0.05% TEA / Acetonitrile (50:50) | ~3.0 | 1.15 | Excellent Symmetry |
Data is illustrative and based on typical observations for polar analytes.
System and Method-Related Issues
Sometimes, the problem lies not with the chemistry but with the HPLC system or the analytical method parameters.
Q: All the peaks in my chromatogram, including this compound, are tailing. What should I check?
A: When all peaks are affected similarly, the cause is likely physical or systemic rather than chemical.[13]
Recommended Actions:
-
Minimize Extra-Column Volume: "Dead volume" in the system between the injector and the detector can cause peaks to broaden and tail.[5]
-
Check for Column Voids or Contamination: Over time, the packed bed of the column can settle, creating a void at the inlet. This disrupts the sample band and causes peak distortion.[13][15] Similarly, particulate matter from samples or the mobile phase can clog the inlet frit.[13]
-
Try reversing and flushing the column (if permitted by the manufacturer) to remove contaminants.
-
If a void is suspected, replacing the column is often the best solution.[15]
-
-
Reduce Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to poor peak shape.[5][15]
-
Try reducing the injection volume or diluting the sample concentration.[12]
-
Example Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound. It is designed to minimize potential peak tailing.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC Column | End-capped C18, 150 mm x 4.6 mm, 3.5 µm | Minimizes silanol interactions.[6] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Low pH protonates silanols to reduce secondary interactions.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 20% B to 80% B over 10 minutes | To ensure elution of the moderately polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Improves efficiency and reproducibility. |
| Injection Volume | 5 µL | A small volume helps prevent peak overload.[15] |
| Detection (UV) | 315 nm | Based on reported UV maxima for this compound.[8] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20) | Matches the initial mobile phase conditions to prevent solvent effects.[7] |
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the sample diluent (80:20 mixture of Mobile Phase A and B).
-
Sample Preparation: Prepare the sample by dissolving it in the sample diluent to achieve a target concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. jcbsc.org [jcbsc.org]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. support.waters.com [support.waters.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Mass Spectrometric Analysis of N-(4-Nitrophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in N-(4-Nitrophenyl)acetamide using mass spectrometry.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities to expect in a sample of this compound? A1: Based on its synthesis via the nitration of acetanilide, the most probable impurities are the starting material, N-phenylacetamide (acetanilide), and the ortho-isomer, N-(2-Nitrophenyl)acetamide.[1][2] Another potential impurity is p-nitroaniline, which can be formed through the hydrolysis of the final product.[3][4]
-
Q2: What is the expected molecular ion peak (M+) for this compound and its common impurities? A2: The expected monoisotopic masses for the protonated molecules [M+H]+ are:
-
This compound: m/z 181.06
-
N-(2-Nitrophenyl)acetamide: m/z 181.06
-
N-phenylacetamide: m/z 136.08
-
p-nitroaniline: m/z 139.05
-
-
Q3: How can I differentiate between the para and ortho isomers of nitroacetanilide using mass spectrometry? A3: While both isomers have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS may differ in the relative intensities of their fragment ions. Chromatographic separation prior to mass spectrometric analysis (LC-MS/MS or GC-MS) is the most reliable method for differentiation.[2]
-
Q4: My baseline is noisy. What are the common sources of contamination in LC-MS analysis? A4: A noisy baseline can be caused by contaminated solvents, improper sample preparation, or carryover from previous injections. Ensure you are using high-purity solvents and have a properly cleaned LC system. Running blank injections between samples can help identify and mitigate carryover.
-
Q5: I am not seeing the expected molecular ion peak. What could be the issue? A5: This could be due to several factors, including in-source fragmentation, incorrect instrument settings (e.g., ionization mode, mass range), or a problem with the sample itself (e.g., low concentration, degradation). Verify your instrument parameters and consider using a softer ionization technique if extensive fragmentation is suspected.
Troubleshooting Common Scenarios
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in the mass spectrum | Presence of unknown impurities or contaminants. | - Compare the observed m/z values with the data in Table 1. - Perform MS/MS analysis on the unexpected peaks to obtain fragmentation patterns for structural elucidation. - Review the synthesis and purification process to identify potential sources of contamination. |
| Poor peak shape in the chromatogram | Inappropriate mobile phase, column overloading, or secondary interactions with the stationary phase. | - Optimize the mobile phase composition (e.g., gradient, pH). - Reduce the sample concentration. - Use a different type of HPLC column. |
| Low signal intensity | Low sample concentration, poor ionization efficiency, or ion suppression. | - Concentrate the sample. - Optimize the ionization source parameters (e.g., spray voltage, gas flow rates). - Dilute the sample to mitigate matrix effects causing ion suppression. |
| Inconsistent retention times | Fluctuations in mobile phase composition, column temperature, or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks or pressure fluctuations. |
Data Presentation
Table 1: Mass Spectrometric Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₈N₂O₃ | 180.16 | 181.06 | 139, 109, 92, 65 |
| N-(2-Nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | 181.06 | 138, 122, 92, 65 |
| N-phenylacetamide | C₈H₉NO | 135.16 | 136.08 | 93, 77, 66, 51 |
| p-nitroaniline | C₆H₆N₂O₂ | 138.12 | 139.05 | 108, 92, 80, 65 |
Experimental Protocols
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 50-500, followed by data-dependent MS/MS on the most intense ions.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.
-
Mandatory Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Proposed fragmentation pathway for this compound.
References
Effect of reaction time on the yield of p-nitroacetanilide
Technical Support Center: Synthesis of p-Nitroacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of p-nitroacetanilide, with a focus on the impact of reaction time on product yield. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Nitration of Acetanilide
This protocol outlines a standard laboratory procedure for the synthesis of p-nitroacetanilide.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃) or Fuming Nitric Acid
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Acetanilide: In a flask, dissolve acetanilide in glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.[1]
-
Cooling: Cool the acetanilide solution in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while stirring. This is an exothermic process, so maintain the low temperature.
-
Preparation of Nitrating Mixture: In a separate container, cautiously add concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution. It is crucial to maintain the reaction temperature below 10°C to prevent side reactions.[2][3]
-
Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for a specified period, typically ranging from 30 to 60 minutes, with occasional stirring.[1] A lab report noted that the mixture should not be left for more than an hour to avoid secondary reactions.[4]
-
Precipitation: Pour the reaction mixture over crushed ice to precipitate the crude p-nitroacetanilide.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to yield colorless crystals of p-nitroacetanilide.[2] The ortho-isomer, a common byproduct, is more soluble in ethanol and will remain in the filtrate.[1]
Data Presentation: Reaction Time and Product Yield
| Reaction Time (Post-Addition) | Reported Yield | Reference/Notes |
| Not specified | 29% | The report indicated this was the yield of nitroacetanilide after nitration of acetanilide.[5] |
| 10 minutes (stirring post-addition) | 49.78% | The procedure involved adding the nitrating mixture over 10 minutes and then stirring for an additional 10 minutes.[6] |
| Not specified | 81.91% | This yield was reported as being within the accepted values for this type of reaction.[7] |
| Not specified | Up to 90% | Stated as a potential yield for the main product in electrophilic aromatic substitution reactions of acetanilide.[7] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of p-nitroacetanilide, with a focus on the implications of reaction time.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of p-Nitroacetanilide | Incomplete Reaction: The reaction time may have been too short for the nitration to proceed to completion. | Ensure the reaction mixture is allowed to stand for the recommended duration (typically 30-60 minutes) at room temperature after the addition of the nitrating mixture. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if possible. |
| Side Reactions: The reaction time may have been excessively long, leading to the formation of byproducts. | Adhere to the recommended reaction time. One report suggests not exceeding one hour at room temperature to prevent secondary reactions.[4] | |
| Poor Temperature Control: Allowing the temperature to rise above 10°C during the addition of the nitrating mixture can lead to the formation of undesired byproducts.[2][3] | Maintain strict temperature control using an ice bath throughout the addition of the nitrating mixture. | |
| Product is Yellow or Orange | Presence of o-nitroacetanilide: Incomplete removal of the ortho-isomer during recrystallization. | The ortho-isomer is more soluble in ethanol.[1] Ensure proper recrystallization technique, using a minimal amount of hot ethanol and allowing for slow cooling to maximize the precipitation of the p-isomer. |
| Hydrolysis of p-nitroacetanilide: Traces of acid can catalyze the hydrolysis of the product to p-nitroaniline, which is yellow.[8] | Thoroughly wash the crude product with cold water to remove all residual acid before recrystallization. | |
| Formation of Dinitroacetanilide | Excessive Nitration: This can occur if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction time). | Use the stoichiometric amount of the nitrating mixture and maintain a low reaction temperature. Avoid extending the reaction time beyond the recommended period. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for the synthesis of p-nitroacetanilide?
A1: Based on common laboratory protocols, a reaction time of 30 to 60 minutes at room temperature after the complete addition of the nitrating mixture is generally recommended.[1] However, the optimal time can be influenced by the specific reaction scale and conditions.
Q2: What happens if the reaction time is too short?
A2: A reaction time that is too short may lead to incomplete nitration of the starting material, acetanilide. This will result in a lower yield of the desired p-nitroacetanilide.
Q3: What are the consequences of a prolonged reaction time?
A3: Extending the reaction time significantly beyond the recommended period can increase the likelihood of side reactions. These may include the formation of dinitroacetanilide or hydrolysis of the product back to p-nitroaniline, especially if residual acid is present.[4][8] This can lead to a decrease in the purity and overall yield of the desired product.
Q4: How does reaction temperature interact with reaction time to affect the yield?
A4: Reaction temperature is a critical factor. The nitration of acetanilide is an exothermic reaction.[8] Maintaining a low temperature (below 10°C) during the addition of the nitrating mixture is essential to control the reaction rate and prevent the formation of byproducts, such as the ortho-isomer and dinitrated products.[2][3] A longer reaction time at an elevated temperature would likely exacerbate the formation of these impurities.
Q5: How can I monitor the progress of the reaction to determine the optimal stopping point?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the reaction. By taking small aliquots from the reaction mixture over time and running them on a TLC plate against the starting material (acetanilide), you can observe the disappearance of the starting material and the appearance of the product spot. The reaction can be considered complete when the starting material spot is no longer visible.
Visualizations
Caption: Workflow for the synthesis of p-nitroacetanilide.
Caption: Signaling pathway of p-nitroacetanilide synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]
- 6. researchgate.net [researchgate.net]
- 7. ivypanda.com [ivypanda.com]
- 8. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
Alternative workup procedures for N-(4-Nitrophenyl)acetamide synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedures for the synthesis of N-(4-Nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for synthesizing this compound?
The most common synthesis involves the electrophilic nitration of acetanilide. Acetanilide is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The acetamido group is an ortho-, para-director, leading to a mixture of N-(2-nitrophenyl)acetamide and this compound isomers.[1][2][3]
Q2: What are the primary impurities I should expect?
The main impurity is the ortho-isomer, N-(2-nitrophenyl)acetamide.[1] Depending on the reaction conditions, unreacted acetanilide and di-nitrated byproducts can also be present. Residual mineral acids (H₂SO₄, HNO₃) from the nitrating mixture are also common impurities in the crude product.
Q3: Why is the initial workup of pouring the reaction mixture into ice water critical?
Pouring the acidic reaction mixture into a large volume of ice and water serves two main purposes. First, it effectively quenches the reaction by diluting the acid and reducing the temperature. Second, it causes the organic products (both the desired para-isomer and the ortho-impurity), which are insoluble in water, to precipitate out of the solution, allowing for their separation from the soluble inorganic acids.[1][4]
Q4: My crude product is yellow. Does this indicate impurity?
The pure this compound is typically described as a yellow crystalline solid.[1] However, a very intense or brownish-yellow color in the crude product can indicate the presence of impurities or residual acids. The color should become a consistent, pale yellow after successful purification.
Q5: What is the most common method for purifying the crude product?
Recrystallization is the most frequent and effective procedure for purifying solid this compound.[1] This technique separates the desired para-isomer from the more soluble ortho-isomer and other impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of this compound.
Problem 1: Low Yield of Final Product
| Possible Cause | Recommended Solution |
| Incomplete Precipitation | Ensure the reaction mixture is added to a sufficiently large volume of ice-water with vigorous stirring to promote complete precipitation of the product. |
| Product Loss During Washing | After filtration, wash the crude product on the filter with small portions of ice-cold water. Using room temperature water can dissolve a significant amount of the product.[4] |
| Inefficient Recrystallization | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified crystals upon cooling.[5] |
| Premature Crystallization | During hot filtration (if performed), pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper. |
Problem 2: Product Fails to Crystallize or Oils Out
| Possible Cause | Recommended Solution |
| High Impurity Content | The presence of a high concentration of the ortho-isomer can inhibit crystallization. Try washing the crude solid with a small amount of cold ethanol before recrystallization, as the ortho-isomer is generally more soluble. |
| Supersaturated Solution | If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of pure this compound to induce crystallization. |
| Incorrect Recrystallization Solvent | The chosen solvent or solvent mixture is not appropriate. Perform small-scale solubility tests to find a better system. The ideal solvent dissolves the compound when hot but not when cold.[6] For this compound, an ethanol-water mixture is often effective.[1] |
| Cooling Rate is Too Fast | Rapid cooling, such as plunging a hot flask directly into an ice bath, can cause the product to "oil out" or precipitate as an amorphous solid, trapping impurities. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize recovery.[5] |
Problem 3: Final Product is Impure (Verified by TLC or Melting Point)
| Possible Cause | Recommended Solution |
| Residual Acidity | The crude product was not washed sufficiently to remove residual nitrating acids. This can affect the melting point and stability. Ensure the crude product is washed with cold water until the washings are neutral to pH paper. A wash with a cold, dilute sodium bicarbonate solution can also be used, followed by a final water wash. |
| Co-precipitation of Impurities | The ortho-isomer and other impurities precipitated along with the desired para-product during recrystallization. This often happens if the solution was cooled too quickly or was too concentrated. Perform a second recrystallization, ensuring slow cooling. |
| Inappropriate Recrystallization Solvent | The solvent system used does not effectively differentiate between the product and impurities. If a single solvent (e.g., pure ethanol) fails, a mixed-solvent system like ethanol-water often provides better selectivity and purity.[1] |
Alternative Workup and Purification Protocols
Experimental Protocol 1: Standard Synthesis & Workup
This protocol outlines the synthesis via nitration of acetanilide followed by a standard precipitation workup.
-
In a flask, dissolve 6.75 g of N-phenylacetamide (acetanilide) in 10 mL of glacial acetic acid.[1]
-
Carefully add 10 mL of concentrated sulfuric acid and stir until the acetanilide is fully dissolved.[1]
-
Cool the mixture in an ice bath to below 10°C.
-
Separately, prepare a nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping this mixture cool.[1]
-
Add the nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature does not exceed 20°C.[3]
-
After the addition is complete, let the mixture stand at room temperature for 30-60 minutes.[1]
-
Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 50 mL of water and 30 g of crushed ice.[1][4]
-
A yellow precipitate of the crude product will form.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with several portions of ice-cold water to remove residual acids.
-
Press the solid dry on the filter and allow it to air-dry. This crude product can now be purified.
Experimental Protocol 2: Purification by Mixed-Solvent Recrystallization
This is a highly effective method for purifying the crude this compound.
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (95%) to the flask while heating (e.g., on a hot plate) and stirring, just enough to dissolve the solid completely. Ethanol is a good "solvent" in this pair.
-
While the solution is still hot, add hot deionized water dropwise. Water is the "anti-solvent." Continue adding water until the solution becomes faintly cloudy (turbid), indicating it is saturated.[6]
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Dry the crystals completely before determining the yield and melting point.
Data and Visualizations
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Suitability for this compound | Key Considerations |
| Ethanol | Good. The compound is soluble in hot ethanol and less soluble in cold ethanol.[1] | May not be selective enough to remove all of the ortho-isomer in a single recrystallization. |
| Water | Poor as a single solvent. The compound is only partially soluble in water.[1] | Can be used effectively as an anti-solvent in a mixed-solvent system.[1] |
| Ethanol-Water | Excellent. This binary mixture is highly effective.[1] | Allows for fine-tuning of polarity to achieve high purity and good recovery. The ratio can be adjusted based on the initial purity of the crude product.[1] |
| Methanol-Water | Good. Similar in principle to the ethanol-water system. | Methanol is more volatile and toxic than ethanol. |
| Acetic Acid | Can be used, but generally not preferred for final purification. | Difficult to remove completely from the final product. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common workup issues.
Caption: Logical workflow for selecting a suitable recrystallization solvent system.
References
Challenges in scaling up the synthesis of N-(4-Nitrophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Nitrophenyl)acetamide, with a focus on the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The nitration of acetanilide is a highly exothermic reaction. Inefficient heat removal in larger reactors can lead to a rapid temperature increase, resulting in side reactions, reduced yield, and potential safety hazards such as runaway reactions.[1]
-
Impurity Profile Management: The primary impurity is the ortho-isomer, N-(2-Nitrophenyl)acetamide. The ratio of para to ortho isomers can be influenced by reaction conditions, and their separation is crucial for product purity.
-
Purification at Scale: Laboratory-scale purification often relies on techniques like column chromatography, which are not feasible for large quantities. The industrial standard is crystallization, which requires careful solvent selection and optimization to maximize yield and purity.
-
Solid Handling: this compound is a solid product. Handling large volumes of solids, including filtration, washing, and drying, can present logistical and operational challenges at an industrial scale.
Q2: Why is temperature control so critical during the nitration step?
A2: Temperature control is paramount for several reasons. Firstly, the nitration reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, posing a significant safety risk.[2] Secondly, higher temperatures can promote the formation of undesired byproducts, including dinitrated compounds and oxidation products, which complicates purification and reduces the overall yield and purity of the desired p-isomer.[3] Maintaining a low and consistent temperature, typically below 20°C, is essential for a selective and safe reaction.[1]
Q3: How can the formation of the o-nitroacetanilide impurity be minimized?
A3: While the formation of some o-nitroacetanilide is inherent to the reaction chemistry, its proportion can be influenced by reaction conditions. The acetamido group on the benzene ring directs the incoming nitro group to both the ortho and para positions. However, the para position is sterically less hindered, making it the favored product.[4] Lowering the reaction temperature can sometimes improve the regioselectivity towards the para isomer.
Q4: What is the most effective method for purifying this compound at a large scale?
A4: At a large scale, the most effective and economical purification method is recrystallization. This process leverages the solubility difference between the desired p-nitroacetanilide and the o-nitroacetanilide impurity. The ortho-isomer is significantly more soluble in solvents like ethanol, allowing the less soluble para-isomer to crystallize out upon cooling, while the majority of the ortho-isomer remains in the mother liquor.[5] A binary mixture of ethanol and water is often used to optimize the recovery and purity of the product.[1][3]
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the nitrating mixture is added in the correct stoichiometric ratio. - Verify that the reaction has been allowed to proceed for a sufficient amount of time after the addition of the nitrating agent. |
| Side Reactions due to Poor Temperature Control | - Monitor the internal temperature of the reactor closely. - Ensure the cooling system of the reactor is functioning efficiently and is adequate for the scale of the reaction. - Reduce the addition rate of the nitrating mixture to allow for better heat dissipation.[6] |
| Product Loss During Work-up and Purification | - When quenching the reaction with ice/water, ensure the precipitation is complete before filtration. - Minimize the amount of solvent used for recrystallization to avoid excessive dissolution of the product. - Ensure the recrystallization solvent is sufficiently cooled to maximize crystal formation before filtration. |
Problem: High Levels of o-Nitroacetanilide Impurity
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | - Maintain the reaction temperature below 20°C, and ideally between 0-10°C, to favor the formation of the para-isomer.[1] |
| Inefficient Purification | - Optimize the recrystallization solvent system. A mixture of ethanol and water is often effective.[3] - Ensure slow cooling during crystallization to promote the formation of pure crystals of the para-isomer. - Perform multiple recrystallizations if necessary to achieve the desired purity. |
| Inaccurate Analysis | - Verify the analytical method (e.g., HPLC, TLC) used to determine the isomer ratio. Ensure proper separation and quantification of the ortho and para isomers. |
Data Presentation
Table 1: Typical Reaction Parameters at Different Scales (Representative Data)
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (10kg) | Industrial Scale (1000kg) |
| Acetanilide | 10 g | 10 kg | 1000 kg |
| Glacial Acetic Acid | ~20 mL | ~20 L | ~2000 L |
| Concentrated H₂SO₄ | ~20 mL | ~20 L | ~2000 L |
| Concentrated HNO₃ | ~8 mL | ~8 L | ~800 L |
| Reaction Temperature | 0-10 °C | 5-15 °C | 10-20 °C |
| Addition Time | 20-30 minutes | 2-4 hours | 4-8 hours |
| Typical Yield (p-isomer) | 60-80% | 70-85% | 80-90% |
| Typical o-isomer impurity | 10-20% | 8-15% | 5-10% |
Note: The values in this table are representative and can vary depending on the specific process and equipment used.
Table 2: Comparative Solubility of this compound and N-(2-Nitrophenyl)acetamide in Ethanol
| Temperature | Solubility of p-isomer (g/100mL) | Solubility of o-isomer (g/100mL) |
| 20 °C | Low | Moderate |
| 78 °C (Boiling Point) | Moderate | High |
This qualitative data highlights the principle of separation by recrystallization. The ortho-isomer's higher solubility in ethanol allows it to remain in solution upon cooling, while the less soluble para-isomer crystallizes out.[5] For more detailed solubility data in various solvents, please refer to the literature.[7][8]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve the starting amount of acetanilide in glacial acetic acid. Gentle warming may be required.
-
Cool the flask in an ice bath to between 0-5°C.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution. The rate of addition should be controlled to maintain the reaction temperature below 20°C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for about 30 minutes.
-
Pour the reaction mixture onto a generous amount of crushed ice with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Nitrating Agents for the Synthesis of N-(4-Nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(4-Nitrophenyl)acetamide, a key intermediate in the production of various pharmaceuticals and dyes, relies on the efficient and selective nitration of acetanilide. The choice of nitrating agent is a critical parameter that dictates the yield, regioselectivity, and safety of this electrophilic aromatic substitution reaction. This guide provides an objective comparison of common nitrating agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison of Nitrating Agents
The efficacy of a nitrating agent is primarily evaluated based on the yield of the desired para-isomer and the ratio of para to ortho substitution. The acetamido group in acetanilide is an ortho, para-director; however, the para product is generally favored due to steric hindrance.[1][2][3] The choice of nitrating agent can significantly influence this regioselectivity.
| Nitrating Agent | Typical Reaction Conditions | p:o Ratio | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Acetanilide, glacial acetic acid, conc. H₂SO₄, conc. HNO₃, 0-20°C | Favors para | ~29-77% | [4][5] |
| Acetyl Nitrate (HNO₃/Acetic Anhydride) | Acetanilide, acetic anhydride, nitric acid, 0°C | Favors ortho | >90% (total isomers) | [6][7] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Acetanilide, acetonitrile | Favors ortho | >90% (total isomers) | [6] |
| Iron (III) Nitrate (Fe(NO₃)₃·9H₂O) | Acetanilide, 50°C | Favors ortho | 42-82% (ortho-isomer) | [8] |
Key Observations:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and cost-effective method for the synthesis of p-nitroacetanilide.[9][10] The reaction conditions can be controlled to favor the formation of the para isomer.[1][11][12] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[10]
-
Acetyl Nitrate (HNO₃/Acetic Anhydride): This reagent system surprisingly favors the formation of the ortho isomer, with reported ortho:para ratios exceeding 10:1.[6] This shift in regioselectivity is attributed to a different reaction mechanism.
-
Nitronium Tetrafluoroborate (NO₂BF₄): Similar to acetyl nitrate, pre-formed nitronium salts like NO₂BF₄ also predominantly yield the ortho product.[6]
-
Iron (III) Nitrate (Fe(NO₃)₃·9H₂O): This reagent offers a milder and more regioselective method for ortho-nitration of acetanilides under neutral conditions.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the key nitrating agents discussed.
Mixed Acid (HNO₃/H₂SO₄) Nitration for p-Nitroacetanilide
This procedure is adapted from multiple sources describing the synthesis of the para isomer.[3][13][14][15]
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid (or Fuming Nitric Acid)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve acetanilide in glacial acetic acid in a beaker. Gentle warming may be required to achieve complete dissolution.
-
Cool the solution in an ice bath.
-
Slowly and with constant stirring, add concentrated sulfuric acid to the cooled solution.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 20°C throughout the addition to minimize the formation of the ortho isomer and prevent dinitration.[1][4][13]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30-60 minutes.
-
Pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.
-
Filter the solid product and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide. The o-nitroacetanilide is more soluble in ethanol and will remain in the filtrate.[15]
Acetyl Nitrate Nitration for o-Nitroacetanilide
This procedure is based on literature describing a high yield of the ortho isomer.[6][7]
Materials:
-
Acetanilide
-
Acetic Anhydride
-
100% Nitric Acid
-
Ice
Procedure:
-
Dissolve acetanilide in a 50:50 mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add 100% nitric acid to the cooled solution while maintaining a low temperature. Acetyl nitrate is formed in situ.
-
The reaction mixture is then processed to isolate the predominantly ortho-nitroacetanilide product. Further purification can be achieved by chromatography.
Experimental Workflow
The following diagram illustrates a logical workflow for comparing different nitrating agents for the synthesis of this compound.
Caption: Workflow for Comparing Nitrating Agents.
Safety Considerations
Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.[1][16] All nitrating agents discussed are corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, within a fume hood.[17] Mixed acids, in particular, are highly corrosive and strong oxidizing agents.[17] The generation of toxic nitrogen oxide fumes is also a concern.[17]
References
- 1. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. ukessays.com [ukessays.com]
- 5. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Sciencemadness Discussion Board - o-nitroaniline by orthoselektive nitration from acetanilide or sulfanilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemcess.com [chemcess.com]
- 11. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. jcbsc.org [jcbsc.org]
- 15. byjus.com [byjus.com]
- 16. vpscience.org [vpscience.org]
- 17. youtube.com [youtube.com]
A Comparative Analysis of Acetanilide and N-(4-Nitrophenyl)acetamide via Thin-Layer Chromatography
For Immediate Release
This guide provides a detailed comparison of the chromatographic behavior of acetanilide and its derivative, N-(4-Nitrophenyl)acetamide, using thin-layer chromatography (TLC). The focus is on their respective Retention Factor (Rf) values, which are crucial for assessing purity, identifying compounds, and monitoring reaction progress in research and drug development.
Executive Summary
This compound, also known as p-nitroacetanilide, is a significantly more polar molecule than acetanilide due to the presence of the electron-withdrawing nitro group. This increased polarity leads to a stronger interaction with the polar stationary phase (silica gel) in TLC, resulting in a lower Rf value compared to acetanilide under identical chromatographic conditions. This guide presents experimental data and protocols to illustrate this fundamental principle of chromatography.
Data Presentation: Rf Value Comparison
The following table summarizes the reported and expected Rf values for acetanilide and this compound on a silica gel stationary phase with a 1:1 ethyl acetate/hexane mobile phase.
| Compound | Molecular Structure | Mobile Phase (Ethyl Acetate:Hexane) | Stationary Phase | Reported/Expected Rf Value |
| Acetanilide | C₈H₉NO | 1:1 | Silica Gel | ~0.33 (Expected) |
| This compound | C₈H₈N₂O₃ | 1:1 | Silica Gel | 0.75[1] |
Note: The Rf value for acetanilide is an expected value based on the behavior of structurally similar compounds under the specified conditions. The Rf value for this compound is based on reported experimental data.
Experimental Protocols
A standard protocol for the TLC analysis of acetanilide and this compound is detailed below.
Objective: To separate a mixture of acetanilide and this compound and determine their individual Rf values.
Materials:
-
TLC plates (silica gel 60 F254)
-
Acetanilide standard
-
This compound standard
-
Developing chamber
-
Mobile phase: 1:1 (v/v) mixture of ethyl acetate and hexane
-
Spotting capillaries
-
UV lamp (254 nm)
-
Pencil
-
Ruler
Procedure:
-
Preparation of the Developing Chamber: Pour the 1:1 ethyl acetate/hexane mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Preparation of the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark two spots on this line for the application of the samples.
-
Spotting the TLC Plate: Dissolve small amounts of acetanilide and this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using separate spotting capillaries, apply a small spot of each solution to the designated marks on the origin line. Allow the solvent to evaporate completely.
-
Developing the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm. Circle the spots with a pencil.
-
Calculation of Rf Values: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each compound using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visualization of Chromatographic Principles
The separation of acetanilide and this compound by TLC is governed by their differential partitioning between the stationary and mobile phases, which is a direct consequence of their molecular polarities.
Caption: TLC separation of acetanilide and this compound.
Conclusion
The addition of a nitro group to the phenyl ring of acetanilide significantly increases its polarity. This structural modification leads to a stronger affinity for the polar silica gel stationary phase and consequently, a lower Rf value in a moderately polar mobile phase like ethyl acetate/hexane. This predictable relationship between molecular structure, polarity, and chromatographic behavior is a cornerstone of separation science and is critical for the analysis and purification of pharmaceutical compounds.
References
Quantitative Analysis of p-Nitroacetanilide in a Mixture with its Ortho Isomer: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of isomers is a critical aspect of quality control and process optimization. This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of p-nitroacetanilide in the presence of its ortho isomer. The methods discussed range from classical chemical analysis to modern instrumental techniques, each with its own set of advantages and limitations.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required accuracy and precision, the concentration of the analytes, the available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the methods detailed in this guide.
| Method | Principle | Advantages | Disadvantages | Typical Precision (RSD) |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of isomers on a stationary phase followed by UV detection. | High selectivity, accuracy, and precision. Well-established and robust. Can be fully automated. | Requires specialized equipment and solvents. Method development can be time-consuming. | < 2% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of the isomers in the gas phase followed by mass-selective detection. | High sensitivity and selectivity. Provides structural information for confirmation. | Requires derivatization for non-volatile compounds. High initial instrument cost. | < 5% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of a specific NMR signal is directly proportional to the number of corresponding nuclei. | Primary analytical method (can be used without a calibration standard). Non-destructive. Relatively fast. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | < 3% |
| UV-Vis Spectrophotometry | Simultaneous measurement of absorbance at multiple wavelengths and use of mathematical equations to resolve the mixture. | Rapid and simple. Low cost of instrumentation. | Lower selectivity; susceptible to interference from other absorbing species. Requires spectral differences between isomers. | < 5% |
| Gravimetric Analysis | Separation of the isomers based on their differential solubility, followed by weighing of the isolated component. | Simple and inexpensive. Does not require sophisticated instrumentation. | Labor-intensive and time-consuming. Lower accuracy and precision compared to instrumental methods. | > 5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is based on the separation of the ortho and para isomers on a reversed-phase column with subsequent quantification using a UV detector.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the o/p-nitroacetanilide mixture into a 100 mL volumetric flask.
-
Dissolve the sample in methanol and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
c. Quantification:
-
Prepare a series of calibration standards of pure p-nitroacetanilide of known concentrations.
-
Inject the standards and the sample solution.
-
Construct a calibration curve by plotting the peak area of p-nitroacetanilide against its concentration.
-
Determine the concentration of p-nitroacetanilide in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the separation of the isomers in the gas phase and their detection by a mass spectrometer.
a. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the isomer mixture into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
(If necessary) Derivatize the analytes to increase their volatility and thermal stability. For nitroacetanilides, direct analysis is often possible.
b. GC-MS Conditions:
-
GC Column: A polar capillary column (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection: Splitless, 1 µL injection volume, injector temperature 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
c. Quantification:
-
Use selected ion monitoring (SIM) for characteristic ions of o- and p-nitroacetanilide to enhance sensitivity and selectivity.
-
Create a calibration curve using standards of the pure isomers.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method relies on the direct relationship between the integrated signal area in an NMR spectrum and the molar concentration of the analyte.
a. Sample Preparation:
-
Accurately weigh about 20 mg of the isomer mixture into an NMR tube.
-
Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid, with a known purity) into the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and dissolve the sample completely.
b. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is generally a safe starting point).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
c. Quantification:
-
Identify non-overlapping signals for both o- and p-nitroacetanilide in the 1H NMR spectrum (typically in the aromatic region).
-
Integrate the selected signals for both isomers and the internal standard.
-
Calculate the concentration of p-nitroacetanilide using the following formula:
Cp = (Ip / Np) * (NIS / IIS) * (Mp / MIS) * (mIS / msample) * PIS
Where:
-
Cp = Concentration of p-nitroacetanilide
-
Ip, IIS = Integral of the signal for p-nitroacetanilide and the internal standard
-
Np, NIS = Number of protons giving rise to the signal for p-nitroacetanilide and the internal standard
-
Mp, MIS = Molar mass of p-nitroacetanilide and the internal standard
-
msample, mIS = Mass of the sample and the internal standard
-
PIS = Purity of the internal standard
-
UV-Vis Spectrophotometry
This technique can be used for the simultaneous determination of both isomers if their absorption spectra are sufficiently different.
a. Sample Preparation:
-
Prepare stock solutions of pure o-nitroacetanilide and p-nitroacetanilide of known concentrations in a suitable solvent (e.g., methanol).
-
Prepare a solution of the unknown mixture with a similar total concentration.
b. Spectrophotometric Measurement:
-
Scan the UV-Vis spectra of the pure component solutions and the mixture from 200 to 400 nm to identify the wavelengths of maximum absorbance (λmax) for each isomer and an isoabsorptive point, if one exists.
-
Measure the absorbance of the pure solutions and the mixture at the selected wavelengths.
c. Quantification (Simultaneous Equation Method):
-
Determine the absorptivity (ε) for each pure component at both wavelengths.
-
Set up a system of two simultaneous linear equations:
-
Aλ1 = εo,λ1 * Co + εp,λ1 * Cp
-
Aλ2 = εo,λ2 * Co + εp,λ2 * Cp Where A is the absorbance of the mixture, ε is the molar absorptivity, and C is the concentration of the ortho (o) and para (p) isomers at the two selected wavelengths (λ1 and λ2).
-
-
Solve the equations for Co and Cp.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described analytical methods.
N-(4-Nitrophenyl)acetamide vs. other protecting groups for aniline nitration
For researchers, scientists, and professionals in drug development, the regioselective nitration of aniline is a critical transformation. However, the inherent reactivity of the amino group presents significant challenges, including over-oxidation and the formation of undesired meta-isomers. This guide provides an objective comparison of various protecting groups for aniline, supported by experimental data, to facilitate the selection of the optimal synthetic route.
Direct nitration of aniline is notoriously difficult due to the strong activating and basic nature of the amino group. In the presence of strong acids like the nitrating mixture (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion. This protonated form is a meta-directing group, leading to a significant amount of the undesired m-nitroaniline. Furthermore, the amino group is highly susceptible to oxidation by nitric acid, resulting in the formation of tarry byproducts and low yields of the desired nitroanilines.
To circumvent these issues, a common and effective strategy is the protection of the amino group prior to nitration. This involves converting the highly activating amino group into a less activating, ortho-para directing amide or a deactivating, meta-directing group. After nitration, the protecting group can be removed to yield the desired nitroaniline isomer. This guide explores the efficacy of several common protecting groups.
The Acetyl Group: A Classic Approach to Para-Selectivity
The most common strategy for protecting aniline is acetylation to form acetanilide. The resulting acetamido group is still an ortho-para director but is less activating than the amino group, which moderates the reaction and prevents oxidation. The steric bulk of the acetamido group favors the formation of the para-nitro product over the ortho-isomer.
Experimental Data: Acetanilide vs. N-Phenylsuccinimide
A comparative study on the nitration of aniline using N-acetyl and N-succinimidyl protecting groups highlights the impact of the protecting group on regioselectivity.
| Protecting Group | o-Nitroaniline (%) | p-Nitroaniline (%) | Reference |
| Acetyl | 23 | 76 | [1] |
| N-Succinimidyl | Not Reported | Not Reported | [1] |
Table 1: Comparison of isomer distribution in the nitration of protected aniline.
The data clearly indicates a strong preference for the para-isomer when using the acetyl protecting group.
Alternative Protecting Groups: Expanding the Synthetic Toolkit
Beyond the acetyl group, other protecting groups offer different reactivity profiles and may be advantageous in specific synthetic contexts.
Formyl and Boc Groups
The formyl and tert-butyloxycarbonyl (Boc) groups are also utilized to protect the amino group of aniline during nitration. While detailed comparative data on their isomer distribution in aniline nitration is less readily available in the provided search results, their general use in protecting amines suggests they effectively modulate the reactivity of the aniline ring to favor ortho-para substitution. The Boc group, in particular, is known for its ease of removal under acidic conditions.
Sulfonic Acid Group: A Meta-Directing Strategy
An alternative approach involves the sulfonation of aniline to form sulfanilic acid. The sulfonic acid group is a strong electron-withdrawing group and, therefore, a meta-director. This strategy can be employed when the meta-nitroaniline is the desired product. Following nitration, the sulfonic acid group can be removed. One study details the nitration of sulfanilic acid to produce 2-nitro-sulfanilic acid, indicating that substitution occurs ortho to the amino group (and meta to the sulfonic acid group).[2]
Trifluoroacetyl Group: A Deactivating Ortho-Para Director
The trifluoroacetyl group is another option for aniline protection. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the trifluoroacetamido group is deactivating. While deactivating, it is still considered an ortho-para director.[3] This characteristic can be useful for controlling reactivity while still achieving substitution at the ortho and para positions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are protocols for the protection of aniline, its nitration, and subsequent deprotection using the acetyl group as an example.
Protection of Aniline (Acetylation)
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a designated period.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the acetanilide.
-
Collect the solid by filtration, wash with cold water, and dry.
Nitration of Acetanilide
-
In a flask maintained at a low temperature (0-5 °C) using an ice bath, dissolve acetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.
Deprotection of p-Nitroacetanilide (Hydrolysis)
-
Heat the p-nitroacetanilide with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
After the reaction is complete, cool the mixture and neutralize it to precipitate the p-nitroaniline.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
Logical Workflow of Aniline Nitration Strategies
The choice of protecting group dictates the strategic approach to obtaining the desired nitroaniline isomer. The following diagram illustrates the decision-making process based on the desired regioselectivity.
Conclusion
The selection of a protecting group for the nitration of aniline is a critical decision that significantly influences the yield and regioselectivity of the reaction. The acetyl group remains a robust and widely used choice for achieving high para-selectivity. However, a comprehensive understanding of the directing effects and reactivity modulation offered by other protecting groups, such as N-succinimidyl, formyl, Boc, sulfonic acid, and trifluoroacetyl, provides chemists with a versatile toolbox to tailor the synthesis of specific nitroaniline isomers for applications in research and development. The choice of a particular protecting group will depend on the desired isomer, the scale of the reaction, and the compatibility with other functional groups present in the molecule.
References
Efficiency of different solvent systems for p-nitroacetanilide recrystallization
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Purification of p-Nitroacetanilide
The purification of p-nitroacetanilide, a key intermediate in the synthesis of various pharmaceuticals and dyes, is critically dependent on the selection of an appropriate recrystallization solvent.[1] An ideal solvent system maximizes the recovery of the high-purity product while effectively removing impurities, primarily the ortho-isomer, o-nitroacetanilide. This guide provides a comparative analysis of different solvent systems for the recrystallization of p-nitroacetanilide, supported by experimental data and detailed protocols to aid in the selection of the most efficient purification strategy.
Solvent Selection: A Comparative Overview
The efficacy of a recrystallization solvent hinges on its ability to dissolve the solute at high temperatures and release it as pure crystals upon cooling. For p-nitroacetanilide, the primary impurity of concern is the isomeric o-nitroacetanilide, which is formed as a byproduct during the nitration of acetanilide.[2][3] The key to a successful separation lies in the differential solubility of the para and ortho isomers in the chosen solvent.
Ethanol has emerged as the most effective and widely recommended solvent for the recrystallization of p-nitroacetanilide.[2][3][4] This is attributed to the significantly higher solubility of o-nitroacetanilide in ethanol compared to p-nitroacetanilide.[1][5] As the hot ethanolic solution cools, the less soluble p-nitroacetanilide crystallizes out, while the more soluble o-nitroacetanilide remains in the mother liquor.[1][5]
Water is generally a poor solvent for p-nitroacetanilide, as the compound is largely insoluble even in hot water. This low solubility makes it difficult to dissolve a sufficient amount of the crude product for effective recrystallization, leading to low recovery yields.
A mixed solvent system , such as ethanol-water, can be employed. In this system, the crude p-nitroacetanilide is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes turbid. The principle is to create a solvent mixture in which the solute has high solubility when hot and significantly lower solubility when cold. While theoretically sound, the practical application for p-nitroacetanilide purification is less common than the use of pure ethanol, as the latter provides excellent separation from the key ortho-isomer impurity.
Performance Data of Different Solvent Systems
| Solvent System | Expected Recovery Yield | Expected Purity (Melting Point) | Key Advantages | Key Disadvantages |
| Ethanol | Good to Excellent (Reported yields vary, e.g., 49.78% to 81.91%)[5][6] | High (Literature melting point: 214-216 °C) | Excellent separation of o-nitroacetanilide; readily available. | Flammable; requires careful handling. |
| Water | Poor | N/A | Non-flammable; inexpensive. | Very low solubility of p-nitroacetanilide. |
| Ethanol-Water | Moderate | Moderate to High | Can be tailored for specific solubility requirements. | More complex to optimize the solvent ratio; may not offer superior separation to pure ethanol for this specific compound. |
Note: The actual recovery yield is highly dependent on the experimental technique, including the initial purity of the crude product, the volume of solvent used, and the cooling rate.
Experimental Protocols
Recrystallization of p-Nitroacetanilide using Ethanol
This protocol details the most common and effective method for purifying crude p-nitroacetanilide.
Materials:
-
Crude p-nitroacetanilide
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude p-nitroacetanilide in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol in small portions if necessary until the solid is completely dissolved. Avoid using an excess of solvent to maximize the recovery yield.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the crystallization of the product.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Dry the crystals completely to obtain the pure p-nitroacetanilide.
-
Determine the melting point of the purified product to assess its purity. The literature melting point of pure p-nitroacetanilide is 214-216 °C.
Logical Workflow for Solvent System Selection and Recrystallization
The following diagram illustrates the decision-making process and experimental workflow for the recrystallization of p-nitroacetanilide.
Caption: Workflow for p-nitroacetanilide recrystallization.
Conclusion
Based on the available evidence and established chemical principles, ethanol is the most efficient and recommended solvent system for the recrystallization of p-nitroacetanilide . Its ability to effectively separate the desired para isomer from the more soluble ortho-isomer impurity leads to a high-purity product. While other solvent systems like water or ethanol-water mixtures can be considered, they generally offer inferior performance for this specific purification. The provided experimental protocol for ethanol-based recrystallization offers a reliable method for obtaining high-purity p-nitroacetanilide, a crucial step in many synthetic pathways in the pharmaceutical and chemical industries.
References
A Comparative Guide to the Synthesis of N-(4-Nitrophenyl)acetamide Using Different Acidic Catalysts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(4-Nitrophenyl)acetamide, a key intermediate in the production of various pharmaceuticals and dyes, is a fundamental reaction in organic chemistry. The classical approach involves the electrophilic nitration of acetanilide using a mixture of concentrated nitric acid and sulfuric acid. While effective, this method suffers from drawbacks such as the use of highly corrosive acids, harsh reaction conditions, and challenges in waste disposal. This has spurred research into alternative, more environmentally benign catalytic systems. This guide provides a comparative overview of the traditional method alongside emerging solid acid catalysts, supported by experimental data to inform catalyst selection for this important synthesis.
Performance Comparison of Acidic Catalysts
The choice of an acidic catalyst significantly impacts the yield, selectivity, and environmental footprint of the synthesis of this compound. The following table summarizes the performance of the conventional sulfuric acid catalyst and a representative solid acid catalyst, Montmorillonite K10 clay.
| Catalyst System | Reagents | Reaction Conditions | Yield of p-isomer (%) | Selectivity (p:o ratio) | Reference |
| Sulfuric Acid | Acetanilide, Conc. HNO₃, Conc. H₂SO₄, Glacial Acetic Acid | 0-10°C, 30-60 min | ~60-70% | Predominantly para | [1][2] |
| Montmorillonite K10 Clay | Acetanilide, Conc. HNO₃ | Room Temperature, 4h | 92% | 98:2 | [3] |
Note: The yield and selectivity can vary based on the specific reaction conditions and the scale of the synthesis. The data presented here is representative of reported laboratory-scale syntheses.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using both conventional and solid acid catalysts are provided below.
Protocol 1: Synthesis using Concentrated Sulfuric Acid
This protocol outlines the traditional method for the nitration of acetanilide.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL beaker, dissolve 2.0 g of powdered acetanilide in 2 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.[2]
-
To this solution, carefully add 4 mL of concentrated sulfuric acid. The mixture will become viscous.[2]
-
Cool the beaker in an ice bath until the temperature of the mixture is between 0-5°C.[2]
-
In a separate test tube, prepare the nitrating mixture by cautiously adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly, and with constant stirring, add the cold nitrating mixture dropwise to the acetanilide solution. It is crucial to maintain the reaction temperature below 10°C to prevent dinitration and control the exothermic reaction.[1][2]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[2]
-
Pour the reaction mixture onto approximately 20 g of crushed ice with stirring. This will cause the crude this compound to precipitate.[2]
-
Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.[2]
-
Recrystallize the crude product from ethanol to obtain purified, pale-yellow crystals of this compound.
Protocol 2: Synthesis using Montmorillonite K10 Clay
This protocol describes a more environmentally friendly approach using a solid acid catalyst.
Materials:
-
Acetanilide
-
Montmorillonite K10 clay
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 1 g of Montmorillonite K10 clay in 10 mL of dichloromethane.
-
Add 1.35 g of acetanilide to the suspension.
-
To this mixture, add 0.63 mL of concentrated nitric acid dropwise with stirring at room temperature.
-
Allow the reaction to proceed with stirring for 4 hours at room temperature.
-
After the reaction is complete, filter the catalyst from the reaction mixture.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the this compound product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the electron-rich benzene ring of acetanilide, and subsequent deprotonation to restore aromaticity.
Caption: Mechanism of electrophilic nitration of acetanilide.
References
Confirming the structure of synthesized N-(4-Nitrophenyl)acetamide with reference standards
A Comparative Guide to Confirming the Structure of Synthesized N-(4-Nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and structural confirmation of this compound, a key intermediate in the production of various dyes and pharmaceuticals. By objectively comparing the analytical data of the synthesized product with established reference standards, researchers can ensure the purity and identity of their compound. This document outlines the synthetic protocol, purification methods, and detailed experimental procedures for structural elucidation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Structural Confirmation: A Comparative Analysis
The identity of the synthesized this compound is confirmed by comparing its spectroscopic data with reference values. The following table summarizes the expected outcomes for each analytical technique.
| Analytical Technique | Characteristic Feature | Reference Standard Value | Observed Experimental Value |
| Melting Point | Temperature Range | 212-216 °C[1] | To be determined |
| FTIR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H Stretch: ~3275 | To be determined |
| C=O Stretch: ~1678[1] | To be determined | ||
| N=O Asymmetric Stretch: ~1559[1] | To be determined | ||
| N=O Symmetric Stretch: ~1540[1] | To be determined | ||
| Aromatic C-H Bend: ~847[1] | To be determined | ||
| ¹H NMR Spectroscopy | Chemical Shift (δ) in DMSO-d₆ | ~10.57 ppm (s, 1H, N-H) | To be determined |
| (ppm) | ~8.21 ppm (d, 2H, Ar-H) | To be determined | |
| ~7.83 ppm (d, 2H, Ar-H) | To be determined | ||
| ~2.14 ppm (s, 3H, -CH₃) | To be determined | ||
| ¹³C NMR Spectroscopy | Chemical Shift (δ) in DMSO-d₆ | ~169 ppm (C=O) | To be determined |
| (ppm) | ~145 ppm (Ar-C-NO₂) | To be determined | |
| ~143 ppm (Ar-C-NH) | To be determined | ||
| ~125 ppm (Ar-CH ortho to NO₂) | To be determined | ||
| ~119 ppm (Ar-CH ortho to NH) | To be determined | ||
| ~24 ppm (-CH₃) | To be determined | ||
| Mass Spectrometry | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺: 180 | To be determined |
| (Electron Ionization) | Fragment [M-NO₂]⁺: 134 | To be determined | |
| Fragment [M-COCH₂]⁺: 138 | To be determined | ||
| Fragment [CH₃CO]⁺: 43 | To be determined |
Experimental Protocols
Synthesis of this compound
This procedure involves the electrophilic nitration of acetanilide.
-
Materials : Acetanilide, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, distilled water, ethanol.
-
Procedure :
-
In a flask, dissolve acetanilide in glacial acetic acid.
-
Cool the mixture in an ice bath to below 5°C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 20°C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the yellow precipitate, wash with cold water, and air dry.
-
Purification by Recrystallization
-
Procedure :
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal.
-
Slowly add hot water to the filtrate until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and dry them.
-
Analytical Characterization
-
FTIR Spectroscopy :
-
Prepare a KBr pellet by mixing a small amount of the dry product with potassium bromide powder and pressing it into a thin disk.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
NMR Spectroscopy :
-
Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
-
Mass Spectrometry :
-
Dissolve a small sample of the product in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) source.
-
Record the mass spectrum.
-
Visualized Workflow
The following diagram illustrates the logical flow from synthesis to final structural confirmation of this compound.
Caption: Experimental workflow for synthesis and structural confirmation.
References
A Comparative Guide to the Synthesis of N-(4-Nitrophenyl)acetamide and its Byproduct Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis of N-(4-Nitrophenyl)acetamide, a key intermediate in the pharmaceutical and dye industries. It offers a comparative overview of two primary synthetic routes, detailing the reaction mechanisms, experimental protocols, and, most importantly, an in-depth analysis of the associated byproducts. The information presented is supported by experimental data from the scientific literature to aid researchers in selecting the most suitable method for their specific needs, focusing on yield, purity, and process control.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main routes: the nitration of acetanilide and a two-step process starting from p-nitroaniline. Each method presents a unique profile of advantages, disadvantages, and byproduct formation.
| Feature | Method 1: Nitration of Acetanilide | Method 2: Acylation and Methylation of p-Nitroaniline |
| Starting Material | Acetanilide | p-Nitroaniline, Chloroacetyl chloride, Methylating agent |
| Primary Product | This compound | N-methyl-N-(4-nitrophenyl)acetamide (as an example) |
| Key Byproducts | N-(2-Nitrophenyl)acetamide (ortho-isomer), Dinitroacetanilides | Unreacted p-nitroaniline, Diacylated p-nitroaniline, Unreacted 2-chloro-N-(4-nitrophenyl)acetamide |
| Process Simplicity | Single-step reaction | Multi-step process requiring isolation of intermediates |
| Control of Byproducts | Primarily through temperature control | Control over stoichiometry and reaction conditions in each step |
| Reported Yield | ~82% for the para-isomer[1] | Dependent on the efficiency of both steps |
Method 1: Nitration of Acetanilide
This classic method involves the electrophilic aromatic substitution of acetanilide using a nitrating mixture, typically a combination of concentrated nitric and sulfuric acids. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, leading to the formation of both this compound and its ortho-isomer, N-(2-Nitrophenyl)acetamide.
Byproduct Profile
The primary byproduct of this reaction is the N-(2-Nitrophenyl)acetamide isomer. The ratio of the para to ortho product is significantly influenced by the reaction temperature. While quantitative data is sparse in readily available literature, it is a well-established principle in organic chemistry that lower temperatures tend to favor the formation of the ortho isomer, whereas higher temperatures promote the formation of the para isomer due to thermodynamic control. One laboratory study reported a product distribution of approximately 90% p-nitroacetanilide and 10% o-nitroacetanilide under standard conditions[1].
Under harsh conditions, such as elevated temperatures or an excess of the nitrating agent, the formation of dinitroacetanilides is possible.
Experimental Protocol
The following protocol is a typical laboratory procedure for the nitration of acetanilide:
-
Preparation of the Nitrating Mixture: In a flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool the mixture in an ice bath to below 10°C.
-
Reaction Setup: In a separate beaker, dissolve 5 g of acetanilide in 10 mL of glacial acetic acid. Cool this solution in an ice bath.
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10°C with constant stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.
-
Isolation of Crude Product: Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. The crude this compound will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol. The o-nitroacetanilide is more soluble in ethanol and will remain in the mother liquor, allowing for the isolation of the purer p-nitroacetanilide.
Signaling Pathway Diagram
Method 2: Synthesis from p-Nitroaniline
An alternative route to N-substituted nitrophenylacetamides involves a two-step process starting with p-nitroaniline. This method offers greater control over the final product's substitution pattern on the acetamide nitrogen. A representative example is the synthesis of N-methyl-N-(4-nitrophenyl)acetamide.
Byproduct Profile
Step 1: Chloroacetylation of p-Nitroaniline
In this step, p-nitroaniline is acylated using chloroacetyl chloride. Potential byproducts include:
-
Unreacted p-nitroaniline: Incomplete reaction can leave the starting material as an impurity.
-
Diacylated p-nitroaniline: If the reaction conditions are not carefully controlled, a second chloroacetyl group could potentially react with the newly formed amide nitrogen, though this is less likely under standard conditions.
-
Side-products from reaction with solvent or base: The choice of solvent and base is critical to avoid unwanted side reactions.
Step 2: Methylation of 2-chloro-N-(4-nitrophenyl)acetamide
The intermediate from the first step is then methylated. Potential byproducts include:
-
Unreacted 2-chloro-N-(4-nitrophenyl)acetamide: Incomplete methylation will result in the presence of the starting material for this step.
-
Byproducts from the methylating agent: The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) can influence the byproduct profile. For example, dimethyl sulfate is highly efficient but also toxic.
Experimental Protocol
The following is a general protocol based on a patented synthesis:
Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide
-
Reaction Setup: Dissolve p-nitroaniline in a suitable aprotic solvent (e.g., acetone, ethyl acetate) in the presence of an acid scavenger (e.g., sodium carbonate, triethylamine).
-
Acylation: Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise with vigorous stirring.
-
Reaction Completion: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the salt of the acid scavenger. The filtrate is then concentrated under reduced pressure to yield the crude 2-chloro-N-(4-nitrophenyl)acetamide.
Step 2: Synthesis of N-methyl-N-(4-nitrophenyl)acetamide
-
Reaction Setup: Dissolve the crude 2-chloro-N-(4-nitrophenyl)acetamide in a suitable solvent.
-
Methylation: Add a methylating agent, such as dimethyl sulfate, and a base. The reaction is typically stirred at room temperature.
-
Work-up: After the reaction is complete, the product is isolated by extraction and purified by crystallization or chromatography.
Experimental Workflow Diagram
Conclusion
The choice between the nitration of acetanilide and the multi-step synthesis from p-nitroaniline depends on the specific requirements of the final product. The nitration of acetanilide is a more straightforward, single-step process, but it inherently produces an isomeric byproduct that requires careful separation. The multi-step synthesis from p-nitroaniline offers more precise control over the final molecular structure, which can be crucial in pharmaceutical applications where specific N-substituted derivatives are required. However, this control comes at the cost of a more complex procedure with its own set of potential impurities.
For researchers and drug development professionals, a thorough understanding of the byproduct profiles of each synthetic route is essential for developing robust purification strategies and ensuring the quality and safety of the final active pharmaceutical ingredient. The experimental protocols and diagrams provided in this guide serve as a foundational resource for the synthesis and analysis of this compound and its derivatives.
References
A Guide to Inter-laboratory Comparison of N-(4-Nitrophenyl)acetamide Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of purity analysis for N-(4-Nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring the accuracy and consistency of purity measurements across different laboratories is critical for quality control and regulatory compliance in the drug development process.[2] This document outlines standardized experimental protocols, presents a comparative analysis of hypothetical data, and offers visualizations to clarify the workflow and analytical considerations.
Experimental Protocols
A successful inter-laboratory study hinges on a well-defined and harmonized experimental protocol followed by all participating laboratories.[2] The primary analytical technique recommended for the purity determination of this compound is High-Performance Liquid Chromatography (HPLC) due to its high resolution, sensitivity, and reproducibility.[3][4]
Objective: To assess the precision and accuracy of this compound purity analysis across multiple laboratories.
Materials:
-
This compound reference standard (a well-characterized, homogeneous batch)
-
This compound test samples (three batches with varying expected purity)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid[3]
-
Calibrated analytical balances and volumetric glassware
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[3] The composition can be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.[1]
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Generate a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-concentration standard.
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the purity of the test samples by comparing their peak areas to the calibration curve.
-
Calculate the % purity for each sample.
-
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes hypothetical purity analysis results for three batches of this compound from four different laboratories. This structured format allows for a clear and direct comparison of the data.
| Batch ID | Laboratory 1 (% Purity) | Laboratory 2 (% Purity) | Laboratory 3 (% Purity) | Laboratory 4 (% Purity) | Mean (% Purity) | Standard Deviation | %RSD |
| NP-A-001 | 99.52 | 99.48 | 99.55 | 99.50 | 99.51 | 0.03 | 0.03% |
| NP-B-002 | 98.75 | 98.80 | 98.72 | 98.77 | 98.76 | 0.03 | 0.03% |
| NP-C-003 | 99.10 | 99.05 | 99.15 | 99.08 | 99.10 | 0.04 | 0.04% |
Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the inter-laboratory comparison workflow and the logical approach to purity analysis.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Logical flow of HPLC purity analysis.
References
A Comparative Guide to the Impact of Starting Material Purity on N-(4-Nitrophenyl)acetamide Synthesis
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is a critical factor that can significantly influence the yield, purity, and overall success of a synthetic procedure. This guide provides a detailed comparison of how the purity of reactants, specifically 4-nitroaniline and acetic anhydride, affects the synthesis of N-(4-Nitrophenyl)acetamide. Experimental data, detailed protocols, and workflow visualizations are presented to offer a comprehensive assessment.
Introduction
This compound, also known as p-nitroacetanilide, is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2] Its synthesis is typically achieved through the acetylation of 4-nitroaniline with acetic anhydride. The purity of the final product is paramount, particularly in pharmaceutical applications. Impurities in the starting materials can lead to side reactions, lower yields, and the formation of undesired byproducts that may be difficult to remove.
This guide explores the impact of using starting materials of varying purity levels on the synthesis of this compound, providing a clear rationale for the importance of using high-purity reagents.
Impact of Starting Material Purity: A Comparative Analysis
The purity of 4-nitroaniline and acetic anhydride can have a direct and measurable impact on the outcome of the this compound synthesis. The following table summarizes the expected outcomes when using starting materials of high purity versus technical grade.
| Starting Material Purity | Reagent Specification | Expected Yield (%) | Final Product Purity (%) | Observations |
| High Purity | 4-Nitroaniline (≥99%)Acetic Anhydride (≥99%) | 85 - 95 | ≥99 | Clean reaction profile with minimal side products. The final product is a pale yellow crystalline solid. Purification is straightforward, often requiring a single recrystallization. |
| Technical Grade | 4-Nitroaniline (~95%)Acetic Anhydride (~95%) | 60 - 75 | 90 - 95 (after initial precipitation) | The reaction mixture may appear darker due to impurities. The crude product is often discolored and may contain unreacted starting materials and byproducts. Multiple recrystallizations may be necessary to achieve higher purity, leading to a lower overall yield. |
Note: The data presented is representative and based on established chemical principles. Actual results may vary depending on specific experimental conditions.
Common impurities in technical grade 4-nitroaniline can include other isomers (e.g., 2-nitroaniline), aniline, and dinitroanilines.[3][4] These impurities can undergo acetylation, leading to a mixture of products that are challenging to separate. Similarly, impurities in acetic anhydride, such as acetic acid, can affect the reaction rate and equilibrium.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
1. Synthesis of this compound
This protocol describes the acetylation of 4-nitroaniline using acetic anhydride.
-
Materials:
-
4-Nitroaniline (of specified purity)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 5.0 g of 4-nitroaniline in 20 mL of glacial acetic acid by gently warming the mixture.
-
To the resulting solution, add 5.5 mL of acetic anhydride.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at approximately 80-90°C for 30 minutes.
-
After the reaction is complete, pour the hot mixture into a beaker containing 100 mL of ice-cold water with constant stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
2. Purification by Recrystallization
Recrystallization is a crucial step to enhance the purity of the synthesized this compound.[2]
-
Procedure:
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot ethanol (approximately 20-30 mL per gram of crude product) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of pure this compound.
-
Collect the purified crystals by vacuum filtration and dry them in an oven at a low temperature.
-
3. Purity Assessment
The purity of the final product can be assessed using the following analytical techniques.
-
Melting Point Determination: A sharp melting point close to the literature value (214-216°C) indicates high purity.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the purity by comparing the synthesized product with the starting material and a reference standard. A single spot for the product indicates high purity.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities.[5][6][7]
-
Spectroscopic Methods (FTIR, NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and structural integrity of the synthesized compound.[2][8]
Visualizing the Process
The following diagrams illustrate the experimental workflow and the logical relationship between starting material purity and the final product characteristics.
References
A Comparative Guide to the Synthesis of p-Nitroacetanilide: Classical vs. Green Chemistry Approaches
For researchers, scientists, and professionals in drug development, the synthesis of key organic intermediates like p-nitroacetanilide is a fundamental process. This guide provides a detailed comparison of the traditional classical synthesis route with an emerging green chemistry alternative, offering insights into their respective methodologies, efficiencies, and environmental impacts.
The classical synthesis of p-nitroacetanilide is a well-established method involving electrophilic aromatic substitution using a nitrating mixture of concentrated sulfuric and nitric acids. While effective, this method raises environmental and safety concerns due to the use of highly corrosive acids and the generation of acidic waste. In contrast, green chemistry approaches aim to mitigate these issues by employing less hazardous reagents and more environmentally benign conditions. This guide explores a specific green alternative using bismuth subnitrate and thionyl chloride, highlighting the potential for a safer and more sustainable synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for both the classical and a green synthesis approach to p-nitroacetanilide, providing a clear comparison of their performance metrics.
| Parameter | Classical Approach | Green Chemistry Approach (Bismuth Subnitrate) |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Bismuth Subnitrate / Thionyl Chloride |
| Solvent | Glacial Acetic Acid, Sulfuric Acid | Dichloromethane |
| Catalyst | Sulfuric Acid (acts as catalyst and dehydrating agent) | Bismuth Subnitrate |
| Reaction Temperature | 0-10 °C | Room Temperature |
| Reaction Time | Approximately 1-2 hours | 1.5 hours |
| Yield | ~82-90% | High (specific yield for acetanilide not stated, but generally high for moderately reactive aromatics)[1] |
| Product Purity | High, after recrystallization | High, after filtration and washing |
| Key Byproducts | o-nitroacetanilide, acidic wastewater | Inorganic bismuth salts (recoverable), SO₂ |
| Safety Concerns | Use of highly corrosive and strong oxidizing acids | Use of thionyl chloride (lachrymator), evolution of SO₂ |
| Environmental Impact | Generation of large volumes of acidic waste | Reduced acidic waste, use of a recyclable catalyst |
Experimental Protocols
Below are the detailed experimental methodologies for both the classical and the green synthesis of p-nitroacetanilide.
Classical Synthesis Protocol[3][4][5][6]
-
Dissolution of Acetanilide: In a beaker, dissolve 3g of finely powdered acetanilide in 3mL of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.
-
Acidification: Cool the solution in an ice bath and slowly add 5mL of concentrated sulfuric acid with constant stirring.
-
Preparation of Nitrating Mixture: In a separate test tube, prepare the nitrating mixture by carefully adding 1.5mL of concentrated nitric acid to 1.5mL of concentrated sulfuric acid. Cool this mixture in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 10°C with constant stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for about 30-60 minutes.
-
Precipitation: Pour the reaction mixture onto 100g of crushed ice with stirring. The crude p-nitroacetanilide will precipitate out.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove any residual acid.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure p-nitroacetanilide crystals.
-
Drying: Dry the purified crystals and determine the yield and melting point.
Green Synthesis Protocol (Bismuth Subnitrate)[2]
-
Reaction Setup: In a round-bottomed flask fitted with a condenser, add the aromatic substrate (acetanilide, 5 mmol), 50 mL of dry dichloromethane, and thionyl chloride (1.20g, 10 mmol).
-
Addition of Catalyst: Stir the mixture and add bismuth subnitrate (2.20g, 1.25 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 1.5 hours.
-
Catalyst Removal: After the reaction is complete, filter the mixture to remove the inorganic materials.
-
Workup: Wash the filtrate with dilute HCl and then with water to remove any traces of bismuth(III) salts.
-
Drying and Isolation: Dry the organic layer with anhydrous Na₂SO₄, and then evaporate the solvent to obtain the p-nitroacetanilide product.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the classical and green synthesis approaches.
References
A Comparative Guide to the Synthesis of p-Nitroaniline via Hydrolysis of N-(4-Nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of p-nitroaniline, a crucial intermediate in the production of dyes, antioxidants, pharmaceuticals, and other specialty organic compounds, is a cornerstone reaction in organic chemistry. A common and effective laboratory method involves the hydrolysis of N-(4-Nitrophenyl)acetamide. This guide provides a comparative analysis of the two primary methods for this hydrolysis—acid-catalyzed and base-catalyzed—supported by experimental data and detailed protocols to aid in procedural selection and optimization.
Performance Comparison: Acidic vs. Basic Hydrolysis
The choice between acidic and basic hydrolysis depends on several factors, including desired reaction time, yield, and tolerance of the substrate to harsh conditions. Below is a summary of typical experimental data for both methods.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Notes |
| Catalyst/Reagent | Conc. H₂SO₄ or Conc. HCl | NaOH or KOH solution | Acidic hydrolysis is a reversible process, while basic hydrolysis is generally irreversible.[1][2] |
| Reaction Time | 20 - 30 minutes | Typically longer than acidic hydrolysis | Acid catalysis is often faster for amides.[1] |
| Temperature | Reflux | Reflux | Both methods require heating to proceed at a reasonable rate. |
| Typical Yield | ~70-85% | Potentially higher due to irreversibility | Actual yields can vary based on reaction scale and purification efficiency. |
| Work-up Procedure | Neutralization with a strong base (e.g., NaOH) | Neutralization with a strong acid (e.g., HCl) | The product precipitates upon neutralization. |
| Key Advantage | Faster reaction time. | Irreversible reaction can lead to higher yields.[1] | The irreversibility of basic hydrolysis is a significant advantage for maximizing product formation.[2] |
Experimental Workflow
The overall process for obtaining p-nitroaniline from this compound through hydrolysis is depicted in the workflow diagram below.
Caption: Experimental workflow for the hydrolysis of this compound.
Experimental Protocols
Acid-Catalyzed Hydrolysis Protocol
This protocol details the hydrolysis of this compound using sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
2M Sodium Hydroxide (NaOH) solution
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a 25 mL round-bottom flask, prepare a solution of 70% sulfuric acid by carefully adding 4 mL of concentrated H₂SO₄ to 3 mL of deionized water. Caution: This process is highly exothermic; add the acid to the water slowly and with cooling.[3]
-
Add 0.7 g of this compound to the sulfuric acid solution.[3]
-
Attach a reflux condenser and heat the mixture gently under reflux for 20 minutes.[3]
-
After reflux, allow the mixture to cool slightly before pouring it into a beaker containing 20 mL of cold water.
-
Cool the beaker in an ice bath.
-
Slowly neutralize the acidic solution by adding 2M sodium hydroxide solution until the mixture is alkaline (pH > 7). A yellow precipitate of p-nitroaniline will form.[3]
-
Continue to cool the mixture in the ice bath to ensure complete precipitation.
-
Collect the yellow solid by vacuum filtration using a Buchner funnel.[3]
-
Wash the crystals thoroughly with cold deionized water to remove any remaining salts.
-
Dry the purified p-nitroaniline crystals.
Base-Catalyzed Hydrolysis Protocol
This protocol outlines the general procedure for the hydrolysis of this compound using sodium hydroxide.
Materials:
-
This compound
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Place 2.0 g of this compound and 20 mL of 10% sodium hydroxide solution into a round-bottom flask.
-
Attach a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the dissolution of the starting material and the evolution of ammonia (which can be tested with moist litmus paper).
-
After the reaction is complete (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 20 mL of cold water.
-
Cool the beaker in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is neutral (pH ~7). A yellow precipitate of p-nitroaniline will form.
-
Continue to cool the mixture in the ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure p-nitroaniline.
Alternative Synthesis Route: Nitration of Acetanilide
For a broader context, it is valuable to consider the multi-step synthesis of p-nitroaniline, which is a common undergraduate organic chemistry experiment. This process begins with the protection of the amino group of aniline, followed by nitration and subsequent hydrolysis.
Caption: Multi-step synthesis of p-nitroaniline from aniline.
Direct nitration of aniline is generally avoided as the amino group is highly susceptible to oxidation by the nitrating mixture, leading to a complex mixture of products and potential decomposition.[4] By first acetylating the aniline to form acetanilide, the amino group is protected, and the acetyl group directs the electrophilic nitration primarily to the para position.[4] The final step is the hydrolysis of the resulting this compound, as detailed in the protocols above, to yield the desired p-nitroaniline.
References
A Comparative Analysis of N-(4-Nitrophenyl)acetamide Synthesis Yields from Scientific Literature
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. N-(4-Nitrophenyl)acetamide, a key precursor in the production of dyes and pharmaceuticals, is commonly synthesized via the electrophilic aromatic substitution of acetanilide. This guide provides a comparative benchmark of reported yields for this synthesis, a detailed experimental protocol derived from established literature, and a visual representation of the workflow to aid in procedural understanding and optimization.
Benchmarking Product Yield
The synthesis of this compound from acetanilide is a standard procedure in organic chemistry, yet the reported yields can vary significantly based on reaction conditions and purification methods. A review of several studies provides a range of expected outcomes for this nitration reaction.
| Reference Source | Reported Yield (%) | Notes |
| IvyPanda (2024)[1] | 81.91% | The report notes this yield was achieved after recrystallization and mentions that yields can be as high as 90% for the para-substituted product.[1] |
| Bartleby.com[2] | 29% | This lab report outlines a two-step process, starting with the synthesis of acetanilide, followed by its nitration. |
| Scribd[3] | 66.20% | This yield was obtained after producing 6.0g of p-nitroanilide from 6.8g of acetanilide.[3] |
| ResearchGate[4] | 49.74% | This figure represents the yield of the raw, pre-purification product.[4] |
Underlying Chemical Principles
The synthesis involves the nitration of acetanilide using a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid.[5][6] The acetamido group (–NHCOCH₃) on the acetanilide molecule is an ortho, para-directing group.[6][7] This means it activates the benzene ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to substitute at the positions ortho or para to it. Due to the steric hindrance caused by the bulky acetamido group, the para-product, this compound, is formed as the major product.[7] The minor ortho-isomer is typically removed during the purification process.[5]
Detailed Experimental Protocol
The following protocol is a synthesis of procedures reported in scientific literature for the preparation and purification of this compound.[8][9]
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Ice
-
Distilled Water
Procedure:
-
Dissolution of Acetanilide: In a beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.[9] To this solution, carefully add 5 mL of concentrated sulfuric acid with constant stirring. The mixture will warm up, forming a clear solution.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This should be done in an ice bath to manage the exothermic reaction.
-
Nitration Reaction: Cool the acetanilide solution to between 0-5°C in an ice-salt bath.[8] Slowly, and with continuous stirring, add the chilled nitrating mixture dropwise to the acetanilide solution. It is crucial to maintain the temperature below 10°C throughout the addition to prevent over-nitration and side reactions.[9]
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour to ensure the reaction goes to completion.
-
Precipitation of Crude Product: Pour the reaction mixture slowly and with stirring onto 50 mL of crushed ice in a separate beaker. The crude this compound will precipitate as a yellow solid.[9]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with several portions of cold distilled water to remove any residual acid.[8]
-
Purification by Recrystallization: The crude product is purified by recrystallization.[10] Transfer the solid to a beaker and add the minimum amount of hot ethanol required to dissolve it completely. If any impurities remain undissolved, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, which will cause the purified this compound to crystallize. The cooling process can be completed in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely on the filter paper. Weigh the final product to determine the percentage yield.[8]
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. ivypanda.com [ivypanda.com]
- 2. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 10. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
Safety Operating Guide
Proper Disposal of N-(4-Nitrophenyl)acetamide: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of N-(4-Nitrophenyl)acetamide (also known as 4-Nitroacetanilide), a common reagent in research and development settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Before initiating any disposal procedures, it is imperative to be familiar with its hazard profile.
Hazard Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear eye protection.[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] | Avoid breathing dust. Use in a well-ventilated area.[1] |
In case of exposure, follow these first aid measures and seek immediate medical attention:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.[2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]
Procedure for Unwanted this compound (Solid Waste):
-
Containerization:
-
Place the unwanted solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1]
-
The label must include the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
Procedure for Contaminated Materials (e.g., gloves, weighing paper, spill cleanup debris):
-
Collection:
-
Containerization:
-
Place all contaminated items in a sealed, labeled hazardous waste bag or container.
-
-
Disposal:
-
Dispose of the container of contaminated materials through your institution's hazardous waste program, following the same procedure as for the pure chemical.
-
Decontamination of Empty Containers:
-
Triple Rinsing:
-
If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Important: The rinsate from this cleaning process must be collected and treated as hazardous waste.
-
-
Rinsate Collection:
-
Collect the solvent rinsate in a labeled hazardous waste container for liquid waste.
-
-
Container Disposal:
-
Once triple-rinsed, the container can typically be disposed of through regular laboratory glass or plastic recycling streams, after defacing the original label. Confirm this procedure with your local regulations.
-
Recommended Disposal Method
The standard and required method of disposal for this compound is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This process must be carried out by a licensed hazardous waste disposal facility.
Flinn Scientific's Suggested Disposal Method #18b, which applies to nonvolatile organic compounds, also stipulates that the only available disposal procedure is through a licensed hazardous waste company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document is intended for informational purposes only and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.
References
Essential Safety and Operational Guide for Handling N-(4-Nitrophenyl)acetamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-(4-Nitrophenyl)acetamide (CAS No. 104-04-1). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE and safety protocols for handling this compound.
| PPE/Safety Measure | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against dust, splashes, and vapors. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and fire/flame resistant, impervious clothing.[1][2] | Prevents skin contact, irritation, and absorption. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1][2] | Protects against inhalation of harmful dust and aerosols. |
| Ventilation | Handle in a well-ventilated place, preferably in a chemical fume hood.[1][2] | Minimizes the concentration of airborne particles. |
| Hygiene | Wash hands before breaks and at the end of work. Immediately remove all soiled and contaminated clothing. | Prevents accidental ingestion and cross-contamination. |
Hazard Identification and First Aid
This compound presents several health hazards. Understanding these risks and the appropriate first-aid response is crucial.
| Hazard Classification | GHS Statements | First Aid Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3] | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
| Skin Irritation | H315: Causes skin irritation.[4] | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation.[4] | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[4] | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[1][6] |
Step-by-Step Operational Protocol for Handling and Disposal
A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.
1. Preparation and Handling:
-
Step 1: Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize exposure to dust and aerosols.[1][2]
-
Step 2: Don PPE: Before handling the compound, put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Step 3: Weighing and Transfer: Handle the solid carefully to avoid creating dust. Use spark-proof tools.[1][2]
-
Step 4: Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
2. Spill Management:
-
Step 1: Evacuate and Secure: In case of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1]
-
Step 2: Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Step 3: Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
3. Disposal Plan:
-
Step 1: Waste Collection: Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.[1][2]
-
Step 2: Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Step 3: Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling this compound, from preparation to final disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
